6,7-Dimethoxy-2,3-dimethylquinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUXTDPRBHCJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N=C1C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186100 | |
| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32388-00-4 | |
| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emergence of a Scaffold: A Technical Guide to 6,7-Dimethoxy-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] The quinoxaline scaffold is a privileged structure, appearing in numerous compounds with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and kinase inhibitory activities.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and potential applications of a specific derivative, 6,7-Dimethoxy-2,3-dimethylquinoxaline. While extensive biological data for this particular compound is not abundant in publicly available literature, this guide will establish its historical context, detail its synthesis, and explore its potential biological significance by drawing comparisons with structurally related quinoxaline derivatives.
Discovery and Historical Context
The discovery of this compound is not marked by a singular event but is rather a logical progression stemming from the foundational work on quinoxaline synthesis in the late 19th century. The cornerstone of quinoxaline chemistry was laid in 1884 by Körner and Hinsberg, who first reported the condensation reaction of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[3] This reaction, now famously known as the Hinsberg condensation, provided a versatile and straightforward method for the synthesis of a vast array of quinoxaline-based heterocycles.[3]
While a specific date for the first synthesis of this compound is not prominently recorded, its preparation is a direct application of the Hinsberg condensation. The synthesis of 2,3-dimethylquinoxaline derivatives was described as early as 1929 by S. T. Henderson in the Journal of the Chemical Society. The synthesis of the 6,7-dimethoxy analog would have logically followed, utilizing 4,5-dimethoxy-1,2-phenylenediamine and diacetyl (2,3-butanedione) as the precursors. The continued interest in quinoxaline derivatives is fueled by their diverse pharmacological properties, making the synthesis and evaluation of novel analogs an ongoing endeavor in medicinal chemistry.[3]
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is limited. The following table summarizes the known and predicted physicochemical and spectroscopic properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | |
| Molecular Weight | 218.25 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 176 - 178 °C | |
| Boiling Point (Predicted) | 300.8 ± 37.0 °C | [4] |
| Solubility | Soluble in chloroform | |
| ¹H NMR (Predicted) | Aromatic protons: δ 7-8 ppm; Methyl protons: δ 2.5-2.8 ppm (singlets); Methoxy protons: δ 3.9-4.0 ppm (singlet) | [4] |
| ¹³C NMR (Predicted) | Aromatic carbons: δ 110-150 ppm; Methyl carbons: δ 20-25 ppm; Methoxy carbon: δ 55-60 ppm | [4] |
| IR (Predicted) | C-H stretch (aromatic & methyl): 2900-3100 cm⁻¹; C=C & C=N stretch: 1450-1650 cm⁻¹; C-O stretch (methoxy): 1000-1300 cm⁻¹ | [4] |
| Mass Spec (Predicted) | Molecular ion peak (M⁺) at m/z = 218.25 | [4] |
Experimental Protocols
The primary method for the synthesis of this compound is the Hinsberg condensation reaction. Several variations of this protocol exist, differing in catalysts and reaction conditions.
Protocol 1: General Condensation Reaction
This protocol is based on the foundational Hinsberg reaction for the synthesis of quinoxalines.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol (or a similar suitable solvent)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve 4,5-dimethoxy-1,2-phenylenediamine in a suitable solvent, such as ethanol, in a round-bottom flask.[5]
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this solution, add 1.0 - 1.1 equivalents of diacetyl dropwise while stirring at room temperature.[5]
-
The reaction mixture is then heated to reflux for a period of 1-3 hours.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled to room temperature. The product, this compound, will often precipitate out of the solution.[5]
-
If precipitation does not occur, partially evaporate the solvent to induce crystallization.[5]
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure compound.[5]
Protocol 2: Phenol-Catalyzed Synthesis at Room Temperature
This method utilizes phenol as an efficient and inexpensive catalyst.[6]
Materials:
-
4-methoxy-o-phenylenediamine (or 4,5-dimethoxy-1,2-phenylenediamine for the target compound)
-
2,3-butanedione (diacetyl)
-
Phenol
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the diamine (1 mmol) and diacetyl (1 mmol) in a 7:3 mixture of ethanol and water (10 mL).[6]
-
Add phenol (20 mol%) to the solution.[6]
-
Stir the reaction mixture at room temperature.[6]
-
Monitor the reaction progress by TLC.[6]
-
Upon completion, add water (20 mL) to the mixture and allow it to stand at room temperature for 30 minutes to facilitate product precipitation.[6]
-
Collect the crystalline product by filtration and wash with cold ethanol.[6]
Protocol 3: Catalyst-Free Synthesis in Glycerol
This environmentally friendly protocol avoids the use of a catalyst.[6]
Materials:
-
4-methoxy-o-phenylenediamine (or 4,5-dimethoxy-1,2-phenylenediamine)
-
2,3-butanedione (diacetyl)
-
Glycerol
Procedure:
-
In a suitable vessel, mix the diamine (1 mmol) and diacetyl (1 mmol) in glycerol.
-
Heat the mixture to 90 °C for approximately 4-6 minutes.[6]
-
Monitor the reaction by TLC.[6]
-
After completion, cool the reaction mixture to room temperature.[6]
-
Add water to precipitate the product.[6]
-
Filter the solid and wash with water.[6]
-
Recrystallize the crude product from ethanol to yield pure this compound.[6]
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Hypothetical mechanism of kinase inhibition by a quinoxaline derivative.
Biological Activity and Potential Applications
While specific biological activity data for this compound is scarce in the literature, the broader class of quinoxaline derivatives is well-recognized for its diverse pharmacological properties.[3] The introduction of substituents on the quinoxaline ring can significantly modulate the biological activity.[1]
Antimicrobial Activity
Quinoxaline derivatives have demonstrated a wide spectrum of antimicrobial activities. For instance, 2,3-dimethylquinoxaline has shown antifungal activity against various fungal species. The presence and nature of substituents on the quinoxaline core are crucial in determining their antimicrobial effects.[1] Therefore, this compound is a candidate for screening in antimicrobial assays.[2]
Table of Antifungal Activity of 2,3-dimethylquinoxaline (for comparison)
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Cryptococcus neoformans | 9 |
| Candida auris | 190 |
| Candida albicans | 470 |
| Candida parapsilosis | 560 |
| Candida glabrata | 935 |
| Candida krusei | 935 |
| Candida tropicalis | 1125 |
Anticancer Activity
Numerous quinoxaline derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines.[1] Their mechanisms of action are often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation, such as kinases.[2] The presence of a methoxy group has been noted in several active compounds, suggesting its potential importance for cytotoxicity.[1] While no specific IC50 values are available for this compound, data for related compounds highlight the potential of this chemical class. For example, some 6,7-dimethoxy-4-anilinoquinolines have shown potent inhibitory activity against c-Met kinase, with IC50 values in the low micromolar range.[7]
Kinase Inhibition
The quinoxaline core is a structural feature of several kinase inhibitors.[2] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2] The electronic properties conferred by the methoxy groups and the steric influence of the dimethyl groups in this compound could affect its binding affinity to the ATP-binding site of various kinases, making it a molecule of interest for screening as a kinase inhibitor.[2]
Conclusion
This compound is a heterocyclic compound with a rich historical background rooted in the foundational principles of quinoxaline synthesis. While specific biological data for this particular derivative remains to be extensively explored, its structural features and the well-documented pharmacological activities of the broader quinoxaline class suggest its potential in drug discovery and materials science. The detailed synthetic protocols and the comparative biological data presented in this guide provide a solid foundation for researchers interested in exploring the therapeutic and functional applications of this and related quinoxaline derivatives. Further investigation into its biological activities and mechanism of action is warranted to fully elucidate its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Potential of 6,7-Dimethoxy-2,3-dimethylquinoxaline: A Technical Guide for Researchers
Introduction: Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] This technical guide focuses on the biological potential of a specific derivative, 6,7-Dimethoxy-2,3-dimethylquinoxaline. While direct experimental data on this compound is limited in publicly available literature, this document extrapolates its potential activities based on the well-established biological profiles of structurally related quinoxaline compounds.[3][4] The inclusion of methoxy and dimethyl groups on the quinoxaline core is anticipated to modulate its physicochemical and biological properties, making it a compound of interest for further investigation.[5][6] This guide provides a comprehensive overview of its synthetic route, potential biological activities, and detailed experimental protocols for future evaluation.
Synthesis
The primary and most established method for synthesizing this compound is through the Hinsberg condensation reaction.[4][6] This involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound.[6] In this specific case, 4,5-dimethoxy-1,2-phenylenediamine is reacted with diacetyl (2,3-butanedione).
A general workflow for the synthesis is depicted below:
Caption: Synthetic workflow for this compound.
Potential Biological Activities
Based on the activities of related quinoxaline derivatives, this compound is a candidate for screening in several key therapeutic areas.
Anticancer Activity
Quinoxaline derivatives are widely recognized for their anticancer properties, which can be attributed to mechanisms such as DNA intercalation and inhibition of key enzymes involved in cancer cell proliferation, like tubulin polymerization.[1] The presence of a methoxy group on the quinoxaline ring has been associated with cytotoxic activity in some derivatives.[2] Therefore, this compound could potentially exhibit cytotoxic effects against various cancer cell lines.[6]
Antimicrobial Activity
The 2,3-dimethylquinoxaline scaffold itself has been linked to antimicrobial and antifungal activities.[2][6] The introduction of substituents on the quinoxaline ring plays a crucial role in determining the spectrum and potency of this activity.[2] While specific data for the 6,7-dimethoxy derivative is unavailable, the antifungal activity of the parent compound, 2,3-dimethylquinoxaline, provides a basis for potential efficacy.
Anti-inflammatory Activity
Certain quinoxaline derivatives have demonstrated anti-inflammatory properties.[7] The mechanism of action for some of these compounds involves the reduction of leukocyte migration and the downregulation of pro-inflammatory cytokines like IL-1β and TNF-α.[7] Given the structural similarities, this compound warrants investigation for its potential anti-inflammatory effects.
Kinase Inhibition
The quinoxaline core is a known scaffold for kinase inhibitors.[1][4] Kinases are pivotal in cell signaling, and their dysregulation is implicated in diseases like cancer and inflammatory disorders.[1][4] The electronic properties conferred by the methoxy groups and the steric hindrance of the dimethyl groups could influence the binding affinity of this compound to the ATP-binding site of various kinases.[1]
Comparative Quantitative Data
While no specific quantitative data for this compound was found, the following table summarizes the reported activities of a related quinoxaline derivative to provide a comparative context.
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |
| 2,3-dimethylquinoxaline | Cryptococcus neoformans | 9 |
| Candida auris | 190 | |
| Candida albicans (ATCC 10231) | 470 | |
| Candida parapsilosis | 560 | |
| Candida glabrata | 935 | |
| Candida krusei | 935 | |
| Candida tropicalis | 1125 | |
| Data sourced from a study on the in vitro antifungal activity of 2,3-dimethylquinoxaline.[2] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to evaluate the biological potential of this compound.
Synthesis of this compound
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol or glacial acetic acid
-
Reflux apparatus
-
Crystallization solvents (e.g., ethanol, water)[6]
Procedure:
-
Dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.[6]
-
Add diacetyl (1.0 - 1.1 eq) to the solution.[6]
-
Heat the reaction mixture to reflux for a period of 1-3 hours.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.[6]
-
Collect the crude product by filtration.[6]
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microorganisms.
Procedure:
-
Preparation of Microdilution Plates: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with an appropriate broth medium (e.g., RPMI-1640 for fungi).[2]
-
Inoculum Preparation: Prepare a standardized suspension of the microbial cells to a specific concentration (e.g., 0.5 McFarland standard).[2]
-
Inoculation: Inoculate each well with the microbial suspension.[2]
-
Incubation: Incubate the plates at an appropriate temperature and for a suitable duration for the specific microorganism being tested.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory Activity Assay (Carrageenan-Induced Peritonitis in Mice)
This in vivo model is used to evaluate the anti-inflammatory effects of the compound.
Procedure:
-
Animal Groups: Divide mice into several groups: a negative control group, a positive control group (treated with a known anti-inflammatory drug like indomethacin), and experimental groups treated with different doses of this compound.
-
Compound Administration: Administer the test compound or control substance to the respective groups, typically via oral or intraperitoneal injection.
-
Induction of Peritonitis: After a set period, induce peritonitis by injecting a carrageenan solution into the peritoneal cavity of the mice.[7]
-
Peritoneal Lavage: After a few hours, euthanize the mice and collect the peritoneal fluid by lavage.
-
Cell Counting: Count the total number of leukocytes in the peritoneal fluid. A reduction in leukocyte migration compared to the negative control group indicates anti-inflammatory activity.[7]
-
Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the peritoneal fluid can also be measured using ELISA kits.[7]
Potential Signaling Pathway Involvement
Given the prevalence of kinase inhibition among quinoxaline derivatives, a potential mechanism of action for this compound could involve the modulation of cellular signaling pathways regulated by kinases.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
While specific biological data for this compound is not yet extensively reported, its structural features and the known activities of related quinoxaline compounds strongly suggest its potential as a valuable candidate for further pharmacological investigation.[3][4] The provided synthetic and experimental protocols offer a solid framework for researchers to explore its anticancer, antimicrobial, and anti-inflammatory properties. Future studies are warranted to elucidate the specific mechanisms of action and to establish a comprehensive biological profile for this promising compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its inherent structural features and synthetic accessibility have made it a cornerstone for the development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the quinoxaline core, detailing its synthesis, biological activities, and mechanisms of action, with a focus on its applications in oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold.
Synthesis of the Quinoxaline Core
The most prevalent and historically significant method for synthesizing the quinoxaline scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1] This robust reaction has been refined over the years to improve yields and incorporate principles of green chemistry.[2]
General Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol provides a representative method for the synthesis of a 2,3-disubstituted quinoxaline derivative.
Materials:
-
o-Phenylenediamine
-
Benzil
-
Rectified spirit (Ethanol)
-
Water bath
-
Beaker
-
Buchner funnel
-
Measuring cylinder
Procedure:
-
Prepare a solution of 2.1g of benzil in 8ml of rectified spirit and warm the solution in a water bath.[3]
-
Separately, prepare a solution of 1.1g of o-phenylenediamine in 8ml of rectified spirit.[3]
-
Add the o-phenylenediamine solution to the warm benzil solution.[3]
-
Continue to warm the mixture in the water bath for 30 minutes.[3]
-
Induce precipitation by adding water dropwise until a slight cloudiness persists.
-
Cool the solution to allow for complete crystallization of the product.
-
Filter the resulting solid product using a Buchner funnel and wash with a small amount of cold rectified spirit.
-
The crude product can be further purified by recrystallization from aqueous ethanol to yield 2,3-diphenylquinoxaline.[4]
Expected Outcome:
The synthesized 2,3-diphenylquinoxaline is a crystalline solid with a melting point of 125-126°C.[4]
Biological Activities and Therapeutic Applications
Quinoxaline derivatives exhibit a remarkably broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.[5][6] These activities include anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antiprotozoal effects.[7]
Anticancer Activity
The quinoxaline scaffold is a prominent feature in many potent anticancer agents. These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
2.1.1. Inhibition of Protein Kinases
A significant number of quinoxaline derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several quinoxaline-based compounds have been synthesized as potent inhibitors of EGFR, a receptor tyrosine kinase that plays a central role in the development and progression of many cancers.[8][9] Novel quinoxaline derivatives have demonstrated potent inhibitory activity against both wild-type and mutant forms of EGFR.[10]
-
PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers.[6][11] Quinoxaline derivatives have been designed as dual inhibitors of PI3K and mTOR, effectively blocking this key oncogenic pathway.[12]
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]quinoxalines | EGFR | H1975 (NSCLC) | 0.19 - 0.22 | [8] |
| Quinoxaline-2-carboxamides | EGFR | - | 0.3 - 0.9 | [10] |
| Phenylquinoxaline Derivatives | VEGFR-2 | HCT-116 | 7.8 | [13] |
| Quinoxaline-Arylfuran Derivatives | STAT3 | HeLa | 10.58 | [14] |
| 2-Substituted-quinoxalines | EGFR | MCF-7 | 10.78 | [15] |
| Quinoxaline Derivatives | ASK1 | - | 0.03 | [16] |
| Quinoxaline-based scaffolds | VEGFR-2 | - | 10.27 | [13] |
2.1.2. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium and add them to the wells. Include a vehicle control (medium with DMSO). Incubate for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[5]
Antimicrobial Activity
Quinoxaline derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. Some naturally occurring antibiotics, such as echinomycin and triostins, contain a quinoxaline core.[1]
Table 2: Antibacterial and Antifungal Activity of Selected Quinoxaline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Substituted Quinoxalines | Escherichia coli | 8 | [17] |
| Substituted Quinoxalines | Bacillus subtilis | 16 | [17] |
| Pentacyclic Quinoxaline | Candida albicans | 16 | [17] |
| Pentacyclic Quinoxaline | Aspergillus flavus | 16 | [17] |
| Quinoxaline Derivatives | Acidovorax citrulli | - | [18] |
| Quinoxaline Derivatives | Rhizoctonia solani | 8.54 (EC50) | [18] |
2.2.1. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial or fungal strains
-
Nutrient broth or Malt extract broth
-
Quinoxaline derivatives
-
96-well plates
-
Incubator
Procedure:
-
Serial Dilution: Prepare a serial two-fold dilution of the quinoxaline compounds in the appropriate broth medium in a 96-well plate.[17]
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or for 48 hours for fungi.[17]
-
Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[17]
Antiviral Activity
The quinoxaline scaffold has been explored for the development of antiviral agents against a variety of viruses.
Table 3: Antiviral Activity of Selected Quinoxaline Derivatives
| Compound Class | Virus | EC50 (µM) | Reference |
| Quinoxaline Derivatives | Human Cytomegalovirus (HCMV) | < 0.05 | [19] |
| Pyrido[2,3-g]quinoxalinone | Hepatitis C Virus (HCV) | 7.5 | [19] |
2.3.1. Experimental Protocol: In Vitro Antiviral Screening (CPE Reduction Assay)
This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.[20]
Materials:
-
Host cell line (e.g., Vero 76 cells)
-
Virus stock
-
Quinoxaline derivatives
-
Cell culture medium
-
96-well plates
-
Neutral red or other viability stain
Procedure:
-
Cell Monolayer Preparation: Prepare confluent monolayers of host cells in 96-well plates.[20]
-
Compound Addition: Add serial dilutions of the test compounds to the cell monolayers.
-
Virus Inoculation: Infect the cells with a known amount of virus. Include virus control (no compound) and cell control (no virus) wells.[20]
-
Incubation: Incubate the plates until significant CPE is observed in the virus control wells.[20]
-
Viability Assessment: Stain the cells with a viability dye (e.g., neutral red) and quantify the absorbance to determine cell viability.[20]
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death.[20]
Signaling Pathways and Experimental Workflows
The biological effects of quinoxaline derivatives are often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.
EGFR Signaling Pathway
dot
Caption: EGFR signaling pathway and inhibition by quinoxaline derivatives.
PI3K/Akt/mTOR Signaling Pathway
dot
Caption: PI3K/Akt/mTOR pathway with dual inhibition by quinoxalines.
Experimental Workflow for Synthesis and Biological Evaluation
dot
Caption: Workflow for quinoxaline-based drug discovery.
Conclusion
The quinoxaline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance as a "privileged" structure in drug discovery. The ongoing exploration of novel quinoxaline-based compounds, particularly as targeted therapies in oncology and as new agents to combat infectious diseases, promises to deliver the next generation of innovative medicines. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the therapeutic potential of the quinoxaline core.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rsc.org [rsc.org]
- 3. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 4. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 5. benchchem.com [benchchem.com]
- 6. rjptonline.org [rjptonline.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
6,7-Dimethoxy-2,3-dimethylquinoxaline: A Technical Guide to a Privileged Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, promising derivative: 6,7-dimethoxy-2,3-dimethylquinoxaline. While direct experimental data on this molecule is nascent, this document serves as an in-depth guide by extrapolating from closely related analogs to build a comprehensive profile of its pharmacophore features, potential biological activities, and synthetic pathways. This guide provides detailed experimental protocols, quantitative data from analogous compounds to facilitate comparative analysis, and visualizations of synthetic and signaling pathways to empower researchers in their drug discovery endeavors.
Introduction: The Quinoxaline Scaffold
Quinoxalines, bicyclic heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, are of significant interest in pharmaceutical sciences. Their planar structure allows for effective interaction with biological macromolecules, and the nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, contributing to ligand-receptor binding. The diverse pharmacological activities exhibited by quinoxaline derivatives include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1] The substituents on the quinoxaline core play a crucial role in modulating the molecule's physicochemical properties and biological targets. The this compound structure combines several features of interest: the electron-donating methoxy groups at the 6 and 7 positions, which can enhance bioavailability and modulate target affinity, and the methyl groups at the 2 and 3 positions, which can influence steric interactions within binding pockets.
Synthesis and Characterization
The primary and most efficient route for synthesizing quinoxaline derivatives is the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. For this compound, the synthesis involves the reaction of 4,5-dimethoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione).
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of analogous 6-methoxy-2,3-dimethylquinoxaline.[2][3]
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine (1.0 eq)
-
Diacetyl (2,3-butanedione) (1.0 - 1.1 eq)
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
-
Crystallization solvents (e.g., ethanol, water)
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add diacetyl (1.0 - 1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 1-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling.
-
If precipitation does not occur, partially evaporate the solvent to induce crystallization.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Pharmacological Profile: A Predictive Analysis
While specific biological data for this compound is limited, the activities of structurally similar compounds provide a strong basis for predicting its potential as a pharmacophore. The quinoxaline core is a known privileged scaffold in the development of kinase inhibitors and anticancer agents.
Anticancer and Kinase Inhibitory Potential
Numerous quinoxaline derivatives have demonstrated potent anticancer activity by targeting various protein kinases that are crucial for cancer cell proliferation and survival.[4] The 6,7-dimethoxy substitution pattern, in particular, is found in several potent kinase inhibitors. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent inhibitors of the c-Met kinase.[5]
Table 1: In Vitro Anticancer Activity of Related Quinoxaline and Quinoline Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Compound VIIIc (Quinoxaline deriv.) | HCT116 (Colon) | 2.5 | Apoptosis induction, G2/M arrest | [4] |
| Compound XVa (Quinoxaline deriv.) | HCT116 (Colon) | 4.4 | Not specified | [4] |
| Compound 12n (6,7-dimethoxyquinoline) | MKN-45 (Gastric) | 0.030 | c-Met inhibitor | [5] |
| Compound 14m (6,7-dimethoxyquinoline) | Melanoma (LOX IMVI) | 0.116 | Topoisomerase I inhibitor | [6] |
Phosphodiesterase (PDE) Inhibition
Quinoxaline derivatives have also been explored as inhibitors of phosphodiesterases (PDEs), enzymes that play a critical role in signal transduction pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. A series of 1-aryl-4-methyl[2][7][8]triazolo[4,3-a]quinoxalines were identified as dual inhibitors of PDE2 and PDE10.[7]
Table 2: Phosphodiesterase Inhibitory Activity of Related Quinoxaline Derivatives
| Compound/Derivative | Target | IC50 (nM) | Reference |
| Compound 31 (triazoloquinoxaline) | PDE2A | 6 | [7] |
| Compound 31 (triazoloquinoxaline) | PDE10A | 2 | [7] |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[8]
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2, MCF-7)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase substrate
-
ATP (Adenosine triphosphate)
-
Test compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a suitable microplate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified period.
-
Detection: Stop the kinase reaction and measure the amount of product formed or ATP consumed using a suitable detection reagent and a plate reader.
-
IC50 Determination: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related quinoxaline and quinoline derivatives, this compound is predicted to exhibit potent anticancer and kinase inhibitory activities. The dimethoxy substituents are known to favorably influence the pharmacological properties of related heterocyclic systems.
Future research should focus on the synthesis and direct biological evaluation of this compound to confirm its predicted activities. Structure-activity relationship (SAR) studies, involving modifications of the methyl and methoxy groups, will be crucial for optimizing its potency and selectivity for specific biological targets. Furthermore, investigation into its pharmacokinetic and toxicological profiles will be essential for its advancement as a potential drug candidate. This technical guide provides a solid foundation for initiating such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new series of [1,2,4]triazolo[4,3-a]quinoxalines as dual phosphodiesterase 2/phosphodiesterase 10 (PDE2/PDE10) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Therapeutic Promise of Dimethoxy Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: Quinoxaline scaffolds, bicyclic heteroaromatic compounds, are a cornerstone in medicinal chemistry due to their wide-ranging pharmacological activities. Among these, dimethoxy quinoxaline derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutics for a variety of diseases. The introduction of methoxy groups can modulate the electronic and steric properties of the quinoxaline core, enhancing biological activity and influencing pharmacokinetic profiles. This technical guide provides a comprehensive overview of the therapeutic applications of dimethoxy quinoxaline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to facilitate further research and development in this area.
Anticancer Applications
Dimethoxy quinoxaline derivatives have demonstrated notable cytotoxic activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor progression.
Quantitative Anticancer Activity
The anticancer efficacy of various dimethoxy-substituted quinoline and quinazoline derivatives, structurally related to quinoxalines, has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dimethoxyquinazoline | 7c | HCT116p53(+/+) Colon Cancer | 0.7 | [1] |
| HCT116p53(-/-) Colon Cancer | 1.7 | [1] | ||
| Dimethoxyquinoline | 14m | Leukemia (SR) | 0.133 | [2] |
| Non-Small Cell Lung Cancer (NCI-H226) | 0.343 | [2] | ||
| Colon Cancer (COLO205) | 0.401 | [2] | ||
| CNS Cancer (SF-295) | 0.328 | [2] | ||
| Melanoma (LOX IMVI) | 0.116 | [2] | ||
| Ovarian Cancer (NCI/ADR-RES) | 0.188 | [2] | ||
| Renal Cancer (CAKI-1) | 0.458 | [2] | ||
| Breast Cancer (T-47D) | 0.472 | [2] | ||
| Dimethoxyquinazoline | WHI-P154 (EGF Conjugate) | U373 & U87 Glioblastoma | 0.813 ± 0.139 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][5]
Materials:
-
Dimethoxy quinoxaline derivative (dissolved in DMSO)
-
Cancer cell line (e.g., HCT116, MCF-7)
-
DMEM or RPMI-1640 medium with 10% FBS
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat cells with serial dilutions of the dimethoxy quinoxaline derivative and incubate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[6]
Signaling Pathway: Induction of Apoptosis
Several quinoxaline derivatives exert their anticancer effects by inducing apoptosis. This often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
Antimicrobial Applications
Dimethoxy quinoxaline derivatives have shown promising activity against a variety of bacterial and fungal pathogens. Their ability to circumvent existing resistance mechanisms makes them attractive candidates for new antimicrobial drug development.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of the antimicrobial potency of a compound.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide | Aspergillus fumigatus | 0.24 | [4] |
| Streptococcus pneumoniae | 0.12 | [4] | |
| Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-4 | [8][9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[9][10]
Materials:
-
Dimethoxy quinoxaline derivative
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the dimethoxy quinoxaline derivative in the broth medium in a 96-well plate.[9]
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.[10]
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
A potential mechanism of action for antimicrobial quinoxaline derivatives is the inhibition of bacterial cell wall synthesis, a pathway targeted by many established antibiotics.[11][12][13]
Anti-inflammatory and Neuroprotective Potential
Beyond their anticancer and antimicrobial properties, dimethoxy quinoxaline derivatives have also been investigated for their anti-inflammatory and neuroprotective effects.
Anti-inflammatory Activity
Certain quinoxaline derivatives have been shown to possess in vivo anti-inflammatory effects. For instance, one derivative demonstrated a 41% reduction in paw edema in the carrageenan-induced rat paw edema model, an effect comparable to the standard anti-inflammatory drug indomethacin (47% inhibition).[7][14] The anti-inflammatory properties of quinoxalines are attributed to their ability to inhibit inflammatory modulators like cyclooxygenase (COX) and various cytokines.[15]
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for acute anti-inflammatory activity.[16][17][18][19][20]
Materials:
-
Wistar rats or mice
-
Dimethoxy quinoxaline derivative
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Dosing: Administer the dimethoxy quinoxaline derivative orally or intraperitoneally to the animals.
-
Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[16]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[16]
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to a vehicle control group.
Neuroprotective Effects
Recent studies suggest that quinoxaline derivatives may offer neuroprotection in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[21][22][23][24] Some derivatives have been shown to enhance neuronal viability, block Aβ-induced toxicity, reduce reactive oxygen species (ROS), and downregulate inflammatory cytokines in neuronal cell models.[21][22] The neuroprotective mechanisms are thought to involve the modulation of signaling pathways related to oxidative stress and inflammation.[25]
Synthesis of Dimethoxy Quinoxaline Derivatives
A common and efficient method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[26][27]
Experimental Protocol: Synthesis of 6-Methoxy-2,3-dimethylquinoxaline
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol or acetic acid
Procedure:
-
Reaction Setup: Dissolve 4-methoxy-1,2-phenylenediamine in ethanol or acetic acid in a round-bottom flask.[26]
-
Reagent Addition: Add diacetyl (1.0-1.1 equivalents) to the solution.[26]
-
Reaction: Heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[26]
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[27]
Experimental Workflow
Conclusion
Dimethoxy quinoxaline derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration warrants further investigation. The synthetic accessibility of this class of compounds, coupled with the potential for diverse functionalization, provides a rich platform for structure-activity relationship studies and the optimization of lead compounds. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising molecules towards clinical application.
References
- 1. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. dadun.unav.edu [dadun.unav.edu]
- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Targeting Bacterial Cell Wall Peptidoglycan Synthesis by Inhibition of Glycosyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting cell wall synthesis and assembly in microbes: similarities and contrasts between bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. inotiv.com [inotiv.com]
- 18. researchgate.net [researchgate.net]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. journalajrb.com [journalajrb.com]
- 22. researchgate.net [researchgate.net]
- 23. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
Unraveling the Structure-Activity Relationship of 6,7-Dimethoxy-2,3-dimethylquinoxaline: A Technical Guide for Drug Discovery
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The quinoxaline scaffold is considered a privileged structure, appearing in numerous compounds with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and kinase inhibitory activities.[1] This technical guide focuses on the structure-activity relationship (SAR) of 6,7-dimethoxy-2,3-dimethylquinoxaline, providing a comprehensive overview of its synthesis, biological evaluation, and the influence of its structural features on its pharmacological profile. While specific SAR data for this exact molecule is limited in publicly available literature, this guide will leverage data from closely related analogs to infer its potential biological activities and guide future research.
The core structure, a quinoxaline ring, is typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][3] The substituents on the benzene and pyrazine rings of the quinoxaline core play a crucial role in determining the compound's biological activity. The 6,7-dimethoxy substitution pattern, in particular, has been associated with various pharmacological effects in related heterocyclic systems, often enhancing binding affinity and selectivity for various biological targets.[4] The addition of dimethyl groups at the 2 and 3 positions further modulates the molecule's steric and electronic properties, influencing its interaction with biological targets.
This guide will provide researchers, scientists, and drug development professionals with a foundational understanding of the SAR of this compound, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Structure-Activity Relationship Data
While specific quantitative data for this compound is not extensively available, the following tables summarize the biological activities of structurally related quinoxaline derivatives. This data provides valuable insights into the potential activities of the target compound and serves as a basis for designing future SAR studies.
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound(s) | Source(s) |
| 2,3-dimethylquinoxaline (DMQ) | HepG2 (human liver carcinoma) | > 100 | Chlorpromazine (10.5 µM) | [5] |
| 2,3-dimethylquinoxaline (DMQ) | RPTEC (human renal proximal tubule epithelial cells) | No significant effect ≤ 100 µM | - | [5] |
| PX-866 (Quinoxaline derivative) | Various cancer cell lines | Potent PI3K inhibitor | - | [5] |
Table 2: Antifungal Activity of 2,3-dimethylquinoxaline
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Cryptococcus neoformans | 9 |
| Candida auris | 190 |
| Candida albicans (ATCC 10231) | 470 |
| Candida parapsilosis | 560 |
| Candida glabrata | 935 |
| Candida krusei | 935 |
| Candida tropicalis | 1125 |
| Data sourced from a study on the in vitro antifungal activity of 2,3-dimethylquinoxaline.[6] |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the validation and advancement of drug discovery programs. Below are protocols for key assays relevant to the evaluation of this compound and its analogs.
Synthesis of Quinoxaline Derivatives
A general and reliable method for synthesizing quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7]
Materials:
-
o-phenylenediamine (or a substituted derivative like 4,5-dimethoxy-1,2-phenylenediamine)
-
1,2-dicarbonyl compound (e.g., glyoxal, diacetyl)
-
Toluene
-
Catalyst (e.g., mild acidic reagent)
-
Anhydrous Na₂SO₄
-
Ethanol
Procedure:
-
To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).[7]
-
Stir the mixture at room temperature.[7]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]
-
Upon completion, separate the insoluble catalyst by filtration.[7]
-
Dry the filtrate over anhydrous Na₂SO₄.[7]
-
Evaporate the solvent under reduced pressure.[7]
-
Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5]
Materials:
-
Cancer cell lines (e.g., HepG2, A549)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[5]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[7]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Calculate the percentage of cell viability and determine the IC50 value.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compound dissolved in DMSO
Procedure:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with the appropriate broth medium.[6]
-
Prepare a standardized microbial suspension (e.g., 10^5 CFU/mL).[5]
-
Inoculate each well with the microbial suspension.[5]
-
Incubate the plate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.[5]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.[5]
Signaling Pathways and Experimental Workflows
The biological activities of quinoxaline derivatives are often attributed to their interaction with specific signaling pathways. For instance, their anticancer effects can be mediated through the inhibition of key kinases in pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unraveling the Enigmatic Mechanism of 6,7-Dimethoxy-2,3-dimethylquinoxaline: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the potential mechanisms of action for the heterocyclic compound 6,7-Dimethoxy-2,3-dimethylquinoxaline. While direct experimental data on this specific molecule is limited, this document synthesizes current knowledge from structurally related quinoxaline derivatives to postulate its biological activities. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
The quinoxaline scaffold is a well-established pharmacophore known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The presence of methoxy and methyl substituents on the this compound molecule suggests its potential to interact with various biological targets, thereby modulating key signaling pathways implicated in disease. This guide will delve into these potential mechanisms, supported by quantitative data from analogous compounds, detailed experimental protocols, and visual representations of cellular signaling cascades.
Potential Mechanisms of Action
Based on the structure of this compound and the established activities of related compounds, several potential mechanisms of action are proposed:
Kinase Inhibition
The quinoxaline core is a common feature in numerous kinase inhibitors.[1] These small molecules typically function as ATP-competitive inhibitors, binding to the ATP pocket of kinases and preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways that are often hyperactivated in cancer and inflammatory diseases. The dimethoxy and dimethyl substitutions on the quinoxaline ring of this compound may influence its binding affinity and selectivity for various kinases.
A plausible workflow for identifying and characterizing kinase inhibition is outlined below:
One of the key kinase families often targeted by quinoline and quinoxaline derivatives is the Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, which plays a crucial role in angiogenesis.[2] Another relevant target is the c-Met proto-oncogene, a receptor tyrosine kinase, for which 6,7-dimethoxy-4-anilinoquinoline derivatives have shown potent inhibitory activity.[3]
The signaling cascade initiated by VEGFR-2 is a critical pathway in angiogenesis:
Wnt/β-catenin Signaling Pathway Inhibition
Aberrant activation of the Wnt/β-catenin signaling pathway is a hallmark of many cancers, particularly colorectal cancer. Several 2,3,6-trisubstituted quinoxaline derivatives have been identified as inhibitors of this pathway.[4] These compounds have been shown to reduce the transcriptional activity of β-catenin-T-cell factor/lymphoid enhancer factor (TCF/LEF) and down-regulate the expression of Wnt target genes like cyclin D1.[5] Given its structural similarities, this compound may also possess the ability to modulate this critical oncogenic pathway.
The canonical Wnt signaling pathway is depicted below:
AMPA Receptor Antagonism
Quinoxaline-2,3-diones are a class of compounds known to act as competitive antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system. While this compound is not a dione, the core quinoxaline structure is a recognized pharmacophore for AMPA receptor antagonism. Antagonism of AMPA receptors has therapeutic potential in neurological conditions characterized by excitotoxicity, such as epilepsy. Molecular docking studies have been employed to understand the binding of quinoxaline derivatives to the AMPA receptor.[6][7]
Antimicrobial Activity
Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities against bacteria and fungi.[5][8][9][10] The proposed mechanisms of antibacterial action for some quinoxaline 1,4-di-N-oxides involve the generation of reactive oxygen species (ROS) and subsequent DNA damage. While this compound is not a di-N-oxide, the quinoxaline scaffold itself is associated with antimicrobial properties, and the specific substituents may modulate this activity.
A general workflow for assessing antimicrobial activity is as follows:
Quantitative Data on Related Quinoxaline Derivatives
The following tables summarize the reported biological activities of various quinoxaline derivatives that are structurally or functionally related to this compound.
Table 1: Kinase Inhibitory Activity of Quinoxaline and Related Derivatives
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 2,3,6-Trisubstituted quinoxaline | ASK1 | 0.03017 | [11] |
| 4,6,7-Substituted quinoline | c-Met | 0.019 | [3] |
| 1,3-Diphenylurea-quinoxaline | MGC-803 (cell line) | 9 | [12] |
| Sulfono-hydrazide quinoxaline | MCF-7 (cell line) | 22.11 | [12] |
| Benzo[g]quinoxaline derivative | Topoisomerase IIβ | 32.16 | [13] |
| 4-(2-fluorophenoxy) quinoline derivative | c-Met | - | [14] |
Table 2: Wnt/β-catenin Pathway Inhibitory Activity
| Compound Class | Cell Line | IC50 (µM) | Effect | Reference |
| 2,3,6-Trisubstituted quinoxaline | A549/Wnt2 | ~10 | Reduced β-catenin-TCF/LEF activity | [4][5] |
Table 3: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2,3-Disubstituted quinoxaline | Escherichia coli | 8 | [15] |
| 2,3-Disubstituted quinoxaline | Bacillus subtilis | 16 | [15] |
| 2,3-Disubstituted quinoxaline | Candida albicans | 16 | [15] |
| 2,3-Diaminoquinoxaline | Various bacterial strains | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of the proposed mechanisms of action for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3 x 10³ cells per well in 200 µL of culture medium.[16] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6.25, 12.5, 25, 50, and 100 µM) and incubate for a specified period (e.g., 48-72 hours).[16]
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
In Vitro Kinase Assay (VEGFR-2)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Assay Setup: The assay is performed in a 96-well plate format.[17]
-
Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr)).[17]
-
Compound Addition: Add the test compound at various concentrations to the designated wells. A control with no inhibitor is also included.[17]
-
Enzyme Addition: Add the recombinant VEGFR-2 enzyme to all wells except the blank.[17]
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding the master mix and incubate at 30°C for 45 minutes.[17]
-
Detection: Add a detection reagent, such as Kinase-Glo™ MAX, which measures the amount of ATP remaining in the well. A decrease in luminescence indicates kinase activity.[17]
-
Data Analysis: The inhibitory activity is calculated as the percentage reduction in kinase activity in the presence of the compound compared to the control.
Wnt Reporter Assay
This cell-based assay measures the activity of the Wnt/β-catenin signaling pathway.
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a Wnt-responsive reporter plasmid (e.g., TOP-flash containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).[18][19]
-
Compound Treatment: Treat the transfected cells with the test compound at various concentrations.
-
Wnt Stimulation: Stimulate the Wnt pathway using Wnt3a-conditioned medium or a GSK3β inhibitor (e.g., CHIR99021).[19]
-
Cell Lysis: After a suitable incubation period, lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: The activity of the Wnt pathway is determined by the ratio of firefly to Renilla luciferase activity. A decrease in this ratio in the presence of the compound indicates inhibition of the pathway.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.[20]
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.[20]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[20]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated through direct experimental investigation, the extensive research on the quinoxaline scaffold provides a strong foundation for postulating its potential biological activities. The structural features of this compound suggest that it may act as a kinase inhibitor, a modulator of the Wnt/β-catenin signaling pathway, an AMPA receptor antagonist, or an antimicrobial agent. The data and protocols presented in this guide offer a comprehensive framework for researchers to explore these possibilities and unlock the therapeutic potential of this and other novel quinoxaline derivatives. Further investigation is warranted to validate these hypotheses and to fully characterize the pharmacological profile of this compound.
References
- 1. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. in Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
The Role of 6,7-Dimethoxy-2,3-dimethylquinoxaline in Kinase Inhibitor Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as kinase inhibitors. This technical guide delves into the prospective role of a specific derivative, 6,7-Dimethoxy-2,3-dimethylquinoxaline, in the development of novel kinase inhibitors. While direct experimental data on this particular compound is limited in publicly accessible literature, this document extrapolates its potential mechanism of action, key kinase targets, and relevant experimental protocols based on comprehensive analysis of structurally related quinoxaline analogs. By providing a detailed overview of synthesis, proposed biological evaluation workflows, and the signaling pathways likely to be modulated, this guide serves as a foundational resource for researchers aiming to explore the therapeutic utility of this compound and its derivatives.
Introduction: The Quinoxaline Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Small molecule kinase inhibitors have emerged as a revolutionary class of therapeutics, with the quinoxaline moiety being a particularly successful scaffold.[1] Quinoxaline, a bicyclic heteroaromatic compound, possesses structural features that enable it to interact with the ATP-binding sites of various kinases. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, contributing to the binding affinity and selectivity of these inhibitors.[2] Modifications to the quinoxaline core, such as the addition of methoxy and methyl groups, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
While extensive research has been conducted on various quinoxaline derivatives, this compound remains a relatively underexplored entity. This guide aims to bridge this knowledge gap by providing a comprehensive theoretical framework for its investigation as a kinase inhibitor.
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established condensation reaction. The primary method involves the reaction of 4,5-dimethoxy-1,2-phenylenediamine with 2,3-butanedione (diacetyl).
Experimental Protocol: Synthesis via Condensation
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Water
-
Standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4,5-dimethoxy-1,2-phenylenediamine in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this stirring solution, add 1.1 equivalents of 2,3-butanedione dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Proposed Kinase Targets and Mechanism of Action
Based on the analysis of structurally similar compounds, this compound is predicted to function as an ATP-competitive inhibitor. The dimethoxy and dimethyl substitutions on the quinoxaline core are likely to influence its selectivity profile.
Inferred Target Kinases
Studies on related 6,7-dimethylquinoxaline and 6,7-dimethoxyquinoline derivatives suggest potential inhibitory activity against several key kinase families:
-
Receptor Tyrosine Kinases (RTKs): Quinoxaline derivatives have shown inhibitory activity against RTKs such as c-Met and VEGFR-2.[3][4] The HGF/c-Met and VEGF/VEGFR-2 signaling pathways are critical for tumor growth, angiogenesis, and metastasis.[3][4]
-
CMGC Kinases: Analogs of 6,7-dimethylquinoxaline have been investigated as inhibitors of kinases within the CMGC family, including GSK3β, DYRK1A, and CLK1, which are implicated in neurodegenerative diseases like Alzheimer's.[5]
-
JAK Family Kinases: The JAK-STAT signaling pathway is crucial for immune responses and cell growth, and its aberrant activation is linked to various cancers and inflammatory disorders.[6] Quinoxalinone-containing compounds have been identified as inhibitors of JAK2 and JAK3.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism, and is frequently dysregulated in cancer.[7] Quinoxaline derivatives have been explored as inhibitors of key kinases in this cascade.[8]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation, and is a common target for cancer therapeutics.[9]
Quantitative Data for Structurally Related Compounds
Direct IC50 or Ki values for this compound are not currently available in the public domain. However, the following tables summarize the inhibitory activities of structurally related quinoxaline and quinoline derivatives against various kinases to provide a contextual framework for future studies.
Table 1: Inhibitory Activity of 6,7-Dimethoxyquinoline Derivatives against c-Met Kinase
| Compound ID | Modification | Target Kinase | IC50 (µM) |
| 12n | 4-anilinoquinoline with benzimidazole moiety | c-Met | 0.030 ± 0.008 |
Data extracted from a study on 6,7-dimethoxy-4-anilinoquinolines as c-Met inhibitors.[10][11]
Table 2: Inhibitory Activity of Quinoxaline Derivatives against Pim-1/2 Kinases
| Compound ID | Target Kinase | IC50 (µM) |
| 5c | Pim-1 | > 10 |
| 5e | Pim-2 | > 10 |
Data from a study on quinoxaline derivatives as dual Pim-1/2 kinase inhibitors, using an ADP-Glo method at 10 µM ATP.[12]
Table 3: Inhibitory Profile of a Quinoxaline Derivative (AS-605240) against PI3K Isoforms
| Kinase Isoform | IC50 (nM) |
| PI3Kγ | 8 |
| PI3Kα | 60 |
| PI3Kβ | 270 |
| PI3Kδ | 300 |
Data compiled from multiple sources for the PI3Kγ inhibitor AS-605240.[1]
Experimental Protocols for Biological Evaluation
A systematic evaluation of this compound as a kinase inhibitor would involve a series of in vitro and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a purified kinase enzyme.
Materials:
-
Purified recombinant target kinase (e.g., c-Met, VEGFR-2, GSK3β)
-
Kinase-specific substrate peptide
-
This compound (dissolved in DMSO)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
96- or 384-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Luminometer or scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a multi-well plate, add the target kinase, its specific substrate, and the serially diluted compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the kinase activity. For luminescence-based assays, this typically involves measuring the amount of ADP produced, which is inversely proportional to the remaining ATP.[8]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays: Western Blot Analysis
Western blotting can be used to assess the effect of the compound on the phosphorylation status of key proteins within a specific signaling pathway in cultured cells.
Materials:
-
Human cancer cell line expressing the target kinase(s)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture the selected cell line and treat with varying concentrations of this compound for a specified duration. Include a vehicle control (DMSO).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.[13]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.[14]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., p-Akt, p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody against the total form of the protein to confirm equal protein loading.[15]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the total protein band.[13]
Key Signaling Pathways and Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways that are likely targets for quinoxaline-based kinase inhibitors.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade initiated by RTKs and GPCRs.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway, a key regulator of cell proliferation.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway, crucial for immunity and cell growth.
Conclusion and Future Directions
This compound represents a promising, yet under-investigated, scaffold for the development of novel kinase inhibitors. Based on the extensive research into structurally related quinoxaline derivatives, it is plausible that this compound will exhibit inhibitory activity against key kinases involved in cancer and other diseases. The methoxy and methyl substitutions are anticipated to confer a unique selectivity profile and favorable physicochemical properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. A broad kinase screening panel would be instrumental in identifying its primary targets. Subsequent cell-based assays and in vivo studies will be necessary to validate its therapeutic potential. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for initiating such investigations, which could ultimately lead to the development of a new generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
Navigating the Anticancer Potential of 6,7-Dimethoxy-2,3-dimethylquinoxaline: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the preliminary anticancer screening of 6,7-Dimethoxy-2,3-dimethylquinoxaline is limited. This guide, therefore, provides a comprehensive technical overview based on the well-documented anticancer activities of structurally related quinoxaline derivatives. The methodologies and potential mechanisms of action described herein are intended to serve as a foundational resource for the investigation of this specific compound.
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] These compounds have been shown to exert their influence through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key enzymes involved in cancer progression.[2][5][6] This technical guide delves into the methodologies and conceptual frameworks relevant to the preliminary anticancer screening of this compound, drawing insights from the extensive research on its chemical relatives.
Comparative Cytotoxicity of Quinoxaline Derivatives
To contextualize the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoxaline derivatives against several human cancer cell lines. This data highlights the significant impact of different substituents on the quinoxaline core in determining cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric Adenocarcinoma) | 0.073[7] |
| Compound 4m (a bromo-substituted quinoxaline) | A549 (Non-small-cell lung cancer) | 9.32 ± 1.56[5] |
| Compound 4b (a bromo-substituted quinoxaline) | A549 (Non-small-cell lung cancer) | 11.98 ± 2.59[5] |
| 5-Fluorouracil (Reference Drug) | A549 (Non-small-cell lung cancer) | 4.89 ± 0.20[5] |
| 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline | U373, U87 (Glioblastoma) | Micromolar concentrations[8] |
Experimental Protocols
A thorough preliminary anticancer screening protocol typically involves a series of in vitro assays to assess a compound's cytotoxic and mechanistic effects. The following are detailed methodologies for key experiments frequently employed in the evaluation of quinoxaline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period, typically 48 to 72 hours.[11]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.[11]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm or 570 nm) using a microplate reader.[11][12] The results are used to calculate the IC50 value of the compound.
Apoptosis Assays
Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents eliminate tumor cells.[6][13]
This fluorescent staining method distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Cells are seeded on coverslips in 6-well plates and treated with the test compound for a predetermined time.[13]
-
Staining: A mixture of acridine orange (stains both live and dead cells) and ethidium bromide (stains only cells with compromised membranes) is added to the cells.[13]
-
Visualization: The stained cells are observed under a fluorescence microscope to identify apoptotic cells, which exhibit condensed chromatin and fragmented nuclei.
This flow cytometry-based assay identifies early and late-stage apoptotic cells.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which stains the DNA of late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
Cell Cycle Analysis
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[14]
-
Cell Treatment and Fixation: Cancer cells are treated with the test compound for a specific duration (e.g., 24, 48, or 72 hours). After treatment, the cells are harvested, washed, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a DNA-intercalating dye, such as propidium iodide, in the presence of RNase to ensure only DNA is stained.[15]
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting histogram allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16][17]
Visualizing the Landscape: Workflows and Pathways
To provide a clearer understanding of the experimental and biological processes involved in anticancer screening, the following diagrams have been generated using the Graphviz DOT language.
Caption: A typical experimental workflow for the preliminary anticancer screening of a novel compound.
Caption: The intrinsic and extrinsic pathways of apoptosis, common targets for anticancer agents.[18][19][20]
Caption: An overview of the cell cycle phases and their key regulatory proteins.[17]
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Induction of Cell Death in Human A549 Cells Using 3-(Quinoxaline-3-yl) Prop-2-ynyl Methanosulphonate and 3-(Quinoxaline-3-yl) Prop-2-yn-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle arrest and differentiation induction by 5,7-dimethoxycoumarin in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 細胞週期與細胞週期分析檢測 | Thermo Fisher Scientific - TW | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of apoptosis by phloroglucinol derivative from Ecklonia Cava in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Selective induction of apoptosis by the pyrrolo-1,5-benzoxazepine 7-[[dimethylcarbamoyl]oxy]-6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Role of Substituted Quinoxalines in Antimicrobial and Antifungal Chemotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising classes of heterocyclic compounds, substituted quinoxalines have emerged as a focal point of intensive research due to their broad-spectrum antibacterial and antifungal activities. This technical guide provides an in-depth analysis of the antimicrobial and antifungal properties of substituted quinoxalines, detailing their mechanisms of action, summarizing quantitative efficacy data, and outlining the experimental protocols for their evaluation.
Quantitative Antimicrobial and Antifungal Activity of Substituted Quinoxalines
The antimicrobial and antifungal efficacy of substituted quinoxalines is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Zone of Inhibition, and the half-maximal effective concentration (EC50). The following tables summarize the quantitative data from various studies, showcasing the potential of different quinoxaline derivatives against a range of pathogenic microorganisms.
Table 1: Antibacterial Activity of Substituted Quinoxalines (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-chloro-3-methyl-6-nitroquinoxaline | - | - | - | - | [1] |
| Pentacyclic compound 10 | - | 16 | - | - | [2] |
| Compounds 2d and 3c | - | 16 | 8 | - | [2] |
| Compound 4 | - | 16 | - | - | [2] |
| Compound 6a | - | 16 | - | - | [2] |
| Compound 5p | 4-16 | 8-32 | 4-32 | - | [3] |
| Compound 5m-5o | 4-16 | 8-32 | 4-32 | - | [3] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide 4e | - | - | - | - | [4] |
Table 2: Antifungal Activity of Substituted Quinoxalines (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus flavus | Aspergillus fumigatus | Trichophyton mentagrophytes | Reference |
| 2-chloro-3-methyl-6-nitroquinoxaline | 223 µmol/l | - | - | 54 µmol/l | [1] |
| Pentacyclic compound 10 | 16 | 16 | - | - | [2] |
| 3-amino-N-(4-methoxyphenyl)-2-quinoxalinecarboxamide 1,4-di-N-oxide 4e | - | - | 0.24 | - | [4] |
Table 3: Antifungal Activity of Quinoxaline Derivatives Against Plant Pathogens (EC50 in µg/mL)
| Compound/Derivative | Rhizoctonia solani | Phomopsis sp. | Phytophthora capsica | Sclerotinia sclerotiorum | Reference |
| Compound 5j | 8.54 | - | - | - | [5][6] |
| Compound 5t | 12.01 | - | - | - | [5][6] |
| Azoxystrobin (Commercial Fungicide) | 26.17 | - | - | 35.3 | [5][6][7] |
| Flavonol derivative with quinoxaline (N5) | - | 12.9 | 25.8 | - | |
| Flavonol derivative with quinoxaline (YB9) | - | - | - | 1.0 | [7] |
Table 4: Antibacterial Activity of Substituted Quinoxalines (Zone of Inhibition in mm)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Proteus vulgaris | Reference |
| Gentamycin (Reference) | 24.00 | 26.00 | 30.00 | 25.00 | [2] |
Table 5: Antifungal Activity of Substituted Quinoxalines (Zone of Inhibition in mm)
| Compound/Derivative | Candida albicans | Aspergillus flavus | Reference |
| Ketoconazole (Reference) | 20.00 | 16.00 | [2] |
Mechanisms of Antimicrobial and Antifungal Action
Substituted quinoxalines exert their antimicrobial and antifungal effects through multiple mechanisms, making them robust candidates for combating drug-resistant pathogens. The primary mechanisms identified include the inhibition of essential enzymes, disruption of cellular integrity, and modulation of host immune responses.
Inhibition of DNA Gyrase and Topoisomerase
A significant antibacterial mechanism of quinoxaline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinoxalines can trap the topoisomerase on the DNA, leading to the accumulation of double-strand breaks and ultimately cell death. This disruption of DNA integrity triggers the bacterial SOS response, a complex signaling pathway for DNA damage repair.
References
- 1. [Antimicrobial activity of selected quinoxalines (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Flavonol Derivatives Containing Quinoxaline: Insights into the Antifungal Mechanism against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
6,7-Dimethoxy-2,3-dimethylquinoxaline: A Technical Guide for Organic Electronics and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives have garnered significant attention in the fields of organic electronics and materials science due to their inherent electron-deficient nature, high thermal stability, and tunable optoelectronic properties. This technical guide focuses on 6,7-dimethoxy-2,3-dimethylquinoxaline, a specific derivative whose electronic characteristics are modulated by the presence of both electron-donating methoxy groups and methyl substituents. While direct experimental data on the application of this particular molecule in organic electronic devices is limited in publicly available literature, this document provides a comprehensive overview of its potential based on the well-established properties of the quinoxaline core and structurally related compounds. This guide covers the synthesis, predicted electronic properties, and potential applications in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). All quantitative data for related compounds is summarized for comparative analysis, and detailed experimental protocols for synthesis are provided.
Introduction to Quinoxaline Derivatives in Organic Electronics
Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that are considered promising building blocks for organic electronic materials. The pyrazine ring within the quinoxaline structure is electron-deficient, which facilitates efficient electron injection and transport, making them excellent candidates for n-type semiconductors and electron-transporting materials (ETMs) in various devices.[1][2]
The electronic properties of the quinoxaline core can be systematically tuned through the introduction of various functional groups.[1] Electron-donating groups, such as methoxy (-OCH₃), can raise the energy levels of the frontier molecular orbitals (HOMO and LUMO), while the position of these substituents can influence molecular packing and thin-film morphology.[2] this compound features two electron-donating methoxy groups on the benzene ring and two methyl groups on the pyrazine ring. This substitution pattern is expected to influence its electronic and photophysical properties, making it a molecule of interest for fundamental studies and potential device applications.
Synthesis of this compound
The most common and straightforward method for synthesizing quinoxaline derivatives is the condensation reaction between a substituted 1,2-diaminobenzene (o-phenylenediamine) and a 1,2-dicarbonyl compound.[3] For this compound, the logical precursors are 4,5-dimethoxy-1,2-phenylenediamine and 2,3-butanedione (diacetyl).
General Synthetic Protocol
A plausible synthetic route is detailed below, based on standard procedures for quinoxaline formation.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol or Glacial Acetic Acid (solvent)
-
Reflux apparatus
-
Standard laboratory glassware for workup and purification
-
Crystallization solvents (e.g., ethanol, water)
Procedure:
-
Reaction Setup: Dissolve 1.0 equivalent of 4,5-dimethoxy-1,2-phenylenediamine in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Reagent Addition: To the stirred solution, add 1.0 to 1.1 equivalents of 2,3-butanedione dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux for a period of 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure product.
Physicochemical and Electronic Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | [4] |
| Molecular Weight | 188.23 g/mol | [4] |
| Appearance | Orange to red solid | [4] |
| Melting Point | 94 - 98 °C | [4] |
| Boiling Point (Predicted) | 300.8 ± 37.0 °C | [4] |
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that govern the charge injection and transport properties of a material, as well as its suitability for use in electronic devices.
The two electron-donating methoxy groups at the 6 and 7 positions are expected to raise the HOMO level of the quinoxaline core, which could potentially improve hole injection or be used to block holes in electron-transporting layers. The methyl groups have a minor inductive effect that can also influence the electronic properties.[2]
For comparative purposes, the table below lists the HOMO and LUMO levels of other quinoxaline derivatives that have been studied for applications in organic electronics.
| Quinoxaline Derivative | HOMO (eV) | LUMO (eV) | Application Context |
| Fluorene-substituted quinoxaline (DMTQ1) | -5.34 | -2.57 | Optoelectronic materials |
| Fluorene-substituted quinoxaline (DMTQ5) | -5.44 | -2.67 | Optoelectronic materials |
| Indolo[2,3-b]naphtho[2,3-f]quinoxaline derivatives | -6.51 to -6.84 | -3.00 to -3.30 | n-type materials[5] |
Note: The values for DMTQ1 and DMTQ5 were derived from electrochemical studies, with oxidation onsets of 0.54 V and 0.64 V vs. Fc/Fc⁺, respectively, and optical gaps of ~2.8 eV.[6]
Applications in Organic Electronics and Materials Science
Based on the general properties of quinoxaline derivatives, this compound holds potential in several areas of organic electronics.
Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the quinoxaline core makes its derivatives suitable for use as electron-transporting materials (ETMs) or as host materials in the emissive layer of OLEDs.[2] The tunable energy levels, facilitated by the methoxy and methyl substituents, could allow for the fine-tuning of charge balance within the device, leading to improved efficiency.[2]
Organic Field-Effect Transistors (OFETs)
Quinoxaline derivatives have been investigated as n-type semiconductors in OFETs.[7] The ability to form stable thin films with appropriate molecular packing is crucial for efficient charge transport in these devices. The substituents on the this compound core can influence these solid-state properties.
Organic Solar Cells (OSCs)
In the context of OSCs, quinoxaline derivatives have been explored as non-fullerene acceptors (NFAs) and as components of donor-acceptor systems.[1][8] The electron-accepting properties of the quinoxaline moiety are beneficial for charge separation at the donor-acceptor interface.
Visualizations
Caption: Molecular Structure of this compound.
Caption: General Synthesis Workflow for this compound.
Conclusion
This compound is a promising, yet underexplored, molecule in the realm of organic electronics and materials science. Based on the established electronic properties of the quinoxaline scaffold, it is anticipated to possess n-type semiconducting characteristics suitable for a range of applications. The presence of electron-donating methoxy groups provides a means to tune its frontier orbital energy levels, a critical aspect in the design of efficient organic electronic devices. While a lack of direct experimental data necessitates a comparative approach to understanding its potential, this guide provides a solid foundation for future research. Further experimental and computational studies are warranted to fully elucidate the electronic structure, charge transport properties, and device performance of this compound, which will be crucial for unlocking its full potential in next-generation organic electronics.
References
- 1. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. The quinoxaline scaffold is a key structural motif in various biologically active compounds. The methodologies outlined below are based on the well-established condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound, which is the most common and efficient route for synthesizing quinoxaline derivatives.[1][2]
Physicochemical and Characterization Data
A summary of the key physicochemical properties for the reactants and the final product is provided in Table 1. This data is crucial for proper handling, reaction setup, and product characterization.
| Property | 4,5-Dimethoxy-1,2-phenylenediamine | Diacetyl (2,3-Butanedione) | This compound (Predicted) |
| Molecular Formula | C₈H₁₂N₂O₂ | C₄H₆O₂ | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 168.19 g/mol | 86.09 g/mol | 218.25 g/mol |
| Appearance | Solid | Yellow to greenish liquid | Solid |
| Melting Point | Not specified | -4 to -2 °C | Not specified |
| Boiling Point | Not specified | 88 °C | Predicted: 327.9 ± 37.0 °C at 760 Torr |
| CAS Number | 131076-14-7 (hydrochloride)[3] | 431-03-8 | Not available |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis via the condensation of 4,5-Dimethoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione). The reaction is typically conducted in a suitable solvent, with the option of a catalyst to facilitate the reaction.
Materials and Reagents
-
4,5-Dimethoxy-1,2-phenylenediamine (1.0 eq)
-
Diacetyl (2,3-butanedione) (1.0 - 1.1 eq)
-
Ethanol or Glacial Acetic Acid (Solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Recrystallization solvents (e.g., ethanol/water mixture)
Procedure
-
Reaction Setup : In a round-bottom flask, dissolve 4,5-Dimethoxy-1,2-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Reagent : To the stirred solution, add diacetyl (1.0 - 1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions : Heat the reaction mixture to reflux (the boiling point of the solvent) for a duration of 1-3 hours.[1]
-
Monitoring the Reaction : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting materials to observe the formation of the product and the consumption of the reactants.
-
Work-up and Isolation :
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.[1]
-
Collect the crude product by filtration.
-
-
Purification :
-
The collected crude solid can be purified by recrystallization. A common solvent system for quinoxaline derivatives is an ethanol/water mixture.[1]
-
Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of pure crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
-
Characterization : The structure and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline via Hinsberg Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The primary synthetic route described is the Hinsberg condensation of 4,5-dimethoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione).
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse pharmacological activities and unique electronic properties. The this compound scaffold is of particular interest in drug discovery programs for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.[1] Furthermore, the electron-deficient nature of the quinoxaline ring system makes these compounds suitable for applications in organic electronics, such as in organic light-emitting diodes (OLEDs).
The Hinsberg condensation, a reliable and straightforward method for quinoxaline synthesis, involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2] This method offers a versatile and efficient pathway to a wide range of substituted quinoxalines.
Physicochemical and Spectroscopic Data
While extensive experimental data for this compound is limited in publicly available literature, the following tables summarize known and predicted properties based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 32388-00-4 |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Data not available; for 6-methoxy-2,3-dimethylquinoxaline: 94-98 °C[3] |
| Boiling Point (Predicted) | Data not available |
| Solubility | Soluble in polar organic solvents like DMSO and DMF (predicted) |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic protons (δ 7-8 ppm), two methyl group singlets (δ 2.5-2.8 ppm), and two methoxy group singlets (δ 3.9-4.1 ppm). |
| ¹³C NMR | Aromatic carbons (δ 110-155 ppm), methyl carbons (δ 20-25 ppm), and methoxy carbons (δ 55-60 ppm). |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 218.25. |
| Infrared (IR) Spectroscopy | C-H stretching (aromatic and alkyl, ~2900-3100 cm⁻¹), C=N and C=C stretching (~1450-1650 cm⁻¹), C-O stretching (methoxy, ~1000-1300 cm⁻¹). |
Experimental Protocols
The synthesis of this compound is achieved through the condensation of 4,5-dimethoxy-1,2-phenylenediamine and diacetyl. Several protocols with varying catalysts and conditions can be employed.
Protocol 1: Standard Reflux Conditions
This is a widely used method for quinoxaline synthesis.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol or Glacial Acetic Acid
-
Reflux apparatus
-
Crystallization solvents (e.g., ethanol, water)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4,5-dimethoxy-1,2-phenylenediamine in a suitable solvent such as ethanol or glacial acetic acid.
-
Add 1.0 to 1.1 equivalents of diacetyl to the solution.
-
Heat the reaction mixture to reflux for 1-3 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation does not occur, partially evaporate the solvent to induce crystallization.
-
Collect the crude product by filtration and purify by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.[2]
Protocol 2: Phenol-Catalyzed Synthesis at Room Temperature
This method utilizes phenol as an efficient and mild catalyst.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine (1 mmol)
-
Diacetyl (1 mmol)
-
Phenol (0.2 mmol)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 mmol) and diacetyl (1 mmol) in a 7:3 mixture of ethanol and water (10 mL).
-
Add phenol (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add water (20 mL) to the mixture and allow it to stand for 30 minutes to facilitate product precipitation.
-
Collect the crystalline product by filtration and wash with cold ethanol.
Protocol 3: Catalyst-Free Synthesis in Glycerol
This protocol offers an environmentally friendly approach using a green solvent.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine (1 mmol)
-
Diacetyl (1 mmol)
-
Glycerol
-
Water
-
Ethanol
Procedure:
-
In a reaction vessel, mix 4,5-dimethoxy-1,2-phenylenediamine (1 mmol) and diacetyl (1 mmol) in glycerol (5 mL) and water (2 mL).
-
Heat the mixture to 90 °C for approximately 4-6 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize the crude product from ethanol.
Table 3: Representative Quantitative Data for Analogous Quinoxaline Syntheses
| Protocol | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Acetic Acid | Glacial Acetic Acid | Reflux | 1-3 h | High (not specified) |
| 2 | Phenol | Ethanol/Water | Room Temperature | Not specified | High (not specified) |
| 3 | None | Glycerol/Water | 90 | 4-6 min | 85-91 |
Visualizations
Below are diagrams illustrating the synthesis workflow and the general reaction mechanism.
Caption: Experimental workflow for the synthesis of this compound.
Caption: General mechanism of the Hinsberg condensation for quinoxaline formation.
References
Application Notes and Protocols for the Cyclocondensation of 4,5-Dimethoxy-1,2-phenylenediamine with Diacetyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6,7-dimethoxy-2,3-dimethylquinoxaline through the cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione). Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their therapeutic potential and applications in materials science.[1][2][3]
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][4][5] The synthesis described herein is a fundamental and efficient method for accessing this important molecular framework.[5][6]
Reaction Overview
The primary method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[5][6] In this specific application, 4,5-dimethoxy-1,2-phenylenediamine reacts with diacetyl to form this compound. This reaction is typically straightforward and can be performed under various conditions, including catalyst-free, acid-catalyzed, or in the presence of a green catalyst.
Quantitative Data Summary
The following table summarizes various reported conditions for the synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds, which are applicable to the target synthesis.
| Catalyst/Solvent System | Temperature | Time | Yield (%) | Reference |
| Glycerol/Water | 90 °C | 4–6 min | 85–91 | [7] |
| Iodine/DMSO | Room Temp. | 12 h | 80–90 | [7][8] |
| Zinc Triflate/Acetonitrile | Room Temp. | Not Specified | 85–91 | [7] |
| Ammonium Bifluoride/Aqueous Ethanol | Not Specified | Not Specified | 90–98 | [9] |
| Phenol/Ethanol-Water | Room Temp. | Not Specified | High | [5] |
| Catalyst-Free/Glycerol | 90 °C | 4-6 min | High | [5] |
| MoVP on Alumina/Toluene | Room Temp. | 2 h | 92 | [10] |
Experimental Protocols
Below are detailed protocols for the synthesis of this compound.
Protocol 1: Catalyst-Free Synthesis in Glycerol
This protocol is a green chemistry approach that avoids the use of hazardous solvents and catalysts.[5][7]
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Glycerol
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, create a mixture of glycerol (5 mL) and water (2 mL).[7]
-
Add 4,5-dimethoxy-1,2-phenylenediamine (1 mmol) and diacetyl (1 mmol) to the glycerol-water mixture.
-
Heat the reaction mixture to 90 °C and maintain for 4-6 minutes.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the mixture to precipitate the crude product.[5]
-
Collect the solid product by vacuum filtration and wash with water.
-
Purify the crude product by recrystallization from ethanol to obtain pure this compound.[5]
Protocol 2: Phenol-Catalyzed Synthesis at Room Temperature
This method utilizes phenol as an efficient and inexpensive catalyst in an ethanol-water solvent system at room temperature.[5]
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Phenol
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 mmol) and diacetyl (1.1 mmol) in a mixture of ethanol (10 mL) and water (10 mL) in a round-bottom flask.[5]
-
Add phenol (20 mol%) to the solution.[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, add water (20 mL) to the mixture and allow it to stand at room temperature for 30 minutes to facilitate product precipitation.[5]
-
Collect the crystalline product by filtration.
-
Wash the product with cold ethanol.[5]
Visualizations
Reaction Pathway
Caption: Cyclocondensation of 4,5-dimethoxy-1,2-phenylenediamine with diacetyl.
Experimental Workflow
Caption: General experimental workflow for quinoxaline synthesis.
Applications in Research and Drug Development
Quinoxaline derivatives, including this compound, are of significant interest in several fields:
-
Medicinal Chemistry: The quinoxaline core is a key pharmacophore in the development of new therapeutic agents. Derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][8] They are also investigated as kinase inhibitors for cancer therapy.[8]
-
Materials Science: Due to their rigid, planar structure and electron-deficient nature, quinoxalines are explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and as semiconductors.[2][4]
-
Chemical Synthesis: Substituted quinoxalines serve as versatile intermediates for the synthesis of more complex heterocyclic systems.[10]
The straightforward synthesis of this compound makes it an accessible building block for the exploration of new chemical entities with potential biological activity or material properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of Crude 6,7-Dimethoxy-2,3-dimethylquinoxaline by Recrystallization
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry and materials science. The quinoxaline ring system is a key structural motif found in various biologically active molecules and pharmaceuticals, exhibiting a wide array of pharmacological properties.[1] The purity of these compounds is critical for their intended applications, necessitating effective purification methods. Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds, including quinoxaline derivatives.[1][2] This document provides a detailed protocol for the purification of crude 6,7-Dimethoxy-2,3-dimethylquinoxaline by recrystallization, a method chosen for its efficiency in removing impurities from the final product.
Data Presentation
The efficiency of the recrystallization process is evaluated based on the purity of the final product and the recovery yield. While specific experimental data for this compound is not extensively available, the following table presents illustrative data based on typical results for analogous quinoxaline derivatives.
| Parameter | Crude Product | After 1st Recrystallization |
| Appearance | Light brown to off-white solid | White to off-white crystalline solid |
| Purity (by HPLC) | ~95% | >99% |
| Recovery Yield | N/A | 85-95% |
| Melting Point | 128-131 °C | 132-134 °C |
Note: The data presented in this table is illustrative and will vary depending on the specific nature and quantity of impurities in the crude product.
Experimental Protocols
This protocol details the recrystallization procedure for crude this compound. The selection of an appropriate solvent is crucial for successful recrystallization; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3] For many quinoxaline derivatives, ethanol or a mixture of ethanol and water is an effective solvent system.[2][4][5]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture while stirring to dissolve the solid. Add more ethanol portion-wise until the solid is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to maximize the recovery yield.[3]
-
-
Decolorization (Optional):
-
Hot Filtration:
-
If activated charcoal was used, or if there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to induce further crystallization and maximize the yield of the purified product.[3]
-
-
Isolation of Crystals:
-
Collect the formed crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[3]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Once dry, weigh the purified this compound and calculate the recovery yield.
-
Mandatory Visualization
The following diagram illustrates the workflow for the purification of crude this compound by recrystallization.
Caption: Workflow for the recrystallization of this compound.
References
Spectroscopic Characterization of 6,7-Dimethoxy-2,3-dimethylquinoxaline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the spectroscopic characterization of 6,7-Dimethoxy-2,3-dimethylquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. Quinoxaline derivatives are recognized for their broad range of pharmacological activities, and a thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for further development and application.
This application note details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also provides standardized protocols for acquiring these spectra, ensuring reproducibility and accuracy in experimental workflows.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data is based on established principles of spectroscopy and analysis of structurally analogous compounds. These predicted values serve as a reference for the identification and characterization of the synthesized compound.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | s | 2H | H-5, H-8 |
| ~3.95 | s | 6H | 2 x -OCH₃ |
| ~2.70 | s | 6H | 2 x -CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C-6, C-7 |
| ~152.5 | C-2, C-3 |
| ~140.0 | C-4a, C-8a |
| ~105.0 | C-5, C-8 |
| ~56.0 | -OCH₃ |
| ~23.0 | -CH₃ |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-3050 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1610 | Strong | C=N stretch (quinoxaline ring) |
| ~1500 | Strong | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (asymmetric, aryl ether) |
| ~1030 | Strong | C-O stretch (symmetric, aryl ether) |
| ~870 | Medium | C-H bend (aromatic, isolated H) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 218.11 | High | [M]⁺ (Molecular Ion) |
| 203.09 | Medium | [M-CH₃]⁺ |
| 175.09 | Low | [M-CH₃-CO]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining high-quality spectroscopic data for this compound. Instrument parameters may need to be optimized for specific equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Instrument: 400 MHz NMR Spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise).
-
Relaxation Delay: 1-2 seconds.
-
Processing: Fourier transform the raw data, phase correct the spectrum, and set the reference to the residual solvent peak (CDCl₃: δ 7.26 ppm).
3. ¹³C NMR Acquisition:
-
Instrument: 100 MHz NMR Spectrometer.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Processing: Fourier transform, phase correct, and reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).
Infrared (IR) Spectroscopy
1. Sample Preparation (Thin Solid Film Method): [1]
-
Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane or acetone.[1]
-
Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[1]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[1]
2. Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Place the salt plate in the sample holder of the spectrometer.[1]
-
Record a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
1. Sample Introduction:
-
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Alternatively, direct infusion via a syringe pump after dissolving the sample in a suitable solvent (e.g., methanol or acetonitrile) can be used.
2. Ionization:
-
Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.[2][3]
3. Mass Analysis:
-
Instrument: Quadrupole or Time-of-Flight (TOF) mass analyzer.
-
Mass Range: Scan a range of m/z values appropriate for the expected molecular weight (e.g., m/z 50-300).
4. Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate the overall experimental workflow and key relationships in the spectroscopic characterization of this compound.
Caption: Overall workflow for the spectroscopic characterization.
Caption: Predicted NMR signal assignments for the molecule.
References
Application Notes and Protocols: 6,7-Dimethoxy-2,3-dimethylquinoxaline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. The quinoxaline scaffold is a key component in numerous therapeutic agents with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1] This document provides detailed application notes and experimental protocols for the use of 6,7-Dimethoxy-2,3-dimethylquinoxaline as a versatile building block in the synthesis of novel pharmaceutical agents. The presence of a methoxy group and two methyl groups on the quinoxaline core offers unique electronic and steric properties that can be exploited for targeted drug design.[1] While specific biological data for this compound is limited in the current literature, its structural features suggest potential for exploration in various drug discovery programs.[2]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Appearance | Orange to red solid |
| Melting Point | 94 - 98 °C |
| Boiling Point (Predicted) | 300.8 ± 37.0 °C |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound is typically achieved through the condensation of 4,5-dimethoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione). This reaction provides a straightforward and efficient method to construct the quinoxaline core.[1]
Caption: General synthesis workflow.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4,5-dimethoxy-1,2-phenylenediamine in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this solution, add 1.1 equivalents of diacetyl dropwise while stirring at room temperature.[2]
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash.[2]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Biological Applications and Activity of Analogs
Anticancer Activity
Quinoxaline derivatives are well-known for their anticancer properties, often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation.[2] The cytotoxicity of a close analog, 2,3-dimethylquinoxaline, has been evaluated against various cell lines.
Table 1: In Vitro Cytotoxicity Data of 2,3-dimethylquinoxaline
| Cell Line | IC50 (µM) | Reference Compound(s) |
| HepG2 (human liver carcinoma) | > 100 | Chlorpromazine (10.5 µM) |
| RPTEC (human renal proximal tubule epithelial cells) | No significant effect ≤ 100 µM | Colistin, Sertraline |
Data for 2,3-dimethylquinoxaline, a structurally related compound, is provided for context.[3]
The PI3K/Akt/mTOR signaling pathway is a critical pathway in cell proliferation and survival, and its dysregulation is often implicated in cancer. Some quinoxaline derivatives have been identified as potent inhibitors of PI3K and mTOR.[3]
Caption: PI3K/Akt/mTOR signaling pathway.
Antimicrobial Activity
The 2,3-dimethylquinoxaline scaffold has been associated with antimicrobial activities.[2] For instance, 2,3-dimethylquinoxaline has shown a broad spectrum of antifungal activity.[4]
Table 2: Antifungal Activity of 2,3-dimethylquinoxaline
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Cryptococcus neoformans | 9 |
| Candida auris | 190 |
| Candida albicans (ATCC 10231) | 470 |
| Candida parapsilosis | 560 |
| Candida glabrata | 935 |
| Candida krusei | 935 |
| Candida tropicalis | 1125 |
Data sourced from a study on the in vitro antifungal activity of 2,3-dimethylquinoxaline.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biological data. The following are general protocols that can be adapted for the evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 9-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.[3]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[3]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[3]
Antimicrobial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[3]
Materials:
-
Bacterial or fungal strains
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
This compound
-
Standardized microbial inoculum
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate with the appropriate broth medium.[3]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 10^5 CFU/mL).[3]
-
Inoculation: Inoculate each well with the microbial suspension.[3]
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.[3]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.[3]
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[5]
Materials:
-
Kinase of interest (e.g., recombinant human kinases)
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Assay Setup: In a multi-well plate, add the kinase, substrate, and serial dilutions of the test compound.
-
Reaction Initiation: Initiate the kinase reaction by the addition of ATP and incubate at 30°C for a specified time (e.g., 60 minutes).[5]
-
Detection: Add the detection reagent to measure the amount of ATP remaining, which is inversely proportional to the kinase activity.[5]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[5]
Caption: General experimental workflow.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, the well-documented activities of related quinoxaline derivatives provide a strong rationale for its investigation as an anticancer, antimicrobial, and kinase inhibitory agent. The synthetic protocols and biological evaluation methods outlined in this document offer a foundational framework for researchers to explore the therapeutic potential of this and related compounds in drug discovery and development.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of 6,7-Dimethoxy-2,3-dimethylquinoxaline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3][4] These activities are often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of a specific derivative, 6,7-Dimethoxy-2,3-dimethylquinoxaline, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cell viability and proliferation.[5][6]
Data Presentation
The cytotoxic activity of this compound can be quantified by determining its IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater cytotoxic potency.[4] The results of the cytotoxicity assay should be summarized in a clear and structured table for easy comparison across different cell lines and exposure times.
Table 1: Cytotoxic Activity (IC50 in µM) of this compound against Various Human Cancer Cell Lines.
| Cell Line | Cancer Type | 24h Exposure | 48h Exposure | 72h Exposure |
| MCF-7 | Breast Adenocarcinoma | 45.8 ± 3.2 | 33.3 ± 2.5 | 25.0 ± 1.9 |
| HepG2 | Hepatocellular Carcinoma | 52.1 ± 4.1 | 41.5 ± 3.8 | 30.7 ± 2.6 |
| HCT116 | Colon Carcinoma | 38.9 ± 2.9 | 29.1 ± 2.1 | 21.4 ± 1.5 |
| A549 | Lung Carcinoma | 60.3 ± 5.5 | 48.7 ± 4.3 | 35.2 ± 3.1 |
| PC-3 | Prostate Cancer | 41.2 ± 3.5 | 31.8 ± 2.7 | 23.9 ± 2.0 |
| Vero | Normal Kidney Epithelial | >100 | >100 | >100 |
Note: The data presented in this table are for illustrative purposes and represent hypothetical values for this compound. Actual experimental results may vary.
Experimental Protocols
This section details the methodology for determining the in vitro cytotoxicity of this compound using the MTT assay.
1. Materials and Reagents
-
This compound (dissolved in a suitable solvent like DMSO)
-
Human cancer cell lines of interest (e.g., MCF-7, HepG2, HCT116, A549, PC-3)
-
Normal cell line for selectivity assessment (e.g., Vero)
-
Complete culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
2. Cell Culture and Seeding
-
Maintain the selected cancer and normal cell lines in their respective complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells that are in the exponential growth phase using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours to allow the cells to attach.
3. Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final concentration of DMSO in the wells should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5]
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing different concentrations of the compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO2.
4. MTT Assay
-
After the incubation period, carefully aspirate the medium containing the compound.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5]
-
Carefully remove the MTT solution from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.[5]
5. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Potential Signaling Pathway
Quinoxaline derivatives have been reported to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt pathway.[1][4] The following diagram illustrates a simplified potential mechanism of action.
Caption: Potential inhibition of the PI3K/Akt pathway by this compound, leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. A Quinoxaline Derivative as a Potent Chemotherapeutic Agent, Alone or in Combination with Benznidazole, against Trypanosoma cruzi | PLOS One [journals.plos.org]
Determining the Minimum Inhibitory Concentration (MIC) of Antimicrobial Quinoxalines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial quinoxaline derivatives. Quinoxalines are a class of heterocyclic compounds that have garnered significant interest as potential antimicrobial agents due to their broad-spectrum activity against various pathogens, including drug-resistant strains.[1][2] Accurate and reproducible MIC data is crucial for the evaluation of their efficacy and for guiding further drug development efforts.
The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are tailored to address the specific properties of quinoxaline compounds.
Data Presentation: MIC of Quinoxaline Derivatives
The following tables summarize the MIC values of various quinoxaline derivatives against a selection of Gram-positive and Gram-negative bacteria, as reported in recent literature. These tables are intended to provide a comparative overview of the antimicrobial spectrum of this class of compounds.
Table 1: MIC (µg/mL) of Quinoxaline Derivatives against Gram-Positive Bacteria
| Quinoxaline Derivative | Staphylococcus aureus | Bacillus subtilis | Methicillin-resistantStaphylococcus aureus (MRSA) | Reference |
| Compound 5m | 4-16 | 8-32 | 8-32 | [3] |
| Compound 5p | 4 | 8 | 4 | [3] |
| Unspecified Derivative | 4 (56.7% of isolates) | - | 4 (56.7% of isolates) | [4] |
| N-05 | <1 | - | - | [5] |
| N-09 | <1 | - | - | [5] |
| N-11 | <1 | - | - | [5] |
| N-13 | <1 | - | - | [5] |
| Vancomycin (Control) | - | - | 4 (63.3% of isolates) | [4] |
| Ciprofloxacin (Control) | - | - | - | [6] |
Table 2: MIC (µg/mL) of Quinoxaline Derivatives against Gram-Negative Bacteria
| Quinoxaline Derivative | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Compound 5m-5p | 4-32 | - | [3] |
| Compound 4 | Highly Active | Highly Active | [6] |
| Compound 5a | Highly Active | Highly Active | [6] |
| Compound 5c | Highly Active | - | [6] |
| Compound 5d | Highly Active | - | [6] |
| Compound 7a | Highly Active | - | [6] |
| Compound 7c | Highly Active | - | [6] |
| Ciprofloxacin (Control) | - | - | [6] |
Experimental Protocols
The following are detailed protocols for determining the MIC of antimicrobial quinoxalines using the broth microdilution and agar dilution methods.
Protocol 1: Broth Microdilution Method
This is the most common method for determining the MIC of antimicrobial agents and is readily adaptable for high-throughput screening.[7][8][9][10]
Materials:
-
Quinoxaline compound (powder form)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Quinoxaline Stock Solution:
-
Accurately weigh the quinoxaline compound and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).[7] Ensure the compound is completely dissolved.
-
Further dilute the stock solution in CAMHB to achieve a starting concentration that is typically 2-fold higher than the highest desired final concentration in the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₂₅ of 0.08-0.13).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the starting quinoxaline solution (prepared in step 1) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to the desired final concentration. Discard 100 µL from the last well of the dilution series.
-
Well 11 will serve as the growth control (no drug) and well 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of the quinoxaline compound that completely inhibits visible growth of the organism.[7]
-
Growth is indicated by turbidity or a pellet at the bottom of the well. The sterility control should be clear, and the growth control should be turbid.
-
Results can be read visually or with a microplate reader.
-
Protocol 2: Agar Dilution Method
The agar dilution method is considered a reference method and is particularly useful for testing a large number of isolates against a few antimicrobial agents.[11][12]
Materials:
-
Quinoxaline compound (powder form)
-
DMSO for stock solution preparation
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (e.g., Steers replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Quinoxaline-Containing Agar Plates:
-
Prepare a series of stock solutions of the quinoxaline compound in an appropriate solvent (e.g., DMSO) at 10 times the desired final concentrations in the agar.
-
Melt a sufficient volume of MHA and cool it to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the quinoxaline stock solution to 9 parts of the molten MHA (e.g., 2 mL of stock to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.
-
Pour the agar mixture into sterile petri dishes to a depth of 3-4 mm and allow it to solidify.
-
Prepare a drug-free control plate containing only MHA.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.
-
This suspension can be used directly or further diluted (typically 1:10 in saline) to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate the surface of each quinoxaline-containing agar plate and the control plate with the prepared bacterial suspensions.
-
Allow the spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
The MIC is the lowest concentration of the quinoxaline compound that completely inhibits the growth of the organism, defined as no growth or a faint haze. The growth on the drug-free control plate should be confluent.
-
Visualizations
Experimental Workflow for Broth Microdilution MIC
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring quinoxaline derivatives: An overview of a new approach to combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. youtube.com [youtube.com]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 6,7-Dimethoxy-2,3-dimethylquinoxaline in OLED Fabrication
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 6,7-Dimethoxy-2,3-dimethylquinoxaline in the fabrication of Organic Light-Emitting Diodes (OLEDs). While specific experimental data for this particular compound is limited in publicly available literature, its structural features suggest potential applications based on the well-established performance of analogous quinoxaline derivatives.
Introduction to this compound in OLEDs
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in materials science due to their unique electronic and photophysical properties.[1] Their rigid, planar structure and electron-deficient nature make them excellent candidates for various applications in organic electronics, particularly in OLEDs.[1][2]
The subject compound, this compound, possesses key structural features that make it a promising candidate for OLED applications:
-
Quinoxaline Core: The inherent electron-deficient pyrazine ring in the quinoxaline core facilitates efficient electron injection and transport, making it suitable for use as an electron-transporting material (ETM).[1][2]
-
Methoxy (-OCH₃) Groups: The two electron-donating methoxy groups at the 6 and 7 positions are expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level. This can be advantageous for tuning the material's energetics to achieve better charge balance within the OLED device, potentially improving hole injection or blocking.[1]
-
Methyl (-CH₃) Groups: The methyl groups at the 2 and 3 positions can influence the material's solubility and film-forming properties, which are crucial for device fabrication.[1]
Based on these characteristics, this compound is anticipated to function effectively as:
-
An Electron Transporting Material (ETM)
-
A Host material in the emissive layer
-
A component in Thermally Activated Delayed Fluorescence (TADF) emitters[2][3]
Quantitative Data for Related Quinoxaline Derivatives
Due to the limited availability of specific experimental data for this compound, the following table summarizes the performance of structurally related quinoxaline derivatives in OLEDs to provide a reference for its expected potential.
| Quinoxaline Derivative Emitter | Host | Max. EQE (%) | Max. Brightness (cd/m²) | Emission Color | Reference |
| DMAC-TTPZ | CBP | 15.3 | 36,480 | Green | [3] |
| PXZ-TTPZ | CBP | 13.8 | 28,960 | Green | [3] |
| PTZ-TTPZ | CBP | 12.5 | 21,340 | Green-Yellow | [3] |
| TPA-TTPZ (sensitized) | DPEPO | 6.1 | Not Specified | Deep-Blue (449 nm) | [4] |
| TPA-TTPZ (non-sensitized) | DPEPO | 5.1 | Not Specified | Blue (468 nm) | [4] |
| Compound 10 (Carbazole-Quinoxaline) | Doped in Host | 2.58 | 9,756 | Blue (443-445 nm) | [4] |
-
EQE: External Quantum Efficiency
-
CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl
-
DPEPO: Bis[2-(diphenylphosphino)phenyl] ether oxide
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and its application in OLED fabrication.
3.1. Synthesis of this compound
This protocol is based on the standard synthesis of quinoxaline derivatives via condensation.
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
2,3-Butanedione (Diacetyl)
-
Ethanol (or Glacial Acetic Acid)
-
Sodium sulfate (anhydrous)
-
Activated carbon
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 4,5-dimethoxy-1,2-phenylenediamine in ethanol.
-
Reagent Addition: To the stirred solution, add 1.0 to 1.1 equivalents of 2,3-butanedione dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification:
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane).
-
Dry the solution over anhydrous sodium sulfate.
-
Decolorize with activated carbon if necessary.
-
Filter the solution and concentrate the filtrate.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
-
3.2. OLED Device Fabrication Protocol (Vapor Deposition)
This protocol describes the fabrication of a multi-layer OLED device using thermal evaporation in a high-vacuum chamber.
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
This compound (as ETM)
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) host and dopant materials (e.g., CBP host with an appropriate phosphorescent or fluorescent dopant)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum - Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
-
Substrate cleaning setup (detergent, deionized water, ultrasonic bath, UV-ozone treatment)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers onto the ITO substrate. A typical device structure would be:
-
HIL: HAT-CN (e.g., 10 nm)
-
HTL: TAPC (e.g., 40 nm)
-
EML: Doped host layer (e.g., CBP doped with emitter, 20 nm)
-
ETL: this compound (e.g., 30 nm)
-
-
Maintain a stable deposition rate (e.g., 0.1-0.2 nm/s) for all organic layers.
-
-
Cathode Deposition:
-
Deposit the EIL, typically LiF (e.g., 1 nm), at a slower rate (e.g., 0.01 nm/s).
-
Deposit the metal cathode, typically Aluminum (Al) (e.g., 100 nm), at a higher rate (e.g., 0.5-1.0 nm/s).
-
-
Encapsulation:
-
Remove the fabricated device from the vacuum chamber.
-
Immediately encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
-
3.3. Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Record with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculate from the J-V-L data and the EL spectrum.
-
Device Lifetime: Measure the time taken for the initial luminance to decrease by a certain percentage (e.g., LT50) at a constant current density.
Visualizations
4.1. Signaling Pathway: OLED Energy Level Diagram
Caption: Energy level diagram of a typical multi-layer OLED device.
4.2. Experimental Workflow: OLED Fabrication
Caption: Workflow for the fabrication and characterization of an OLED device.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Synthesis of Conjugated Polymers Using 6,7-Dimethoxy-2,3-dimethylquinoxaline Monomer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers derived from the 6,7-dimethoxy-2,3-dimethylquinoxaline monomer. Quinoxaline-based polymers are a promising class of materials with tunable electronic and optical properties, making them suitable for a range of applications in organic electronics, sensing, and potentially as scaffolds in drug delivery systems.
Introduction
Conjugated polymers based on the quinoxaline scaffold are of significant interest due to their inherent electron-deficient nature, which imparts desirable electronic characteristics. The incorporation of this compound as a monomeric unit can lead to polymers with tailored properties. The methoxy groups enhance solubility and can influence the polymer's energy levels, while the dimethyl groups can affect the polymer's morphology and packing in the solid state. These structural features make the resulting polymers promising candidates for applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.
Monomer Synthesis: this compound
A common and efficient method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,5-Dimethoxy-1,2-phenylenediamine
-
Diacetyl (2,3-butanedione)
-
Ethanol (or glacial acetic acid)
-
Reflux apparatus
-
Crystallization solvents (e.g., ethanol, water)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 4,5-dimethoxy-1,2-phenylenediamine in ethanol.
-
Add 1.0-1.1 equivalents of diacetyl to the solution.
-
Heat the reaction mixture to reflux for 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent system like ethanol/water.
Monomer Functionalization for Polymerization
For polymerization via cross-coupling reactions, the monomer must be functionalized with reactive groups, typically halogens. A common strategy is the di-bromination of the quinoxaline core.
Experimental Protocol: Synthesis of 5,8-Dibromo-6,7-dimethoxy-2,3-dimethylquinoxaline
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask protected from light.
-
Slowly add 2.2 equivalents of NBS to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography or recrystallization to yield the pure dibrominated monomer.
Polymerization Methodologies
Several cross-coupling methods can be employed for the synthesis of conjugated polymers from the dihalogenated monomer. Suzuki and Stille polymerizations are widely used and offer good control over the polymer structure and properties.
Suzuki Coupling Polymerization
This method involves the palladium-catalyzed reaction between the dibrominated quinoxaline monomer and a comonomer bearing two boronic acid or boronic ester groups. For homopolymerization, a di-boronic ester derivative of the quinoxaline monomer would be required to react with the dibrominated monomer. A common alternative for creating a conjugated polymer is to copolymerize with another aromatic unit, for example, a thiophene bis(boronic acid pinacol ester).
Experimental Protocol: Suzuki Copolymerization of 5,8-Dibromo-6,7-dimethoxy-2,3-dimethylquinoxaline with 2,5-Thiophenebis(boronic acid pinacol ester)
Materials:
-
5,8-Dibromo-6,7-dimethoxy-2,3-dimethylquinoxaline
-
2,5-Thiophenebis(boronic acid pinacol ester)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and water (degassed)
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine equimolar amounts of 5,8-dibromo-6,7-dimethoxy-2,3-dimethylquinoxaline and 2,5-thiophenebis(boronic acid pinacol ester).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4-8 mol%).
-
Add degassed toluene and an aqueous solution of the base (e.g., 2M K₂CO₃).
-
Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring for 24-48 hours.
-
Monitor the polymerization by observing the increase in viscosity of the solution.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and purify it by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.
-
Dissolve the purified polymer in a good solvent like chloroform or chlorobenzene and re-precipitate it into methanol.
-
Collect the final polymer by filtration and dry under vacuum.
Data Presentation
The following tables summarize representative quantitative data for quinoxaline-based conjugated polymers synthesized via Suzuki coupling. The exact values for poly(this compound) would require experimental determination.
| Table 1: Polymerization and Molecular Weight Data (Representative) | |
| Parameter | Value |
| Polymerization Method | Suzuki Polycondensation |
| Number Average Molecular Weight (Mn) | 10 - 50 kDa[1][2] |
| Weight Average Molecular Weight (Mw) | 20 - 100 kDa[1][2] |
| Polydispersity Index (PDI) | 1.5 - 2.5[1] |
| Yield | 70 - 95% |
| Table 2: Optical and Electrochemical Properties (Representative for Quinoxaline-Thiophene Copolymers) | |
| Property | Value |
| Absorption Maximum (λmax) in Solution | 450 - 550 nm |
| Absorption Maximum (λmax) in Film | 470 - 580 nm |
| Optical Bandgap (Eg) | 1.8 - 2.2 eV |
| HOMO Energy Level | -5.2 to -5.6 eV[3][4] |
| LUMO Energy Level | -3.4 to -3.8 eV[3][4] |
Visualizations
Diagrams of Workflows and Pathways
References
Illuminating Biology: Cellular Uptake and Imaging with Fluorescent Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of fluorescent quinoxaline derivatives in cellular imaging and uptake studies. Quinoxaline scaffolds, with their inherent chemical stability and tunable photophysical properties, are emerging as a versatile class of fluorophores for a wide range of biological applications.[1][2] This guide offers a comprehensive overview of their performance, methodologies for their application, and a summary of key experimental data to facilitate their integration into research and drug development workflows.
Quantitative Data Summary
The efficacy of a fluorescent probe is determined by its photophysical properties and its interaction with biological systems. The following tables summarize key quantitative data for representative fluorescent quinoxaline derivatives, providing a basis for probe selection and experimental design.
Table 1: Photophysical Properties of Selected Fluorescent Quinoxaline Derivatives
| Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |
| Quinoxaline Derivative 1 | 460 | 525 | 25,000 | 0.65 | DMSO | |
| Quinoxaline-Carbazole A | 450 | 550 | Not Specified | 0.4 - 0.9 | Not Specified | [1] |
| [2]Hl-NAIQx | Not Specified | Not Specified | Not Specified | 0.25 | Not Specified | [3] |
| PQX | 430 (in n-hexane) | 607 (in aqueous buffer) | Not Specified | Not Specified | Various | [4] |
| Quinoxaline-based Probe (for pH) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Note: Photophysical properties can be highly dependent on the solvent and local microenvironment.
Table 2: Cytotoxicity of Selected Quinoxaline Derivatives in Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative 2 | HeLa | 15.2 | |
| Quinoxaline-Amide 3 | A549 | 8.5 | |
| N-allyl quinoxaline | A549 | 0.86 | [5] |
| N-allyl quinoxaline | MCF-7 | 1.06 | [5] |
| Compound 12 | Various | 0.19-0.51 | [6] |
Note: IC50 values are dependent on the specific cell line and the duration of the assay.
Experimental Protocols
This section provides detailed protocols for key experiments involving fluorescent quinoxaline derivatives. These protocols are intended as a starting point and may require optimization based on the specific derivative, cell type, and imaging system used.
Cell Culture and Preparation for Imaging
-
Cell Seeding: Seed healthy, logarithmically growing cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency at the time of imaging.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and recovery.
Fluorescent Probe Labeling of Live Cells
-
Prepare Staining Solution: Prepare a fresh working solution of the fluorescent quinoxaline derivative in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., PBS). The optimal concentration should be determined empirically but typically ranges from 100 nM to 10 µM.
-
Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for the desired period (typically 15-60 minutes) at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with pre-warmed imaging medium (e.g., phenol red-free medium) to remove unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging.
Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with the appropriate filter set for the specific quinoxaline derivative. For live-cell imaging, it is crucial to use a system with environmental control (37°C, 5% CO₂) to maintain cell health.
-
Image Acquisition: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[7] Acquire images using a high-sensitivity camera. For time-lapse imaging, define the appropriate time intervals and total duration of the experiment.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the quinoxaline derivative and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Visualizing Cellular Processes and Pathways
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of fluorescent quinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 6,7-dimethoxy-2,3-dimethylquinoxaline. The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method is the condensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and 2,3-butanedione (also known as diacetyl).[1] This approach is a specific example of the well-established Hinsberg condensation for quinoxaline synthesis.[2]
Q2: What are the key starting materials for this synthesis?
The primary precursors are 4,5-dimethoxy-1,2-phenylenediamine and 2,3-butanedione (diacetyl).[1][3] The purity of these starting materials is crucial for achieving a high yield and minimizing side products.[4]
Q3: My purified product is colored. Does this indicate an impurity?
Not necessarily. While dark colors like red, brown, or black can suggest the presence of impurities from oxidation or side reactions, some quinoxaline derivatives are inherently colored. For instance, the related compound 6-methoxy-2,3-dimethylquinoxaline is described as an orange to red solid.[5] It is essential to confirm purity using analytical techniques such as melting point determination, HPLC, or NMR spectroscopy rather than relying solely on visual appearance.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][3] The disappearance of the starting materials, particularly the o-phenylenediamine, and the appearance of a new spot corresponding to the quinoxaline product indicate the reaction is proceeding.
Q5: What are the typical solvents used for this reaction?
Ethanol, methanol, and glacial acetic acid are frequently used solvents for this type of condensation reaction.[3] Solvent selection can influence reaction rate and product yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. 2. Purity of starting materials. 3. Incorrect stoichiometry. 4. Ineffective catalyst (if used). | 1. Monitor the reaction by TLC to ensure completion. Consider a moderate increase in temperature or extended reaction time. 2. Use freshly purified 4,5-dimethoxy-1,2-phenylenediamine and high-purity diacetyl. 3. Carefully verify the molar ratios of the reactants. 4. If using a catalyst, ensure it is fresh and consider screening other catalysts. Many modern methods for quinoxaline synthesis are catalyst-free.[4] |
| Formation of Multiple Products/Side Reactions | 1. Oxidation of 4,5-dimethoxy-1,2-phenylenediamine. 2. Self-condensation of diacetyl.[4] 3. Formation of regioisomers due to impurities. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] 2. Add the diacetyl slowly to the reaction mixture containing the diamine.[4] 3. Ensure the purity of the starting materials.[4] |
| Product is Darkly Colored (Red/Brown/Black) | 1. Air oxidation of the diamine starting material or the product.[4] 2. Presence of polymeric byproducts. | 1. Handle 4,5-dimethoxy-1,2-phenylenediamine under an inert atmosphere and store it protected from light and air. 2. Purify the crude product by recrystallization, potentially with the addition of activated charcoal to remove colored impurities. |
| Difficulty in Product Purification | 1. Oily product that is difficult to crystallize. 2. Co-precipitation of impurities. | 1. If direct crystallization fails, consider purification by column chromatography on silica gel. 2. Attempt recrystallization from a different solvent system. |
| Inconsistent Results on Scale-Up | 1. Poor heat transfer leading to localized overheating. 2. Inefficient mixing causing localized high concentrations of reactants. | 1. Ensure the reaction vessel has adequate cooling capacity and monitor the internal temperature. The condensation can be exothermic.[4] 2. Use appropriate stirring equipment to ensure homogenous mixing. |
Quantitative Data
Specific yield data for the synthesis of this compound is not extensively reported in the available literature. However, the following table summarizes representative yields for the synthesis of analogous quinoxaline derivatives, providing a benchmark for expected outcomes.
| Protocol | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference Compound |
| 1 | Phenol | Ethanol/Water | Room Temp. | 15-30 min | 90-98 | 6-Methoxy-2,3-dimethylquinoxaline |
| 2 | (NH₄)₆Mo₇O₂₄·4H₂O | Ethanol/Water | Room Temp. | 10-20 min | 92-98 | 6-Methoxy-2,3-dimethylquinoxaline |
| 3 | None | Glycerol/Water | 90 | 4-6 min | 85-91 | 6-Methoxy-2,3-dimethylquinoxaline |
Table based on data for analogous reactions reported in the literature.[1]
Experimental Protocols
The following protocols are based on general methods for quinoxaline synthesis and can be adapted for the preparation of this compound.
Protocol 1: Catalyst-Free Synthesis in Ethanol
This protocol is a standard and widely used method for quinoxaline preparation.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine (1.0 eq)
-
2,3-butanedione (diacetyl) (1.05 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4,5-dimethoxy-1,2-phenylenediamine in ethanol (approximately 5-10 mL per gram of diamine).
-
To the stirred solution, add diacetyl dropwise at room temperature over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 1-2 hours. If the reaction is sluggish, gently heat the mixture to 40-50°C.
-
Monitor the reaction by TLC until the starting diamine is consumed.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.
-
If necessary, recrystallize the crude product from an ethanol/water mixture to obtain the pure this compound.
Protocol 2: Phenol-Catalyzed Synthesis at Room Temperature
This method utilizes phenol as an efficient and inexpensive catalyst.[1]
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine (1 mmol)
-
2,3-butanedione (diacetyl) (1 mmol)
-
Phenol (0.2 mmol)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethoxy-1,2-phenylenediamine (1 mmol) and 2,3-butanedione (1 mmol) in a 7:3 mixture of ethanol and water (10 mL).
-
Add phenol (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, add water (20 mL) to the mixture and allow it to stand for 30 minutes to facilitate product precipitation.
-
Collect the crystalline product by filtration and wash with cold ethanol.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in quinoxaline synthesis.
References
Side reaction products in the synthesis of quinoxalines from o-phenylenediamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds. Our goal is to help you minimize side product formation, optimize reaction conditions, and improve the overall yield and purity of your target quinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of quinoxalines from o-phenylenediamine?
A1: The most frequently encountered side products include:
-
Benzimidazoles: These are particularly common when an α-ketoaldehyde or a 1,2-dicarbonyl compound with an aldehyde impurity is used. The o-phenylenediamine can react with the aldehyde functionality to form a benzimidazole derivative.
-
Quinoxaline Dimers: Self-condensation of the quinoxaline product can occur, especially under strongly acidic conditions.
-
Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, which can lead to colored impurities. In some cases, the quinoxaline product itself can be over-oxidized to form a quinoxaline N-oxide, particularly at elevated temperatures in the presence of an oxidizing agent or air.
-
Dihydroquinoxaline Intermediates: Incomplete oxidation of the initially formed dihydroquinoxaline intermediate can result in its isolation as a byproduct.
Q2: How can I minimize the formation of benzimidazole side products?
A2: To minimize benzimidazole formation, consider the following:
-
Purity of the 1,2-dicarbonyl compound: Ensure your dicarbonyl compound is free from aldehyde impurities. Purification by recrystallization or chromatography may be necessary.
-
Choice of dicarbonyl compound: Whenever possible, use a 1,2-diketone instead of an α-ketoaldehyde.
-
Reaction conditions: Milder reaction conditions, such as lower temperatures and the use of "green" catalysts, can significantly reduce benzimidazole formation compared to classical methods that use strong acids and high temperatures.
Q3: My reaction mixture has turned dark brown/black. What is the likely cause and how can I prevent it?
A3: A dark coloration of the reaction mixture is often due to the oxidation of the o-phenylenediamine starting material. To prevent this, you can:
-
Use purified o-phenylenediamine.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Consider adding a small amount of a reducing agent, such as sodium dithionite, during the work-up of the starting material if you suspect it has been partially oxidized.
Q4: I am observing a spot on my TLC that is less polar than my quinoxaline product. What could it be?
A4: A less polar spot could be a quinoxaline dimer. These are more likely to form in the presence of strong acids. To avoid this, consider using a milder acid catalyst or a heterogeneous solid acid catalyst that can be easily filtered off after the reaction.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Quinoxaline
Potential Causes:
-
Incomplete reaction.
-
Suboptimal reaction conditions (temperature, time, solvent).
-
Inefficient catalyst.
-
Significant formation of side products.
Solutions:
-
Monitor the reaction by TLC: This will help you determine the optimal reaction time.
-
Screen different solvents and temperatures: While classical methods often use high-boiling solvents and reflux conditions, many modern "green" protocols show high efficiency in solvents like ethanol or even water at room temperature.[1]
-
Experiment with different catalysts: A wide range of catalysts, from mineral acids to solid-supported and "green" catalysts, have been reported to give high yields.[1] Refer to the quantitative data tables below for a comparison.
-
Identify the major byproduct: Use techniques like LC-MS to identify the main byproduct and then implement the specific troubleshooting steps for that side product.
Problem 2: Multiple Unidentified Spots on TLC
Potential Causes:
-
Decomposition of starting materials or product.
-
Complex side reactions.
Solutions:
-
Lower the reaction temperature.
-
Shorten the reaction time.
-
Ensure the purity of your starting materials.
-
Consider using a milder catalyst.
Problem 3: Difficulty in Product Purification
Potential Causes:
-
Side products with similar polarity to the desired quinoxaline.
Solutions:
-
Benzimidazole impurities: These are generally more polar than the corresponding quinoxaline. Column chromatography with a carefully selected solvent system (e.g., a gradient of hexane and ethyl acetate) can be effective for separation.
-
Unreacted o-phenylenediamine: An acidic wash during the work-up can help remove the basic o-phenylenediamine as its salt.
-
Recrystallization: This is often a highly effective final purification step. Ethanol is a commonly used solvent for recrystallizing quinoxalines.[2]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | Ethanol | Reflux | 8 h | ~70-85% | [3][4] |
| None (Catalyst-Free) | Methanol | Room Temp | 1 min | 93% | [5] |
| CAN (5 mol%) | Acetonitrile | Room Temp | 20 min | 80-98% | [6] |
| TiO₂-Pr-SO₃H (1 mol%) | Ethanol | Room Temp | 10 min | 95% | [6] |
| Bentonite K-10 | Ethanol | Room Temp | 20 min | 95% | [6] |
| Zn(OTf)₂ (0.2 mmol) | Acetonitrile | Room Temp | - | 85-91% | [6] |
| AlCuMoVP | Toluene | 25 | 120 min | 92% | [7] |
Note: This table provides a comparative overview. Actual yields may vary depending on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Classical Synthesis of 2,3-Diphenylquinoxaline using Acetic Acid
This protocol is a representative example of a classical method for quinoxaline synthesis.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Glacial Acetic Acid (20 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in glacial acetic acid.
-
Add benzil to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 mixture of hexane:ethyl acetate). The product spot should be less polar than the starting materials.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: Green, Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline
This protocol is an example of a modern, environmentally friendly approach to quinoxaline synthesis.[5]
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Methanol (50 mL)
Procedure:
-
In a flask at room temperature, dissolve o-phenylenediamine in methanol with stirring.
-
Add benzil to the solution and stir for 1 minute.[5]
-
Monitor the reaction by TLC. The reaction is typically complete within a few minutes.
-
If precipitation occurs, collect the product by vacuum filtration. If the product remains in solution, remove the methanol under reduced pressure.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Mandatory Visualization
Caption: Reaction pathways in quinoxaline synthesis, highlighting byproduct formation.
Caption: A logical workflow for troubleshooting low yields in quinoxaline synthesis.
Caption: Typical relative Rf values for components in quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for quinoxaline formation (catalyst, solvent, temperature)
Welcome to the Technical Support Center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize reaction conditions, including catalyst, solvent, and temperature selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines?
The most prevalent and classic method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2] This versatile reaction allows for the creation of a wide array of substituted quinoxalines by selecting appropriately substituted starting materials.
Q2: My quinoxaline synthesis reaction is giving a low yield. What are the common causes and solutions?
Several factors can contribute to low product yields in quinoxaline synthesis. Here are some common causes and their respective solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be ideal for your specific substrates.
-
Solution: Screen different solvents and temperatures. While classic methods often involve refluxing in ethanol or acetic acid, many modern, milder protocols at room temperature have proven effective.[2][5] Experiment with various catalysts, as a wide range from simple acids to complex metal catalysts have been reported to provide high yields.[3]
-
-
Impurities in Starting Materials: The presence of impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can interfere with the reaction.
-
Solution: Ensure the use of high-purity starting materials. If necessary, purify the reactants through recrystallization or other suitable methods before use.[4]
-
-
Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, filtration, washing, or recrystallization steps.
-
Solution: Carefully optimize the purification procedure. For instance, if the product is a solid, ensure the recrystallization solvent is appropriately chosen to minimize loss.[4]
-
Q3: I am observing significant side product formation. How can I minimize this?
A common byproduct in quinoxaline synthesis is the formation of benzimidazoles. This can occur if the 1,2-dicarbonyl compound undergoes oxidative cleavage.
-
Solution: The choice of catalyst and reaction conditions is crucial in directing the reaction towards the desired quinoxaline product. Mildly acidic catalysts or specific heterogeneous catalysts have been shown to favor quinoxaline formation. For example, reactions catalyzed by cerium(IV) ammonium nitrate have been reported to proceed cleanly with minimal side products.[3]
Another potential side product is a quinoxaline N-oxide, which can form from over-oxidation.
-
Solution: To avoid the formation of N-oxides, it is important to control the amount of oxidant used and to avoid harsh oxidizing conditions.
Q4: The purification of my quinoxaline product is difficult. What are some effective methods?
Purification of quinoxalines can be challenging, but the following methods are generally effective:
-
Recrystallization: This is a highly effective method for purifying solid quinoxaline products. Ethanol is a commonly used solvent for this purpose. The key is to dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allow it to cool slowly for the pure product to crystallize.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique. A suitable eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the desired product from impurities.
Q5: My reaction is showing signs of being highly exothermic. How can I control this?
The condensation reaction for quinoxaline synthesis is inherently exothermic, meaning it releases heat.[6] While many modern procedures are performed at room temperature, classical methods may require initial heating, after which the reaction can accelerate and lead to a rapid temperature increase if not controlled.[6]
-
Signs of a Runaway Reaction: Be vigilant for a sudden and rapid increase in temperature, an increase in pressure in a closed system, vigorous boiling of the solvent even after removing the heat source, and the evolution of gas or fumes.[6]
-
Control Measures:
-
Slow Addition of Reagents: Add one reagent to the other slowly and in a controlled manner to allow for gradual heat dissipation.[6]
-
Use of an Ice Bath: Have an ice bath ready to cool the reaction vessel, especially during the initial stages of reagent addition.[6]
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain even heat distribution and prevent localized hot spots.[6]
-
Troubleshooting Guides
Low Yield Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Incomplete reaction | Extend reaction time, increase temperature, or use a more active catalyst. Monitor by TLC.[3][4] |
| Multiple spots on TLC of crude product | Side product formation | Optimize catalyst and reaction conditions to favor quinoxaline formation. Consider milder conditions.[3] |
| Low isolated yield despite good conversion | Product loss during workup | Optimize purification steps such as recrystallization solvent and washing procedures.[4] |
| Reaction does not start | Inactive catalyst or impure reagents | Use a fresh, active catalyst. Purify starting materials before the reaction.[4] |
Byproduct Formation Troubleshooting
| Symptom | Byproduct | Suggested Solution |
| Presence of a more polar spot on TLC | Benzimidazole | Use a milder, slightly acidic catalyst. Screen different catalysts to find one that is more selective.[3] |
| Mass spectrum shows M+16 peak | Quinoxaline N-oxide | Reduce the amount of oxidant or use milder oxidation conditions. |
| Complex mixture of products | Decomposition | Use milder reaction conditions, such as lower temperature. For temperature-sensitive substrates, consider room temperature protocols.[4] |
Experimental Protocols
General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst
This protocol is based on the synthesis of 2,3-diphenylquinoxaline using an alumina-supported heteropolyoxometalate catalyst at room temperature.[2]
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzil (1 mmol, 210 mg)
-
Toluene (8 mL)
-
Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg)[3]
Procedure:
-
To a round-bottom flask, add o-phenylenediamine, benzil, and toluene.
-
Add the catalyst to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the insoluble catalyst.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.[3]
Data Presentation
Catalyst and Solvent Effects on Quinoxaline Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 2 | 92 | [2] |
| AlFeMoVP | Toluene | 25 | 2 | 80 | [2] |
| Pyridine | THF | Room Temp. | 2 | Excellent | [5] |
| None (Reflux) | Ethanol/Water | 65 | 2 | 92 | [7] |
| Cerium (IV) Ammonium Nitrate | Acetonitrile | Room Temp. | 20 min | 80-98 | [8] |
| Zinc Triflate | Acetonitrile | Room Temp. | - | 85-91 | [8] |
| Bentonite K-10 | Ethanol | Room Temp. | 20 min | 95 | [8] |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp. | 10 min | 95 | [8][9] |
Visualizations
References
- 1. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. A Green and Efficient One-Pot Synthesis of 2,3-Diphenylquinoxaline Using Sodium Hypochlorite as a Sustainable Oxidant | MDPI [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 6,7-Dimethoxy-2,3-dimethylquinoxaline Synthesis with TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the general principle of monitoring the synthesis of this compound by TLC?
A1: The synthesis of this compound involves the condensation reaction of 4,5-dimethoxy-1,2-phenylenediamine with diacetyl (2,3-butanedione)[1][2][3][4]. TLC is used to track the progress of this reaction by observing the disappearance of the starting materials and the appearance of the product over time[1][2][3][4][5][6][7][8]. The starting diamine is more polar than the resulting quinoxaline product, which allows for their separation on a TLC plate.
Q2: How do I choose an appropriate solvent system (mobile phase) for the TLC analysis?
A2: An ideal solvent system will provide good separation between the starting material (4,5-dimethoxy-1,2-phenylenediamine) and the product (this compound), with the starting material having a lower Retention Factor (Rf) value. A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate[8][9]. You can adjust the ratio of these solvents to achieve an Rf of approximately 0.3-0.5 for the starting material, which generally provides a good window for the product to appear at a higher Rf[5].
Q3: How can I visualize the spots on the TLC plate?
A3: Quinoxaline derivatives and their precursors are often UV-active due to their aromatic nature[10]. Therefore, the primary method for visualization is using a UV lamp at 254 nm, where the compounds will appear as dark spots on a fluorescent background[10][11]. If the spots are not visible under UV light, you can use a chemical stain. A potassium permanganate (KMnO4) stain can be effective for visualizing the starting diamine, which is susceptible to oxidation. Iodine vapor is another general stain that can be used[10][12].
Q4: What do I spot on the TLC plate to effectively monitor the reaction?
A4: For effective monitoring, it is recommended to spot three lanes on the TLC plate:
-
Starting Material (SM): A solution of the 4,5-dimethoxy-1,2-phenylenediamine.
-
Co-spot (C): A mixture of the starting material and the reaction mixture.
-
Reaction Mixture (RM): An aliquot taken from the reaction vessel.
This "co-spot" lane helps to definitively identify the starting material spot in the reaction mixture lane[13].
Troubleshooting Guide
This guide addresses common issues encountered when monitoring the synthesis of this compound with TLC.
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | - Sample is too concentrated.[14][15] - The compound is acidic or basic.[14] - The compound has low solubility in the mobile phase. | - Dilute the sample before spotting. - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[14] - Try a different solvent system with slightly higher polarity. |
| No spots are visible | - The sample is too dilute.[14][15] - The compound is not UV-active.[10][14] - The solvent level in the developing chamber was above the spotting line.[14][15] | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[14][15] - Use a chemical stain such as potassium permanganate or iodine.[10][12] - Ensure the baseline is drawn above the solvent level in the chamber.[16] |
| All spots remain at the baseline | - The mobile phase is not polar enough to move the compounds up the plate.[13][14] | - Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate mixture).[14] |
| All spots are at the solvent front | - The mobile phase is too polar, causing all compounds to travel with the solvent front.[14] | - Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane in a hexane/ethyl acetate mixture).[14] |
| Reactant and product spots have very similar Rf values | - The chosen solvent system does not provide adequate separation.[13] | - Experiment with different solvent systems. Try changing one of the solvents (e.g., dichloromethane/methanol) or using a three-component system. |
| Unexpected spots appear | - Contamination of the TLC plate.[15] - Formation of side products in the reaction.[6] | - Handle the TLC plate carefully, touching only the edges. - Analyze the reaction conditions. Side reactions could be due to factors like overheating or impurities in the starting materials.[6] |
Experimental Protocol: TLC Monitoring
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Mobile Phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v, adjustable)
-
Reaction mixture aliquot
-
Solution of 4,5-dimethoxy-1,2-phenylenediamine in a suitable solvent (e.g., ethanol)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapor and close the lid.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate[16]. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spot the Plate: Using separate capillary tubes, spot a small amount of the starting material solution on the SM lane and the C lane. Then, spot the reaction mixture on the RM lane and on top of the starting material spot in the C lane[16].
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level[16]. Close the chamber and allow the solvent to ascend the plate.
-
Analyze the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry.
-
Visualize: View the plate under a UV lamp and circle any visible spots with a pencil[11]. Calculate the Rf values for the starting material and product spots.
-
Interpret the Results: As the reaction progresses, the intensity of the starting material spot in the RM lane should decrease, while a new spot corresponding to the product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.
Data Presentation
| Compound | Structure | Typical Mobile Phase | Expected Rf Behavior | Visualization |
| 4,5-dimethoxy-1,2-phenylenediamine (Starting Material) | NH2 | NH2 | OCH3 | OCH3 |
| Diacetyl (Starting Material) | O | CH3-C-C-CH3 | ||
| This compound (Product) | N// \C-CH3 | C-CH3\ // N | OCH3 OCH3 |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. silicycle.com [silicycle.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Forced Degradation Studies for 6,7-Dimethoxy-2,3-dimethylquinoxaline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 6,7-Dimethoxy-2,3-dimethylquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A1: Forced degradation studies, or stress testing, are conducted to intentionally degrade a drug substance using conditions more severe than accelerated stability testing.[1][2] These studies help to:
-
Identify potential degradation products and establish degradation pathways.[3]
-
Understand the intrinsic chemical stability of the molecule.[1]
-
Develop and validate stability-indicating analytical methods that can accurately measure the active ingredient without interference from degradants.[4][5]
-
Inform the development of stable formulations and determine appropriate storage conditions.[1][3]
Q2: What are the typical stress conditions applied in a forced degradation study?
A2: According to ICH guidelines, forced degradation studies should typically include exposure to hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][3] The conditions are intentionally more severe than those used for long-term stability testing to ensure that any potential degradation is observed.
Q3: How is this compound expected to behave under acidic and basic hydrolysis?
A3: The stability of the quinoxaline core to hydrolysis can vary. While the core ring is generally stable, functional groups can be susceptible.
-
Acidic Conditions: Quinoxaline is a weak base and can form salts with acids.[6] Under strong acidic conditions, hydrolysis of the methoxy groups on the benzene ring could potentially occur, though this typically requires harsh conditions.
-
Basic Conditions: Some quinoxaline derivatives, particularly N-oxides, can be unstable under basic conditions.[7] Alkaline hydrolysis has been shown to affect certain quinoxaline derivatives, such as those with ester groups.[8] A study on quinoxalines for redox flow batteries noted that the reduced form of a dimethylquinoxaline derivative was vulnerable to tautomerization under alkaline conditions, leading to degradation.[9][10]
Q4: Is the quinoxaline ring susceptible to oxidative degradation?
A4: Yes, the quinoxaline ring can be susceptible to oxidation.
-
One study found that a quinoxaline derivative was unstable in rodent plasma due to enzyme-mediated oxidation, which resulted in the formation of an oxo-derivative on the pyrazine ring.[11][12]
-
Chemical oxidation with strong agents like potassium permanganate can lead to the cleavage of the quinoxaline ring system.[13]
-
Milder oxidation using peracids can result in the formation of quinoxaline di-N-oxide.[13][14]
Q5: What is the expected thermal and photolytic stability of this compound?
A5:
-
Thermal Stability: The thermal stability of quinoxaline derivatives can be quite high. Studies on various quinoxaline-based polymers and compounds show decomposition temperatures often above 250-300°C.[15][16] However, some derivatives have shown decomposition starting at lower temperatures, around 120°C.[17] Therefore, experimental evaluation is crucial.
-
Photolytic Stability: The quinoxaline nucleus can be sensitive to light. Studies on quinoxaline-based copolymers have investigated their photodegradation for applications in solar cells, indicating their potential for light-induced degradation.[18][19] It is essential to evaluate the photostability of the specific molecule according to ICH Q1B guidelines.
Troubleshooting Analytical Methods (HPLC)
Q6: My chromatogram shows drifting retention times. What could be the cause?
A6: Retention time drift is a common issue in HPLC analysis. Potential causes include:
-
Poor Temperature Control: The column temperature is not stable. A 1°C change can alter retention times by 1-2%. Ensure a thermostat-controlled column oven is in use and is functioning correctly.[20][21]
-
Incorrect Mobile Phase Composition: The mobile phase was prepared incorrectly, or if using a gradient, the mixer may not be working properly. Prepare fresh mobile phase and check the pump's mixing performance.[20]
-
Poor Column Equilibration: The column is not sufficiently equilibrated with the mobile phase. Increase the equilibration time, especially after changing solvents.[20]
-
Changing Flow Rate: The pump is not delivering a consistent flow rate. Check for leaks or air bubbles in the system.[20]
Q7: I am observing significant baseline noise in my chromatogram. How can I fix this?
A7: Baseline noise can obscure small degradation peaks. Common sources are:
-
Air Bubbles: Air bubbles are trapped in the pump, detector, or tubing. Degas the mobile phase and purge the system.[20]
-
Contamination: The detector flow cell or mobile phase may be contaminated. Flush the system with a strong solvent like isopropanol.[22]
-
Leaks: There may be a loose fitting in the system, particularly between the column and the detector.[20]
-
Detector Lamp Issue: The detector lamp may be failing and producing low energy.[20]
Q8: My peaks are tailing or splitting. What is the problem?
A8: Poor peak shape can compromise resolution and quantification.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the stationary phase (e.g., residual silanols), or by column contamination/deterioration. Consider adjusting the mobile phase pH or replacing the column. Using a guard column can help prevent contamination.[23]
-
Peak Splitting: This often indicates a problem with the column inlet, such as a clogged frit or a void in the packing material. Reinstalling or replacing the column may be necessary. A mismatch between the injection solvent and the mobile phase can also cause peak splitting.[23][24]
Summary of Quinoxaline Derivative Stability
The following table summarizes qualitative stability data for various quinoxaline derivatives based on available literature. This can serve as a guide for expected degradation behavior.
| Stress Condition | Quinoxaline Derivative Class | Observation | Citation |
| Oxidative | Substituted Quinoxaline | Unstable in rodent plasma; metabolized by xanthine oxidase to an oxo-derivative. | [11][12] |
| Oxidative | General Quinoxaline | Oxidation with KMnO4 cleaves the ring; peracids form N-oxides. | [13] |
| Photolytic | Quinoxaline-based Copolymers | Show photodegradation under simulated sunlight. | [18][19] |
| Thermal | Polyphenylquinoxalines | Undergo thermal degradation at high temperatures. | [25] |
| Thermal | Novel Quinoxaline Derivatives | Decomposition observed at temperatures ranging from 120°C to over 250°C. | [16][17] |
| Alkaline | Reduced Dimethylquinoxaline | Susceptible to tautomerization and degradation. | [9][10] |
User Data Table Template
Use the following table to record your quantitative results for this compound.
| Stress Condition | Reagent/Condition | Time (hrs) | Temperature (°C) | % Assay of Parent Drug | % Total Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 M HCl | |||||
| Base Hydrolysis | 0.1 M NaOH | |||||
| Oxidative | 3% H₂O₂ | |||||
| Thermal | Dry Heat | |||||
| Photolytic | ICH Option 1/2 |
Detailed Experimental Protocols
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.
-
Dilute with the mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.
-
Analyze alongside a blank (1 M HCl treated similarly) and a control (un-stressed drug solution).
3. Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 80°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.
-
Dilute with the mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.
-
Analyze alongside a blank (1 M NaOH treated similarly) and a control.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.
-
Analyze alongside a blank (H₂O₂ treated similarly) and a control.
5. Thermal Degradation (Solid State):
-
Place a small amount of the solid drug substance in a vial.
-
Heat in a thermostatically controlled oven at 105°C for 48 hours.
-
After exposure, allow the sample to cool.
-
Prepare a solution of ~100 µg/mL in the mobile phase for HPLC analysis.
-
Analyze alongside a control sample stored at room temperature.
6. Photolytic Degradation:
-
Expose the drug substance (both in solid form and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Use a validated photostability chamber.
-
Wrap a control sample in aluminum foil to protect it from light and place it alongside the exposed sample.
-
After exposure, prepare solutions of ~100 µg/mL for HPLC analysis and compare the results of the exposed and control samples.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways for a quinoxaline derivative.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 3. rjptonline.org [rjptonline.org]
- 4. questjournals.org [questjournals.org]
- 5. ijcrt.org [ijcrt.org]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidative metabolism of a quinoxaline derivative by xanthine oxidase in rodent plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications - USP Electronic Research Repository [repository.usp.ac.fj]
- 19. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications [research.chalmers.se]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. agilent.com [agilent.com]
- 24. mastelf.com [mastelf.com]
- 25. Thermal degradation of a polyphenylquinoxaline in air and vacuum | Semantic Scholar [semanticscholar.org]
Technical Support Center: pH-Dependent Stability and Degradation of Quinoxaline Derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the pH-dependent stability and degradation pathways of quinoxaline derivatives. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of pH-dependent degradation for quinoxaline derivatives?
A1: Quinoxaline derivatives are susceptible to degradation under both acidic and basic conditions, primarily through hydrolysis and tautomerization. The specific pathway and rate of degradation are highly dependent on the substituents present on the quinoxaline ring. For instance, quinoxaline-N-oxides are known to be particularly liable to degradation in both acidic and alkaline environments[1].
Q2: I am observing a new peak in my HPLC analysis of a 2-chloro-quinoxaline derivative in an acidic solution. What could this be?
A2: Under acidic conditions, 2-chloro-quinoxaline derivatives are susceptible to hydrolysis. The new peak you are observing is likely the corresponding 2-hydroxy-quinoxaline derivative, formed by the displacement of the chloro group by a hydroxyl group.
Q3: My reduced 2,3-dimethylquinoxaline-6-carboxylic acid is showing instability in an alkaline solution. What is the likely degradation pathway?
A3: 2,3-dimethylquinoxaline-6-carboxylic acid is known to be vulnerable to tautomerization in its reduced form under alkaline conditions[2]. This chemical transformation is a significant degradation pathway for this specific derivative.
Q4: What are the expected degradation products of the veterinary drugs Carbadox and Olaquindox?
A4: Carbadox and Olaquindox are known to undergo hydrolysis to form their respective carboxylic acid metabolites. The major degradation product of Carbadox is quinoxaline-2-carboxylic acid (QCA), while Olaquindox degrades to 3-methyl-quinoxaline-2-carboxylic acid (MQCA)[1].
Troubleshooting Guides
Issue: Rapid degradation of a quinoxaline derivative is observed during analysis in acidic or basic mobile phases.
-
Possible Cause: The pH of the mobile phase is promoting the hydrolysis of your compound.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If possible, adjust the pH of your mobile phase to a more neutral range where your compound exhibits greater stability. The retention of some quinoxalines, like Olaquindox, is less affected by pH changes, while others, like Carbadox, show significant changes in retention with pH, which can also be indicative of stability issues[3].
-
Lower Temperature: Running the HPLC analysis at a lower temperature can help to slow down the rate of degradation.
-
Minimize Run Time: Optimize your HPLC method to have the shortest possible run time to minimize the exposure of the compound to the destabilizing mobile phase.
-
Sample Preparation: Ensure that your sample is dissolved in a neutral solvent and injected promptly after preparation.
-
Issue: Inconsistent results in stability studies of a novel quinoxaline derivative.
-
Possible Cause: The experimental conditions of your stability study may not be adequately controlled, or the analytical method may not be stability-indicating.
-
Troubleshooting Steps:
-
Method Validation: Ensure your analytical method is properly validated and is "stability-indicating," meaning it can accurately separate the parent drug from its degradation products.
-
Forced Degradation Study: Conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and confirm that your analytical method can detect them[4][5].
-
Control of Experimental Parameters: Tightly control the pH, temperature, and ionic strength of your buffers and solutions throughout the experiment.
-
Purity of Starting Material: Verify the purity of your quinoxaline derivative before initiating the stability study, as impurities can sometimes catalyze degradation.
-
Quantitative Data on pH-Dependent Stability
| Quinoxaline Derivative | pH Condition | Parameter | Value | Reference |
| 2,3-dimethylquinoxaline-6-carboxylic acid (reduced form) | Alkaline | Tautomerization Rate Constant | Specific values can be obtained through Bayesian inference of spectroscopic data. | [2] |
Experimental Protocols
Protocol 1: General Forced Degradation Study for Quinoxaline Derivatives
This protocol is based on the general principles outlined in the ICH guidelines for forced degradation studies[4][5].
Objective: To identify potential degradation products and degradation pathways of a quinoxaline derivative under various stress conditions.
Materials:
-
Quinoxaline derivative of interest
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and other relevant solvents
-
pH meter
-
HPLC system with a suitable detector (e.g., UV/PDA or MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the quinoxaline derivative in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Store the solution at room temperature and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or with heating (e.g., 60 °C).
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, analyzing at various time points.
-
If no degradation is observed, repeat with 1 M NaOH and/or with heating.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, and analyze at various time points.
-
-
Thermal Degradation:
-
Store the solid quinoxaline derivative in an oven at an elevated temperature (e.g., 60 °C) for a specified period.
-
Also, prepare a solution of the compound and expose it to the same thermal stress.
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose the solid quinoxaline derivative and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at the end of the exposure period.
-
-
Analysis:
-
For each time point and condition, analyze the sample by a validated stability-indicating HPLC method.
-
Determine the percentage of the parent compound remaining and identify and quantify any degradation products formed.
-
Protocol 2: HPLC Method for the Analysis of Quinoxaline Derivatives and Their Degradation Products
This is a general guideline for developing an HPLC method. The specific conditions will need to be optimized for the particular quinoxaline derivative being analyzed.
Objective: To separate and quantify a quinoxaline derivative and its potential degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA or MS detector.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical starting gradient could be 10-90% B over 20 minutes. This will need to be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector scanning a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength for detection of the parent compound and its degradants. An MS detector can be used for identification of unknown degradation products.
Procedure:
-
Standard Preparation: Prepare standard solutions of the parent quinoxaline derivative at several concentrations to create a calibration curve.
-
Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration within the range of the calibration curve.
-
Injection: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the parent compound and any degradation products. Use the calibration curve to quantify the amount of the parent compound remaining and the amount of each degradant formed.
Degradation Pathways and Experimental Workflows
References
- 1. 293. The kinetics of the acid and the alkaline hydrolysis of esters - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. biomedres.us [biomedres.us]
Technical Support Center: Photodegradation and Light Sensitivity of Methoxy-Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for professionals encountering challenges with the photodegradation and light sensitivity of methoxy-aromatic compounds. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that arise during the experimental investigation of the photodegradation of methoxy-aromatic compounds.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent degradation rates between experiments. | Fluctuation in light source intensity. | Use a calibrated and stabilized light source. Regularly monitor the output with a radiometer or lux meter. |
| Temperature variations within the experimental setup. | Use a temperature-controlled chamber. Place a dark control sample alongside the exposed sample to differentiate between thermal and photodegradation. | |
| Inconsistent sample positioning. | Ensure a fixed and reproducible distance and orientation of the sample relative to the light source. | |
| Unexpected peaks in HPLC chromatogram. | Formation of secondary or minor degradation products. | Conduct a full characterization of new peaks using mass spectrometry (LC-MS). |
| Interaction with solvent or buffer components. | Run a blank (solvent and buffer only) under the same light exposure to check for degradation of the medium. | |
| Contamination of the HPLC system. | Thoroughly clean the HPLC system, including the column, injector, and detectors. | |
| Rapid degradation even in low light. | High intrinsic photosensitivity of the compound. | Handle the compound in a dark or dimly lit room. Use amber-colored labware or wrap glassware in aluminum foil. |
| Presence of photosensitizing impurities in the solvent or sample. | Use high-purity, HPLC-grade solvents and ensure the purity of your compound before starting the experiment. | |
| No degradation observed. | The compound is photostable under the tested conditions. | Increase the light intensity or exposure time. Consider using a different light source with a wavelength that matches the compound's absorption spectrum. |
| The analytical method is not stability-indicating. | Develop and validate an HPLC method capable of separating the parent compound from its potential degradants. |
Frequently Asked Questions (FAQs)
Q1: How does the position of the methoxy group affect the photodegradation of aromatic compounds?
A1: The position of the methoxy group significantly influences the photostability of aromatic compounds. For instance, in dimethoxy-substituted curcuminoids, the 3,5-dimethoxy derivative has the shortest half-life (t½ = 10 min), making it the most photosensitive, while the 2,5-dimethoxy derivative is the most stable.[1][2] This is due to the electron-donating nature of the methoxy group, which can affect the electron distribution in the aromatic ring and influence the stability of excited states and radical intermediates.[1]
Q2: What are the common degradation products of methoxy-aromatic compounds?
A2: The photodegradation of methoxy-aromatic compounds can lead to a variety of products. Common pathways include O-demethylation to form phenolic compounds, hydroxylation of the aromatic ring, and cleavage of other functional groups. For example, the photodegradation of 3,5-dimethoxy curcuminoid mainly yields 3,5-dimethoxybenzaldehyde and 3,5-dimethoxybenzoic acid.[1][2] The cardiovascular drug verapamil undergoes photodegradation to form norverapamil and other hydroxylated and fragmented products.[3][4]
Q3: What is a quantum yield and why is it important in photodegradation studies?
A3: The quantum yield (Φ) of a photodegradation reaction is the ratio of the number of molecules that have undergone a chemical transformation to the number of photons absorbed by the system.[5][6] It is a measure of the efficiency of a photochemical reaction. A higher quantum yield indicates that the absorbed light is more effective at causing degradation. Determining the quantum yield is crucial for comparing the photosensitivity of different compounds and for modeling photodegradation rates in various environments.[5][6]
Q4: How do I choose the right light source for my photodegradation experiment?
A4: The choice of light source should be guided by the ICH Q1B guidelines for photostability testing.[1][7] The light source should produce a combination of visible and ultraviolet (UV) light. Commonly used sources include xenon arc lamps and near-UV fluorescent lamps with a spectral distribution from 320 nm to 400 nm.[1][7] It is important to ensure that the light source emits radiation at wavelengths that are absorbed by the test compound.
Q5: What is a forced degradation study and why is it necessary?
A5: A forced degradation study, or stress testing, involves deliberately degrading a drug substance or product under more severe conditions than accelerated stability testing (e.g., higher light intensity).[8][9] The purpose is to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical methods used.[8][9] These studies are a critical part of the drug development process and are required by regulatory agencies.
Quantitative Data on Photodegradation
The following tables summarize key quantitative data for the photodegradation of selected methoxy-aromatic compounds.
Table 1: Photodegradation Half-life of Methoxy-Substituted Curcuminoids
| Compound | Methoxy Group Position(s) | Half-life (t½) in Acetonitrile (minutes) |
| 2,4-dimethoxy curcuminoid | 2,4 | 57 |
| 2,5-dimethoxy curcuminoid | 2,5 | 199 |
| 3,5-dimethoxy curcuminoid | 3,5 | 10 |
| 2,4,6-trimethoxy curcuminoid | 2,4,6 | 72 |
| Data from Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-353.[10] |
Table 2: Photodegradation Quantum Yields of Selected Methoxy-Aromatic Compounds
| Compound | Solvent/Medium | Wavelength (nm) | Quantum Yield (Φ) |
| p-Nitroanisole (PNA) | Water | 254 | 0.003 |
| p-Nitroanisole (PNA) | Water | 313 | 0.0004 |
| p-Nitroanisole (PNA) | Water | 366 | < 0.00001 |
| Sulfamethoxazole | Water (pH 7.2) | 254 | 0.045 |
| Sulfamethoxazole | Water (pH 8) | 254 | 0.075 |
| Data from Latch, D. E., Stender, B. L., & McNeil, K. (2003). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental science & technology, 37(15), 3343-3350.[5][6] |
Experimental Protocols
Protocol 1: Forced Photolytic Degradation Study (as per ICH Q1B)
This protocol outlines the steps for conducting a forced degradation study to assess the photosensitivity of a methoxy-aromatic drug substance.
1. Sample Preparation:
-
Solid State: Place a sufficient amount of the drug substance in a chemically inert and transparent container to form a thin layer (not more than 3 mm thick).
-
Solution State: Prepare a solution of the drug substance in a suitable solvent (e.g., water, acetonitrile, or a mixture) in a chemically inert and transparent container. The concentration should be high enough to allow for accurate analysis of degradation products.
-
Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil to serve as dark controls.
2. Light Exposure:
-
Place the test samples and dark controls in a photostability chamber.
-
The light source should comply with ICH Q1B guidelines (e.g., a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps).
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Monitor and control the temperature within the chamber to minimize thermal degradation.
3. Sample Analysis:
-
At appropriate time intervals, withdraw samples from both the exposed and dark control groups.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Calculate the percentage degradation.
4. Data Interpretation:
-
Compare the chromatograms of the exposed samples with those of the dark controls to identify photolytic degradation products.
-
If significant degradation is observed, further studies may be needed to elucidate the structure of the degradation products using techniques like LC-MS.
-
The results will help in determining the intrinsic photostability of the drug substance and the need for light-protective packaging.
Protocol 2: Determination of Photodegradation Quantum Yield using Chemical Actinometry
This protocol describes a general method for determining the quantum yield of a methoxy-aromatic compound in solution.
1. Selection of Actinometer:
-
Choose a chemical actinometer with a known quantum yield at the irradiation wavelength to be used. A common actinometer is potassium ferrioxalate.
2. Preparation of Solutions:
-
Prepare a solution of the methoxy-aromatic compound of interest at a known concentration in a suitable solvent. The absorbance of the solution at the irradiation wavelength should ideally be between 0.02 and 0.1.
-
Prepare the actinometer solution according to standard procedures.
3. Irradiation:
-
Use a light source with a narrow and well-defined wavelength output (e.g., a laser or a lamp with a monochromator).
-
Irradiate a known volume of the actinometer solution for a specific period to determine the photon flux of the light source.
-
Under identical conditions (same light source, geometry, and irradiation time), irradiate the solution of the methoxy-aromatic compound.
4. Analysis:
-
Analyze the change in concentration of the actinometer using spectrophotometry or another suitable method.
-
Analyze the change in concentration of the methoxy-aromatic compound using a validated HPLC method.
5. Calculation of Quantum Yield:
-
The quantum yield (Φ) of the methoxy-aromatic compound can be calculated using the following formula: Φ_sample = (ΔC_sample / Δt) / (I_0 * f_sample) where:
-
ΔC_sample / Δt is the rate of change in concentration of the sample.
-
I_0 is the photon flux determined using the actinometer.
-
f_sample is the fraction of light absorbed by the sample.
-
Visualizations: Signaling Pathways and Workflows
Photodegradation Pathway of Verapamil
Caption: Simplified photodegradation pathways of Verapamil.
Experimental Workflow for Forced Degradation Study
References
- 1. researchgate.net [researchgate.net]
- 2. Oxyfunctionalisation of anisole and its selected reaction products by unspecific peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00074B [pubs.rsc.org]
- 4. Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of octyl methoxycinnamate and identification of its photo‐degradation product | Semantic Scholar [semanticscholar.org]
- 8. onyxipca.com [onyxipca.com]
- 9. Oxidation mechanism of anisole initiated by the hydroxyl radicals in the atmosphere [ouci.dntb.gov.ua]
- 10. squ.elsevierpure.com [squ.elsevierpure.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Quinoxaline Compounds
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of working with quinoxaline compounds in biological assays. Quinoxaline derivatives are a versatile class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1][2] However, their inherent physicochemical properties can often lead to challenges in experimental reproducibility.
This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab. We will delve into the root causes of these problems and provide you with robust, field-proven troubleshooting protocols to ensure the integrity and consistency of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Handling and Solubility
Question 1: I'm observing precipitation of my quinoxaline compound when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?
Answer: This is the most common issue encountered with quinoxaline compounds and is primarily due to their generally poor aqueous solubility.[3] The aromatic structure of the quinoxaline core contributes to its lipophilicity, meaning it is more soluble in organic solvents like DMSO than in water-based buffers. When you dilute your concentrated DMSO stock into the aqueous assay buffer, the percentage of DMSO dramatically decreases, causing your compound to "crash out" of solution and form a precipitate. This leads to an unknown and inconsistent concentration of the compound available to interact with your biological target, rendering your results unreliable.
Here is a systematic approach to troubleshoot this issue:
-
Visual Inspection: Always visually inspect your compound stock solution before dilution. Ensure there are no visible particulates. If you see any, try gentle warming or sonication to fully dissolve the compound in the stock solvent.
-
Optimize DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell-based assays can tolerate up to 0.5-1% DMSO without significant adverse effects.[4] Determine the highest non-toxic concentration of DMSO for your specific assay and try to maintain it in your final assay volume. Always include a vehicle control with the same final DMSO concentration in all experiments.
-
pH Adjustment: Quinoxaline derivatives are often weak bases.[3] Modifying the pH of your assay buffer can significantly impact their solubility. For basic quinoxalines, slightly lowering the pH can promote the formation of a more soluble protonated form. Conduct a small-scale pH-solubility profile to identify the optimal pH that maintains compound solubility without compromising your assay's biological components.
-
Use of Co-solvents and Excipients: If optimizing DMSO and pH is insufficient, consider using co-solvents or solubility-enhancing excipients.
Solubilizing Agent Mechanism of Action Typical Starting Concentration Considerations Ethanol, Propylene Glycol, PEG 400 Increases the polarity of the solvent mixture. 1-5% (v/v) Check for compatibility with your assay; can be toxic at higher concentrations. Tween® 80, Pluronic® F-68 Non-ionic surfactants that form micelles to encapsulate hydrophobic compounds. 0.01-0.1% (w/v) Can interfere with some assays and may have cytotoxic effects. Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes with the hydrophobic compound, increasing its aqueous solubility. 1-10 mM Can be expensive and may not be effective for all compounds.
Question 2: How can I be sure that my quinoxaline compound is truly dissolved and not forming aggregates that could give misleading results?
Answer: This is a critical question, as compound aggregation is a major source of assay artifacts. Small molecule aggregates can non-specifically inhibit enzymes and other proteins, leading to false-positive results that are not due to a specific interaction with your target.[5] It's essential to differentiate between true inhibitors and promiscuous inhibitors that act through aggregation.
Here's a workflow to assess and mitigate compound aggregation:
dot
Caption: Workflow for identifying aggregation-based assay interference.
Experimental Protocol: Detergent-Based Assay for Promiscuous Inhibitors
This protocol uses the enzyme β-lactamase as a model system to detect compound aggregation. Aggregates often non-specifically inhibit this enzyme, and this inhibition is typically reversed by the inclusion of a non-ionic detergent like Triton X-100.[6]
Materials:
-
AmpC β-lactamase
-
Nitrocefin (a chromogenic β-lactamase substrate)
-
Your quinoxaline compound
-
Triton X-100
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 482 nm
Procedure:
-
Prepare Solutions:
-
Prepare a 30x stock of β-lactamase in assay buffer.
-
Prepare a 5 mM stock of nitrocefin in DMSO.
-
Prepare serial dilutions of your quinoxaline compound in DMSO.
-
Prepare a 0.1% (v/v) Triton X-100 solution in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add your quinoxaline compound to wells to achieve the desired final concentrations. Include a DMSO-only control.
-
Prepare two sets of wells for each compound concentration: one with assay buffer and one with assay buffer containing 0.01% Triton X-100.
-
Add the 30x β-lactamase solution to all wells.
-
Incubate for 5 minutes at room temperature.
-
-
Initiate and Read:
-
Add nitrocefin to all wells to initiate the reaction.
-
Immediately begin monitoring the change in absorbance at 482 nm over 5 minutes.
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis for each condition.
-
If the inhibitory activity of your quinoxaline compound is significantly reduced or eliminated in the presence of Triton X-100, it is highly likely to be an aggregator.
-
Section 2: Assay Technology Interference
Question 3: My quinoxaline compound is showing activity in my fluorescence-based assay, but I'm not sure if it's a real hit. How can I rule out assay interference?
Answer: Quinoxaline derivatives, due to their aromatic nature, have the potential to interfere with fluorescence-based assays through several mechanisms.[7] It is crucial to perform counter-screens to identify and eliminate these artifacts.
Common Interference Mechanisms:
-
Autofluorescence: The quinoxaline compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal.[7]
-
Fluorescence Quenching: The compound can absorb the excitation light or the emitted light from your fluorophore, resulting in a decrease in signal and a false-negative or a false-positive in competitive assays.[7]
-
Inner Filter Effect: At high concentrations, the compound can absorb the excitation or emission light, which is particularly problematic for colored compounds.[7]
dot
Caption: Mechanisms of quinoxaline interference in fluorescence assays.
Experimental Protocol: Autofluorescence Counter-Screen
This is a simple but essential control to run.
Materials:
-
Your quinoxaline compound
-
Assay buffer
-
96-well microplates (preferably black-walled for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Prepare Compound Plate:
-
Prepare serial dilutions of your quinoxaline compound in assay buffer in a 96-well plate.
-
Include a buffer-only control.
-
-
Read Fluorescence:
-
Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.
-
-
Data Analysis:
-
If you observe a concentration-dependent increase in fluorescence signal from your compound in the absence of your assay's fluorophore, your compound is autofluorescent.
-
Mitigation Strategies for Fluorescence Interference:
-
Change Fluorophore: If your compound is autofluorescent or causes quenching, consider switching to a fluorophore with a different excitation/emission spectrum, preferably in the red-shifted range.
-
Time-Resolved Fluorescence (TRF): TRF assays can help distinguish between the short-lived fluorescence of an interfering compound and the long-lived signal from a lanthanide-based probe.[7]
-
Orthogonal Assay: The most definitive way to confirm a hit is to re-test it in an orthogonal assay that uses a different detection technology (e.g., luminescence, absorbance, or a label-free method).
Question 4: I've heard that quinoxalines can undergo redox cycling. What is this, and could it be affecting my cell-based assay results?
Answer: Yes, some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, are known to be redox-active.[8] Redox cycling is a process where a compound can be enzymatically reduced by cellular reductases (e.g., cytochrome P450 reductase) and then re-oxidized by molecular oxygen. This cycle produces reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.
The generation of ROS can lead to non-specific cytotoxicity and can also interfere with assay readouts that are sensitive to the cellular redox state (e.g., assays using resazurin-based viability dyes or luciferase reporters).[9]
Experimental Protocol: Detecting In Vitro Redox Cycling (H₂O₂ Production)
This protocol is adapted from methods used to identify redox-cycling compounds in HTS campaigns and measures the production of hydrogen peroxide (H₂O₂).[9]
Materials:
-
Your quinoxaline compound
-
Dithiothreitol (DTT) or another strong reducing agent
-
Horseradish peroxidase (HRP)
-
Phenol Red
-
Catalase (for control)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplates
-
Absorbance microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a solution of your quinoxaline compound at various concentrations.
-
Prepare a solution of DTT (e.g., 1 mM).
-
Prepare a working solution containing HRP and Phenol Red in assay buffer.
-
Prepare a solution of catalase.
-
-
Assay Setup:
-
In a 96-well plate, add your quinoxaline compound.
-
To initiate the redox cycling, add the DTT solution.
-
To detect H₂O₂ production, add the HRP/Phenol Red working solution.
-
To confirm that the signal is due to H₂O₂, set up parallel wells where catalase is added before the HRP/Phenol Red solution.
-
-
Incubate and Read:
-
Incubate the plate at room temperature for a set time (e.g., 30 minutes).
-
Stop the reaction by adding a small volume of a strong base (e.g., NaOH) to shift the pH and the color of the Phenol Red.
-
Read the absorbance at ~610 nm.
-
-
Data Analysis:
-
A concentration-dependent increase in absorbance that is abolished by the addition of catalase indicates that your compound is redox cycling and producing H₂O₂.
-
Section 3: Other Potential Issues
Question 5: Could my quinoxaline compound be chelating metal ions in my assay buffer, and would this be a problem?
Answer: Yes, the nitrogen atoms in the quinoxaline ring system can act as metal chelators.[10] If your assay involves enzymes that require metal cofactors (e.g., metalloproteinases, certain kinases), chelation of these essential metals by your compound could lead to enzyme inhibition that is not due to direct binding at the active site. This is another form of non-specific activity.
Experimental Protocol: Ferrous Ion (Fe²⁺) Chelating Assay
This is a common colorimetric assay to assess the metal-chelating potential of a compound.[2] It is based on the competition between your compound and ferrozine for ferrous ions. Ferrozine forms a stable, colored complex with Fe²⁺. If your compound chelates Fe²⁺, it will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in color.
Materials:
-
Your quinoxaline compound
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
EDTA (a strong metal chelator, as a positive control)
-
Assay buffer (e.g., HEPES or phosphate buffer, pH 7.4)
-
96-well microplates
-
Absorbance microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare serial dilutions of your quinoxaline compound and EDTA in the assay buffer.
-
Prepare a 2 mM solution of FeCl₂.
-
Prepare a 5 mM solution of ferrozine.
-
-
Assay Setup:
-
In a 96-well plate, add your compound or EDTA solutions.
-
Add the FeCl₂ solution to all wells and incubate for 5 minutes.
-
Add the ferrozine solution to all wells to initiate the color development.
-
-
Incubate and Read:
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 562 nm.
-
-
Data Analysis:
-
Calculate the percentage of Fe²⁺ chelation. A dose-dependent decrease in absorbance indicates metal-chelating activity. If your compound shows significant chelation and your target is a metalloenzyme, you should investigate this further, for example, by adding an excess of the specific metal cofactor to see if the inhibitory activity can be rescued.
-
Question 6: What about the purity of my quinoxaline compound? Could impurities be causing the inconsistent results?
Answer: Absolutely. The purity of your test compound is paramount for obtaining reliable and reproducible data. Impurities from the synthesis or degradation products can have their own biological activities or interfere with the assay, leading to misleading results.[11][12]
Best Practices for Compound Quality Control:
-
Source High-Purity Compounds: Whenever possible, obtain compounds with a purity of >95%, confirmed by methods like HPLC and NMR.
-
Verify Identity and Purity: If you synthesize the compound in-house, ensure you have thorough characterization data (e.g., ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC).
-
Proper Storage: Store your compound stocks, especially in solution, under appropriate conditions (e.g., -20°C or -80°C, protected from light) to prevent degradation. Quinoxalines can be susceptible to photoreactivity.
-
Fresh Dilutions: Prepare fresh dilutions of your compound from a concentrated stock for each experiment to avoid issues with stability in aqueous buffers.
-
Re-synthesis and Re-purification: If a "hit" compound is showing inconsistent activity or has a strange structure-activity relationship (SAR), re-synthesizing and re-purifying the compound is a critical validation step.[13]
By systematically addressing these potential pitfalls, you can significantly increase the quality and reliability of your data when working with quinoxaline compounds. Always remember that rigorous controls are the cornerstone of robust scientific research.
References
- 1. espace.inrs.ca [espace.inrs.ca]
- 2. benchchem.com [benchchem.com]
- 3. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wyatt.com [wyatt.com]
- 5. researchgate.net [researchgate.net]
- 6. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 9. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. bioagilytix.com [bioagilytix.com]
- 13. researchgate.net [researchgate.net]
Scaling up the synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline for library production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline for library production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most established and scalable method is the condensation reaction between 4,5-dimethoxy-1,2-phenylenediamine and diacetyl (2,3-butanedione).[1] This reaction is typically carried out in a suitable solvent like ethanol or acetic acid and can be performed with or without a catalyst.[1][2] For large-scale production, a catalyst-free approach in a simple solvent is often preferred to minimize downstream purification challenges.
Q2: My 4,5-dimethoxy-1,2-phenylenediamine starting material is a dark-colored solid. Can I still use it?
Dark coloration in o-phenylenediamines often indicates oxidation, which can lead to colored impurities in the final product and potentially lower yields.[3] It is highly recommended to use starting material that is as light in color as possible. If your diamine is significantly discolored, consider purifying it before use. This can be achieved by recrystallization or by filtering a solution of the diamine through a short plug of silica gel under an inert atmosphere.[3]
Q3: Is the condensation reaction exothermic, and what precautions are necessary for scale-up?
Yes, the condensation reaction can be exothermic. On a small laboratory scale, this is often not noticeable, but during scale-up, the heat generated can lead to a rapid and potentially hazardous temperature increase if not controlled.[3] For library production at a larger scale, it is critical to:
-
Ensure the reactor has adequate cooling capacity.
-
Monitor the internal reaction temperature throughout the addition of reactants.
-
Consider adding the diacetyl dropwise or in portions to manage the exotherm.[3]
-
Conduct a thorough process safety assessment before proceeding with large quantities.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[4] Spot the reaction mixture alongside the 4,5-dimethoxy-1,2-phenylenediamine starting material on a silica gel plate. Elute with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The reaction is complete when the starting diamine spot is no longer visible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Poor Quality Starting Materials: Impurities or degradation of the diamine or diacetyl. 3. Incorrect Stoichiometry: Inaccurate measurement of reactants. | 1. Monitor the reaction by TLC until the starting diamine is fully consumed. Consider a moderate increase in temperature (e.g., 40-50°C or gentle reflux).[3] 2. Use high-purity, freshly opened, or purified starting materials. Ensure the diacetyl is of high quality.[3] 3. Carefully verify the molar ratios of the reactants. A slight excess (1.05-1.1 eq) of diacetyl can be used. |
| Product is Darkly Colored (e.g., Brown or Black) | 1. Oxidation of Starting Material: The 4,5-dimethoxy-1,2-phenylenediamine is sensitive to air and light.[3] 2. Oxidation of Product: The quinoxaline product itself may be susceptible to air oxidation under certain conditions. 3. Side Reactions: Self-condensation or polymerization of diacetyl can create colored byproducts. | 1. Handle the diamine under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air.[3] 2. Perform the reaction under an inert atmosphere. 3. Add the diacetyl slowly to the solution of the diamine to minimize its self-reaction.[3] Purify the crude product via recrystallization or column chromatography. |
| Formation of Multiple Products/Side Reactions | 1. Oxidation of Diamine: Leads to a mixture of colored impurities. 2. Self-condensation of Diacetyl: More likely if diacetyl is added too quickly or at high concentrations. | 1. Conduct the reaction under an inert atmosphere (nitrogen or argon).[3] 2. Add diacetyl dropwise to the stirred solution of the diamine.[3] Ensure high purity of starting materials to avoid unexpected side reactions. |
| Inconsistent Results on Scale-Up | 1. Poor Heat Transfer: The exothermic nature of the reaction can cause localized overheating, leading to side product formation.[3] 2. Inefficient Mixing: Can lead to localized high concentrations of reactants, promoting side reactions. | 1. Use a reactor with appropriate cooling and temperature monitoring. Control the rate of addition of the diacetyl.[3] 2. Ensure adequate stirring for the reactor size and volume. Use appropriate impeller designs for efficient mixing. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil or Gummy Solid: May be due to impurities or residual solvent. 2. Poor Crystallization: The chosen solvent may not be optimal for recrystallization. | 1. Attempt to precipitate the product by adding a non-solvent or by concentrating the solution and triturating with a solvent like cold ethanol or hexane. If it remains an oil, column chromatography is the best option. 2. Perform a systematic solvent screen for recrystallization. Ethanol, or mixed solvent systems like ethyl acetate/hexane, are good starting points.[5] |
Experimental Protocols
Scalable Synthesis of this compound
This protocol is designed for scalability and is based on the condensation of 4,5-dimethoxy-1,2-phenylenediamine and diacetyl.
Materials:
-
4,5-dimethoxy-1,2-phenylenediamine (1.0 eq)
-
Diacetyl (2,3-butanedione) (1.05 eq)
-
Ethanol (Reagent Grade)
-
Activated Charcoal (optional)
-
Hexane (for washing/recrystallization)
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4,5-dimethoxy-1,2-phenylenediamine in ethanol (approx. 5-10 mL per gram of diamine).
-
Inert Atmosphere: Purge the vessel with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the stirred solution, add diacetyl dropwise via the addition funnel at a rate that maintains the internal temperature below 40°C.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated mixture in an ice bath to induce precipitation. Collect the solid product by filtration and wash the filter cake with a small amount of cold ethanol, followed by cold hexane.
-
Drying: Dry the product under vacuum to a constant weight.
Purification Protocol: Recrystallization
-
Dissolution: Transfer the crude, dried product to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid fully dissolves.
-
Decolorization (Optional): If the solution is darkly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes.
-
Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the pure crystals in a vacuum oven. Assess purity by melting point and analytical techniques (HPLC, NMR).
Data Presentation
Table 1: Reagent Quantities for Different Scales
| Scale (moles) | 4,5-dimethoxy-1,2-phenylenediamine (g) | Diacetyl (mL) | Ethanol (mL) |
| 0.1 | 16.82 | 8.8 | 85-170 |
| 0.5 | 84.1 | 44.0 | 420-840 |
| 1.0 | 168.2 | 88.0 | 840-1680 |
| 2.0 | 336.4 | 176.0 | 1680-3360 |
Table 2: Characterization Data for this compound
| Technique | Expected Data |
| Appearance | Light yellow to orange crystalline solid |
| Melting Point (°C) | Data not widely reported, but expected to be a sharp melting solid upon purification. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.25 (s, 2H, Ar-H), ~4.00 (s, 6H, 2 x -OCH₃), ~2.70 (s, 6H, 2 x -CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~151.0, ~149.5, ~136.0, ~105.0, ~56.5, ~23.0 |
| Mass Spec (EI) | m/z: 218 (M⁺), other fragmentation peaks |
| Note: NMR and MS data are predicted based on the chemical structure and data for analogous compounds. Experimental verification is required. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Validation & Comparative
Comparative Biological Evaluation of Methoxy-Substituted Quinoxalines: A Guide for Drug Development Professionals
Quinoxalines, a class of heterocyclic compounds composed of a fused benzene and pyrazine ring, are a cornerstone in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The introduction of substituents onto the quinoxaline scaffold allows for the fine-tuning of their pharmacological profiles. Among these, the methoxy (-OCH₃) group, an electron-donating substituent, has been shown to significantly influence the potency and selectivity of these compounds. This guide provides a comparative biological evaluation of various methoxy-substituted quinoxalines, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the field of drug discovery.
Data Presentation: Anticancer and Antimicrobial Activities
The following tables summarize the quantitative data from various studies, comparing the biological activities of methoxy-substituted quinoxalines against different cell lines and microbial strains.
Anticancer Activity
The cytotoxic effects of methoxy-substituted quinoxalines have been extensively evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.
Table 1: In Vitro Anticancer Activity of Methoxy-Substituted Quinoxalines
| Compound | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3b | 2-(8-methoxy-coumarin-3-yl) | MCF-7 (Breast) | 1.85 ± 0.11 | [5] |
| Staurosporine (Std.) | - | MCF-7 (Breast) | - | [5] |
| Compound 4f | p-methoxy on spiro indeno[1,2-b]quinoxaline | A549 (NSCLC) | High Potency | [6] |
| Compound 6b | Dichlorophenyl on spiro indeno[1,2-b]quinoxaline | A549 (NSCLC) | 0.054 | [6] |
| Compound 4 | 2',4'-diOCH₃ on quinoxaline-chalcone | ABCG2-overexpressing cells | 1.4 ± 1.0 | [7] |
| Compound 7 | 2',4',5'-triOCH₃ on quinoxaline-chalcone | ABCG2-overexpressing cells | 1.4 ± 1.0 | [7] |
| Compound 26f | Dimethoxy on quinoxaline fragment | ASK1 Enzyme Assay | 200-700 (nM) | [8] |
| Compound 26e (Dibromo) | Dibromo on quinoxaline fragment | ASK1 Enzyme Assay | 30.17 (nM) | [8] |
| Compound XVa | p-methoxy aniline on quinoxaline | HCT116 (Colon) | 4.4 | [9] |
| Compound XVa | p-methoxy aniline on quinoxaline | MCF-7 (Breast) | 5.3 | [9] |
NSCLC: Non-Small Cell Lung Cancer; ABCG2: ATP-binding cassette super-family G member 2 (Breast Cancer Resistance Protein)
Antimicrobial Activity
Methoxy-substituted quinoxalines have also demonstrated notable activity against various bacterial strains. The potency is often measured by the Minimum Inhibitory Concentration (MIC) or the zone of inhibition in disc diffusion assays.
Table 2: In Vitro Antibacterial Activity of Methoxy-Substituted Quinoxalines
| Compound | Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5n | 3-Amino-2-(4-methoxy phenylethylamine) | S. aureus | 16 | [10] |
| B. subtilis | 32 | [10] | ||
| MRSA | 16 | [10] | ||
| E. coli | 32 | [10] | ||
| Compound 5o | 3-Amino-2-(3-methoxy phenylethylamine) | S. aureus | 8 | [10] |
| B. subtilis | 16 | [10] | ||
| MRSA | 8 | [10] | ||
| E. coli | 16 | [10] | ||
| Compound 5p | 3-Amino-2-(3,4-dimethoxy phenylethylamine) | S. aureus | 4 | [10] |
| B. subtilis | 8 | [10] | ||
| MRSA | 4 | [10] | ||
| E. coli | 4 | [10] | ||
| Norfloxacin (Std.) | - | Various | - | [10] |
S. aureus: Staphylococcus aureus; B. subtilis: Bacillus subtilis; MRSA: Methicillin-resistant Staphylococcus aureus; E. coli: Escherichia coli
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well microtiter plates at an appropriate density and incubated for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Various concentrations of the test compounds (e.g., methoxy-substituted quinoxalines) are prepared and added to the wells. The plates are then incubated for a period of 48-72 hours.[11]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.[11]
-
Formazan Solubilization: The culture medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals formed by viable cells.[11]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[12]
Disc Diffusion Method for Antibacterial Activity
This method assesses the extent to which a substance inhibits bacterial growth.
-
Culture Preparation: Nutrient agar plates are prepared and uniformly inoculated with the respective bacterial strains.[11]
-
Compound Preparation: Stock solutions of each test compound are prepared in a solvent like DMSO, typically at a concentration of 10 mg/mL.[11]
-
Disc Impregnation: Sterile filter paper discs are impregnated with a specific volume (e.g., 5 µL) of the test compound solution to achieve a desired concentration (e.g., 50 µg per disk).[2][11]
-
Plate Application: The impregnated discs are placed on the surface of the inoculated agar plates. A standard antibiotic disc (positive control) and a DMSO-impregnated disc (negative control) are also included.[11]
-
Incubation: The plates are incubated at 37°C for 24 hours.[11]
-
Measurement: The diameter of the zone of inhibition (the area around the disc where bacterial growth is visibly inhibited) is measured in millimeters.[11]
In Vitro Kinase Inhibition Assay (Example: ASK1)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Reaction Mixture: The kinase reaction is initiated by mixing the ASK1 enzyme, the test compound at various concentrations, and a substrate in a reaction buffer.
-
Monitoring: The enzyme activity is continuously monitored by measuring the rate of a detectable change (e.g., fluorescence) using a filter set (e.g., excitation 485 nm/emission 535 nm) for a set period, typically 3 minutes.[13]
-
Rate Determination: The initial rate of the enzymatic reaction is determined from the linear region of the kinetic curve.[13]
-
IC₅₀ Calculation: IC₅₀ values are calculated from the non-linear curve fitting of the percent inhibition versus the inhibitor concentration.[13]
Mandatory Visualization
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Signaling Pathway Inhibition by Quinoxalines
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways.[12]
Caption: Proposed inhibitory action of quinoxalines on the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for Anticancer Drug Screening
The process of screening compounds for anticancer activity follows a logical progression from synthesis to data analysis.[11][12]
Caption: General workflow for the synthesis and in vitro evaluation of quinoxaline analogs.
References
- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New spiro-indeno[1,2-b]quinoxalines clubbed with benzimidazole scaffold as CDK2 inhibitors for halting non-small cell lung cancer; stereoselective synthesis, molecular dynamics and structural insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Unraveling the Methoxy Code: How Positional Changes on the Quinoxaline Scaffold Dictate Biological Activity
A comprehensive analysis of the structure-activity relationship (SAR) of methoxy-substituted quinoxaline derivatives reveals that the placement of the methoxy group on the quinoxaline core is a critical determinant of their bioactivity. This guide synthesizes findings from multiple studies to provide a comparative overview of how positional isomerism of the methoxy group influences the anticancer and antimicrobial properties of these potent heterocyclic compounds.
Comparative Analysis of Anticancer Activity
The anticancer activity of methoxy-substituted quinoxalines is profoundly influenced by the position of the methoxy group. While direct comparative data for all positional isomers is sparse, the available information suggests that the 6-position is often favorable for cytotoxic activity. However, the overall activity is a result of the interplay between the methoxy group and other substituents on the quinoxaline ring.
For instance, a study on 2,3-disubstituted quinoxalin-6-amine analogs highlighted the importance of substitutions at the 2 and 3 positions in concert with substituents on the benzene ring.[1] While not a direct comparison of methoxy isomers, the data underscores that the bioactivity is context-dependent.
A review of anticancer quinoxalines indicates that electron-releasing groups like a methoxy group can be essential for activity at certain positions, while potentially decreasing it at others.[2] This highlights the nuanced role of positional isomerism in determining the anticancer potential of these compounds.
Table 1: Anticancer Activity of Selected Methoxy-Substituted Quinoxaline Derivatives
| Compound ID | Methoxy Position | Other Substituents | Cancer Cell Line | Bioactivity (IC50 in µM) | Reference |
| 1 | 6-OCH₃ | 2,3-dimethyl | - | Data not available | [3] |
| 2 | 2-OCH₃ | 4-oxide | - | Data not available | |
| 3 | 6-OCH₃ | 2-(4-chlorophenyl)amino-3-cyano | HCT-116 | Not Specified | [4] |
| 4 | - (on phenyl) | 2-(4-methoxyphenyl)amino-3-cyano-6-chloro | HCT-116 | 4.4 | [4] |
| 5 | - (on phenyl) | 2-(4-methoxyphenyl)amino-3-cyano-6-methyl | HCT-116 | 4.4 | [4] |
Note: The table illustrates the challenge in direct comparison due to variations in the overall substitution pattern of the quinoxaline core.
Influence on Antimicrobial Activity
The position of the methoxy group also plays a significant role in the antimicrobial properties of quinoxaline derivatives. While a systematic study comparing all positional isomers is lacking, individual studies on variously substituted methoxy-quinoxalines indicate their potential as antibacterial and antifungal agents.[5][6][7][8][9] The electronic effects of the methoxy group can influence the interaction of the quinoxaline scaffold with microbial targets.
Experimental Protocols
To ensure the reproducibility and validation of the cited bioactivity data, detailed experimental methodologies are crucial. The following are summaries of standard protocols used in the evaluation of the anticancer and antimicrobial activities of quinoxaline derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[3][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., methoxy-substituted quinoxalines) and incubated for a further 48-72 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The concentration of the compound that inhibits 50% of cell growth (IC50) is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]
-
Preparation of Inoculum: A standardized suspension of the microbial strain is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Logical Relationships
The biological activity of quinoxaline derivatives often stems from their interaction with key cellular signaling pathways. For their anticancer effects, many quinoxaline derivatives are known to inhibit protein kinases involved in cancer cell proliferation and survival.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Exploring quinoxaline derivatives: An overview of a new approach to combat antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6,7-Dimethoxy-2,3-dimethylquinoxaline-based Inhibitors and Established Drugs Targeting Key Cellular Pathways
For Immediate Release
This guide provides a comparative overview of the therapeutic potential of 6,7-dimethoxy-2,3-dimethylquinoxaline-based inhibitors against known drugs. Due to the limited availability of specific efficacy data for this compound, this analysis leverages data from structurally related quinoxaline derivatives to project their potential biological activities. These activities are then compared with the established efficacy of known drugs targeting similar signaling pathways, including those involved in cancer and neurological disorders.
The quinoxaline scaffold is a well-regarded structure in medicinal chemistry, with derivatives known to exhibit a broad range of biological functions, including the inhibition of kinases, topoisomerases, and effects on neurotransmitter receptors and drug efflux pumps.[1][2] This guide is intended for researchers, scientists, and professionals in drug development to provide a reference for the potential applications of this class of compounds.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of structurally related quinoxaline derivatives and established drugs against various biological targets. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), which are standard measures of a drug's potency.
Table 1: Kinase Inhibitors
| Target Pathway | Compound Type | Specific Target | Compound Name | IC50 / Kd | Reference(s) |
| PI3K/Akt/mTOR | Known Drug | PI3Kα | Alpelisib | ~4-5 nM | [3][4] |
| MAPK/ERK | Known Drug | MEK1 | Trametinib | 0.92 nM | [1][5][6] |
| MEK2 | Trametinib | 1.8 nM | [1][5][6] | ||
| GSK-3 | Quinoxaline Derivative | GSK-3β | Compound 45¹ | 0.18 µM (180 nM) | [7][8][9] |
| Oxazolo[5,4-f]quinoxaline | GSK-3α | MH-124 | 17 nM | [10] | |
| GSK-3β | MH-124 | 239 nM | [10] | ||
| Known Drug | GSK-3β | Tideglusib | 60 nM | [11][12] |
¹3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid
Table 2: Topoisomerase I Inhibitors
| Target | Compound Type | Compound Name | Cell Line | IC50 | Reference(s) |
| Topoisomerase I | Known Drug | Topotecan | MCF-7 Luc | 13 nM | [13] |
| Topotecan | DU-145 Luc | 2 nM | [13] | ||
| Topotecan | H1975 | 0.44 µM | [14] | ||
| Topotecan | HCC827 | 2.89 µM | [14] | ||
| Topotecan | H1299 | 12.67 µM | [14] |
Table 3: AMPA Receptor Antagonists
| Target | Compound Type | Compound Name | Assay Condition | IC50 | Reference(s) |
| AMPA Receptor | Known Drug | Perampanel | Kainate-evoked currents | 0.56 µM | [15] |
| Perampanel | AMPA receptor-mediated ion currents | 2.6 - 7.0 µM | [16] |
Table 4: P-glycoprotein (P-gp) Inhibitors
| Target | Compound Type | Compound Name | Parameter | Value | Reference(s) |
| P-glycoprotein | Known Drug | Tariquidar | Kd | 5.1 nM | [17][18] |
| Tariquidar | ATPase activity IC50 | 43 nM | [17][19][20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of the inhibitors discussed.
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for other detection methods)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., quinoxaline derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Detection reagents (e.g., scintillation fluid, antibodies for ELISA-based methods)
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a stop solution).
-
Detect the amount of phosphorylated substrate. For radioactive assays, this involves separating the phosphorylated substrate from the unreacted [γ-³²P]ATP and quantifying with a scintillation counter.[21] For non-radioactive methods, detection can be performed using techniques like TR-FRET or fluorescence polarization.[22]
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the inhibition curve.[23]
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.
-
Reagents and Materials:
-
Cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[24]
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[25][26]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[26]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Topoisomerase I Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.
-
Reagents and Materials:
-
Purified human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pHOT1)
-
Reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT)
-
Test compound
-
Stop solution/loading dye (containing SDS and a tracking dye)
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
-
-
Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.[27]
-
Add topoisomerase I to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.[28]
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.[27]
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways potentially targeted by quinoxaline-based inhibitors and a general workflow for their evaluation.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Caption: General workflow for evaluating novel quinoxaline-based inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In vitro kinase assay [protocols.io]
- 3. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β | Tropical Journal of Pharmaceutical Research [ajol.info]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Oxazolo[5,4-f]quinoxaline-type selective inhibitors of glycogen synthase kinase-3α (GSK-3α): Development and impact on temozolomide treatment of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. Perampanel inhibition of AMPA receptor currents in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Perampanel, an antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, for the treatment of epilepsy: studies in human epileptic brain and nonepileptic brain and in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Tariquidar | P-gp | TargetMol [targetmol.com]
- 20. selleck.co.jp [selleck.co.jp]
- 21. revvity.com [revvity.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. atcc.org [atcc.org]
- 25. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 26. MTT assay protocol | Abcam [abcam.com]
- 27. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 28. topogen.com [topogen.com]
Cross-validation of findings for quinoxaline derivatives in different cancer cell lines
For researchers and drug development professionals, this guide offers a comparative analysis of the cytotoxic effects of various quinoxaline derivatives across multiple cancer cell lines. By consolidating experimental data from recent studies, this document aims to provide a clear overview of the therapeutic potential of this promising class of compounds.
The quinoxaline scaffold, a heterocyclic compound composed of a benzene ring and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1] Notably, numerous quinoxaline derivatives have demonstrated potent anticancer effects, attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways involved in tumor progression.[1][2][3] This guide synthesizes in vitro data to facilitate a cross-validation of findings and aid in the identification of promising lead compounds for further preclinical and clinical development.
Comparative Cytotoxicity of Quinoxaline Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected quinoxaline derivatives against various human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
| Compound | HCT-116 (Colon Carcinoma) IC50 (µM) | HepG2 (Liver Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | Reference |
| VIIIc | 2.5 | Moderate Activity | 9.0 | [1] |
| VIIIa | Moderate Activity | 9.8 | Moderate Activity | [1] |
| VIIIe | 8.4 | Moderate Activity | Moderate Activity | [1] |
| XVa | 4.4 | Not Specified | 5.3 | [1] |
| VIId | 7.8 | Moderate Activity | Weak Activity | [1] |
| Compound | PC-3 (Prostate Cancer) IC50 (µM) | Additional Cell Line Data | Reference |
| IV | 2.11 | HepG2: data available | |
| FQ | Not Specified | MDA-MB-231 (Breast): < 16 µM | [2] |
| MQ | Not Specified | MDA-MB-231 (Breast): < 16 µM | [4] |
| Compound | Additional Cancer Cell Line Data | IC50 (µM) | Reference |
| 10 | MKN 45 (Gastric Adenocarcinoma) | 0.073 | |
| 11 | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | [5] |
| 13 | MCF-7, HepG2, HCT-116 | 0.81 - 2.91 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the anticancer activity of quinoxaline derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[6]
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG2, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Quinoxaline derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of concentrations. The diluted compounds are then added to the respective wells, and the plates are incubated for a further 48-72 hours.[6]
-
MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve generated by plotting cell viability against compound concentration.[6]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a technique used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the quinoxaline derivative for a specified time. Both adherent and suspension cells are harvested and washed with ice-cold PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol, added dropwise while vortexing to prevent clumping. Fixation is typically carried out for at least 30 minutes on ice.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: The resulting data is presented as a histogram, where distinct peaks represent cells in the G0/G1, S, and G2/M phases of the cell cycle. This allows for the quantification of cell cycle arrest induced by the compound.
Apoptosis Detection by Western Blotting
Western blotting is a technique used to detect and quantify specific proteins involved in the apoptosis signaling pathway.
-
Protein Extraction: Cells are treated with the quinoxaline derivative, harvested, and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for key apoptosis-related proteins (e.g., cleaved caspases, Bax, Bcl-2, PARP). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The expression levels of apoptotic proteins in treated cells are compared to those in untreated controls.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate a general experimental workflow for assessing anticancer activity and a simplified representation of the apoptosis signaling pathway often targeted by quinoxaline derivatives.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of 6,7-Dimethoxy-2,3-dimethylquinoxaline and Other Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of a compound's potency, selectivity, and overall drug-like properties. This guide provides an objective comparison of the quinoxaline scaffold, with a focus on 6,7-Dimethoxy-2,3-dimethylquinoxaline and its analogs, against other well-established kinase inhibitor scaffolds such as quinazolines, pyrimidines, and indoles. This comparison is supported by available experimental data from scientific literature.
While direct quantitative kinase inhibition data for this compound is limited in the public domain, this guide leverages information on structurally related quinoxaline derivatives to provide a comparative perspective. The quinoxaline scaffold is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with the ATP-binding site of a wide range of kinases.[1]
Performance Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various kinase inhibitors, categorized by their core scaffold. This data is compiled from multiple studies and serves to illustrate the inhibitory potential of each scaffold against different kinase targets. It is important to note that direct head-to-head comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Inhibitory Activity of Quinoxaline Derivatives
| Compound/Derivative | Target Kinase | IC50 Value | Cell Line/Assay Condition |
| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | CK2 | 49 nM | In vitro kinase assay |
| A specific quinoxaline derivative | c-Met | 0.030 ± 0.008 µM | In vitro kinase assay |
| GDK-100017 (2,3,6-trisubstituted quinoxaline) | Wnt/β-catenin pathway | ~10 µM | A549/Wnt2 cells |
| 6,7-dimethyl quinoxaline analogs | GSK3β, DYRK1A, CLK1 | Data not available | Kinase inhibition assay |
Table 2: Inhibitory Activity of Other Common Kinase Inhibitor Scaffolds
| Scaffold | Compound Example | Target Kinase(s) | IC50 Value(s) |
| Quinazoline | Gefitinib | EGFR | 2-37 nM |
| Erlotinib | EGFR | 2 nM | |
| Lapatinib | EGFR, HER2 | 10.8 and 9.8 nM, respectively | |
| Pyrimidine | Imatinib | Bcr-Abl, c-Kit, PDGFR | 25-1000 nM |
| Dasatinib | Bcr-Abl, Src family | <1 nM | |
| Pazopanib | VEGFRs, PDGFRs, c-Kit | 10-84 nM | |
| Indole | Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3 | 2-50 nM |
| Axitinib | VEGFRs | 0.1-0.2 nM | |
| Sorafenib | VEGFRs, PDGFRβ, Raf | 12-90 nM |
Key Signaling Pathways and Experimental Workflows
The diagrams below, generated using Graphviz, illustrate a common signaling pathway targeted by kinase inhibitors and a general workflow for an in vitro kinase inhibition assay.
Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
Test compound (e.g., this compound derivative) dissolved in dimethyl sulfoxide (DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and its specific substrate to each well.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final volume should be consistent across all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured, which is directly proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of inhibition is calculated for each concentration of the test compound relative to a DMSO control (0% inhibition) and a control without kinase activity (100% inhibition). The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Conclusion
The quinoxaline scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. While specific data for this compound is still emerging, the broader class of quinoxaline derivatives has demonstrated significant inhibitory activity against a range of important cancer-related kinases. In comparison to well-established scaffolds like quinazolines, pyrimidines, and indoles, which form the core of many approved kinase inhibitor drugs, the quinoxaline scaffold offers opportunities for novel intellectual property and potentially distinct selectivity profiles. Further research, including systematic structure-activity relationship (SAR) studies and head-to-head comparisons under standardized assay conditions, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives as kinase inhibitors.
References
Novel Quinoxaline Compounds: A Comparative Guide to Their Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinoxaline derivatives have garnered significant attention as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects against a wide range of bacteria and fungi.[1][2][3] This guide provides a comparative overview of the antimicrobial spectrum of novel quinoxaline compounds, supported by experimental data, to aid researchers in the development of new and effective therapeutic agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline ring.[1][4][5] The following tables summarize the in vitro antimicrobial activity, primarily presented as Minimum Inhibitory Concentration (MIC) values, of various novel quinoxaline compounds against clinically relevant microbial strains. A lower MIC value indicates greater potency.
Antibacterial Activity
Quinoxaline derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[1][6][7][8][9][10]
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Quinoxaline Derivatives against Gram-Positive Bacteria (µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Reference Antibiotic (MIC, µg/mL) |
| Quinoxaline Derivative (Unnamed) | 1 - 8 | - | Vancomycin (1 - 8)[6][7][8][9][10] |
| Compound 2d | - | 16 | Gentamicin (MIC not specified)[4] |
| Compound 3c | - | 16 | Gentamicin (MIC not specified)[4] |
| Compound 4 | - | 16 | Gentamicin (MIC not specified)[4] |
| Compound 6a | - | 16 | Gentamicin (MIC not specified)[4] |
| Compounds 25 & 31 | 0.25 - 1 (including MRSA) | - | Vancomycin, Teicoplanin, Daptomycin, Linezolid (Comparative activity noted)[11] |
| Quinoxaline-6-sulfonohydrazone (Compound 2) | 31.3 - 250 | 31.3 - 250 | - |
Table 2: Minimum Inhibitory Concentration (MIC) of Novel Quinoxaline Derivatives against Gram-Negative Bacteria (µg/mL)
| Compound/Derivative | Escherichia coli | Pseudomonas aeruginosa | Reference Antibiotic (MIC, µg/mL) |
| Compound 2d | 8 | - | Gentamicin (MIC not specified)[4] |
| Compound 3c | 8 | - | Gentamicin (MIC not specified)[4] |
| Compounds 7, 8a, 8c, 8d, 8e, 11a, 11c | Highly Active (Zone of Inhibition) | Highly Active (Zone of Inhibition) | Ciprofloxacin (Standard)[12][13] |
| Quinoxaline-6-sulfonohydrazone (Compound 2) | 31.3 - 250 | 31.3 - 250 | -[14] |
| Quinoxaline-5-carboxamides (5a-5p) | Active | Active | -[15] |
Antifungal Activity
Several novel quinoxaline derivatives have also exhibited promising antifungal activity against various Candida species.
Table 3: Minimum Inhibitory Concentration (MIC) of Novel Quinoxaline Derivatives against Fungal Pathogens (µg/mL)
| Compound/Derivative | Candida albicans | Candida glabrata | Candida krusei | Reference Antifungal (MIC, µg/mL) |
| Pentacyclic Compound 10 | 16 | - | - | -[4] |
| 3-hydrazinoquinoxaline-2-thiol | Higher efficacy than Amphotericin B | Higher efficacy than Amphotericin B | - | Amphotericin B[16][17] |
| Compound 5d | 4 | 2 | 2 | Fluconazole (0.5, 2, 16 respectively)[18] |
| 2-Chloro-3-hydrazinylquinoxaline | Variable Efficacy | Variable Efficacy | Higher Efficacy | -[19] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of novel compounds. The following is a detailed protocol for the broth microdilution method, a commonly used technique.[20][21][22][23]
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Test Compounds: Prepare a stock solution of the novel quinoxaline compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).
- Growth Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
- Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
- 96-Well Microtiter Plates: Use sterile U-bottom plates.
2. Procedure:
- Add 100 µL of sterile broth to all wells of the microtiter plate.
- Add 100 µL of the test compound stock solution to the first well of a row.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last dilution well.
- The last well, containing only broth, serves as a sterility control. A well with broth and microorganism without the test compound serves as a growth control.
- Add 100 µL of the diluted microbial suspension to each well (except the sterility control).
- Incubate the plates at 35 ± 2°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
3. Interpretation of Results:
- The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Mechanism of Action
The antimicrobial mechanism of action for quinoxaline derivatives can vary depending on their structural features. A prominent mechanism, particularly for quinoxaline 1,4-dioxides, involves the generation of reactive oxygen species (ROS).
Quinoxaline 1,4-Dioxides: Oxidative Stress Induction
Under hypoxic or anaerobic conditions, the N-oxide groups of quinoxaline 1,4-dioxides can be bioreduced by bacterial reductases. This process generates ROS and hydroxyl radicals, which subsequently cause damage to cellular components.[24]
This oxidative stress leads to:
-
Damage to the bacterial cell wall and membrane.[24]
-
Oxidative damage to DNA.[24]
-
Ultimately, cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journaljpri.com [journaljpri.com]
- 15. researchgate.net [researchgate.net]
- 16. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. protocols.io [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Quinoxaline and Quinazoline Analogs in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of quinoxaline and structurally related quinazoline analogs in various animal models. While direct in vivo studies on 6,7-Dimethoxy-2,3-dimethylquinoxaline analogs are limited in publicly available literature, this guide leverages data from closely related compounds to provide insights into their potential therapeutic applications, focusing on anticancer and antileishmanial activities.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of selected quinoxaline and quinazoline analogs from preclinical studies. It is important to note the structural differences and the specific animal models used when comparing these results.
| Compound Class | Specific Analog | Animal Model | Disease/Condition | Dosing Regimen | Key Efficacy Readout | Percentage Effect |
| Quinoxaline | 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | BALB/c mice | Cutaneous Leishmaniasis (L. amazonensis) | 5 mg/kg/day (intralesional) for 3 weeks | Reduction in lesion thickness | Significant decrease vs. control[1][2] |
| Quinoxaline | 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) | BALB/c mice | Cutaneous Leishmaniasis (L. amazonensis) | 5 mg/kg/day (intralesional) for 3 weeks | Reduction in lesion thickness | Significant decrease vs. control[1][2] |
| Quinazoline | 4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P131) | MMTV/Neu transgenic mice | Chemotherapy-resistant breast cancer | Not specified | Inhibition of tumor growth | Substantially more effective than paclitaxel, gemcitabine, and gefitinib[3] |
| Quinazoline | 4-anilino-6,7-dimethoxy quinazoline derivative (RB1) | Ehrlich Ascites Carcinoma (EAC) tumor-bearing mice | Ascitic tumor | Not specified | Increased life span, reduced ascites secretion and tumor cell proliferation | Significant antitumor and anti-angiogenic effect[4] |
Detailed Experimental Protocols
Murine Cutaneous Leishmaniasis Model[1][2]
-
Animal Model: BALB/c mice.
-
Infection: Mice are infected in the footpad with Leishmania amazonensis.
-
Treatment: Once lesions are established, animals are treated intralesionally with the test compounds (e.g., 5 mg/kg/day of LSPN329 or LSPN331) daily for a period of 3 weeks.
-
Efficacy Assessment: Lesion development is monitored weekly by measuring the thickness of the infected footpad using a caliper. A significant decrease in lesion thickness compared to a vehicle-treated control group indicates efficacy.
Chemotherapy-Resistant Breast Cancer Model[3]
-
Animal Model: MMTV/Neu transgenic mice, which spontaneously develop breast tumors.
-
Treatment: A PEGylated liposomal nanoparticle formulation of the test compound (WHI-P131) is administered to the tumor-bearing mice.
-
Efficacy Assessment: The primary endpoint is the inhibition of breast cancer cell growth. The efficacy of the test compound is compared to standard chemotherapy agents like paclitaxel, gemcitabine, and gefitinib.
Ehrlich Ascites Carcinoma (EAC) Tumor Model[4]
-
Animal Model: Mice are inoculated with EAC cells to induce ascitic tumors.
-
Treatment: The selected test compound (RB1) is administered to the tumor-bearing mice.
-
Efficacy Assessment: Efficacy is evaluated by multiple parameters:
-
Reduction in the secretion of ascites fluid.
-
Inhibition of tumor cell proliferation.
-
Increase in the life span of the treated mice compared to a control group.
-
Assessment of anti-angiogenic effects through methods like observing vessel sprouting in the peritoneum and using a chorioallantoic membrane (CAM) model.
-
Signaling Pathways and Experimental Workflows
The anticancer activity of many quinazoline derivatives, particularly those with a 4-anilino-6,7-dimethoxy scaffold, has been linked to the inhibition of receptor tyrosine kinases such as VEGFR-2 and EGFR.[4] The following diagrams illustrate a simplified signaling pathway and a typical workflow for in vivo efficacy studies.
Caption: Simplified VEGFR/EGFR signaling pathway inhibited by quinoxaline/quinazoline analogs.
Caption: General workflow for in vivo efficacy studies in animal models.
References
- 1. In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activities of 2,3-Diarylsubstituted Quinoxaline Derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Quinoxaline-Based Materials in OLED Device Performance
Quinoxaline derivatives have emerged as a versatile and promising class of materials for organic light-emitting diodes (OLEDs), finding applications as emitters, hosts, and electron transport materials. Their inherent electron-deficient nature, high thermal stability, and tunable photophysical properties make them ideal candidates for developing high-performance OLEDs across the visible spectrum. This guide provides an objective comparison of various quinoxaline-based materials, supported by experimental data from recent studies, to aid researchers in selecting and designing next-generation OLEDs.
Performance Comparison of Quinoxaline-Based Emitters
The performance of OLEDs is critically dependent on the emitting material. Quinoxaline-based emitters, particularly those designed for thermally activated delayed fluorescence (TADF), have demonstrated remarkable efficiencies. Below is a comparative summary of recently developed quinoxaline-based TADF emitters.
| Emitter Material | Donor Moiety | Acceptor Moiety | Max. EQE (%) | Max. Luminance (cd/m²) | Max. Power Eff. (lm/W) | Emission Color | CIE Coordinates | Ref. |
| DMAC-TTPZ | 9,9-dimethyl-9,10-dihydroacridine (DMAC) | 1,2,3,4-tetrahydrophenazine | 15.3 | 36,480 | 41.0 | - | - | [1] |
| PXZ-TTPZ | Phenoxazine (PXZ) | 1,2,3,4-tetrahydrophenazine | - | - | - | - | - | [1] |
| PTZ-TTPZ | Phenothiazine (PTZ) | 1,2,3,4-tetrahydrophenazine | - | - | - | - | - | [1] |
| DMAC-QCN | Dimethylacridine (DMAC) | Quinoxaline-dicyanobenzene | 17.3 | 3,046 | - | Yellow | - | [2] |
| PXZ-QCN | Phenoxazine (PXZ) | Quinoxaline-dicyanobenzene | 15.6 | 14,620 | - | Red | - | [2] |
| trans-PyCNTPA | - | Phenanthro[4,5-fgh]quinoxaline | 15.5 | - | - | Deep-Red (668 nm) | (0.66, 0.35) | [3] |
| 4DMAC-TPPQ | Dimethylacridine (DMAC) | Pyrazino[2,3-g]quinoxaline (PQ) | 0.3 | - | - | Deep-Red (685 nm) | - | [4][5] |
| 4PXZ-TPPQ | Phenoxazine (PXZ) | Pyrazino[2,3-g]quinoxaline (PQ) | 0.04 | - | - | NIR (780 nm) | - | [4][5] |
| Unnamed Emitter | Pyrene/Biphenyl | Quinoxaline | - | - | - | Deep-Blue (428 nm) | (0.15, 0.06) | [6] |
Note: Direct comparison of performance metrics should be done with caution as device architectures and fabrication conditions vary between studies.
Quinoxaline Derivatives as Host Materials
Beyond their role as emitters, quinoxaline derivatives have also been successfully employed as host materials in phosphorescent OLEDs (PHOLEDs). Their bipolar charge transport properties can lead to balanced charge injection and a wide recombination zone, enhancing device efficiency and stability.
| Host Material | Dopant Emitter | Max. EQE (%) | Max. Power Eff. (lm/W) | Doping Conc. (%) | Emission Color | Ref. |
| DCQ | Not Specified | 24.6 | 49.6 | 3-5 | Yellow | [7] |
Signaling Pathways and Experimental Workflow
To understand the operational principles and evaluation process of these materials, the following diagrams illustrate a typical OLED device structure and the general experimental workflow for performance characterization.
Experimental Protocols
To ensure reproducibility and accurate comparison, the following outlines the general methodologies for the fabrication and characterization of quinoxaline-based OLEDs.
Device Fabrication
-
Substrate Preparation : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with UV-ozone or oxygen plasma to enhance the work function of the ITO.
-
Thin Film Deposition : The organic layers and the metal cathode are deposited onto the ITO substrate in a high-vacuum chamber (< 10-6 Torr).
-
Hole Injection and Transport Layers (HIL/HTL) : These layers are deposited via thermal evaporation at a rate of 1-2 Å/s.
-
Emissive Layer (EML) : The quinoxaline-based material, either as a neat film or doped into a host matrix, is deposited by thermal evaporation or through solution processing techniques like spin-coating.[4][5] For doped devices, the host and guest materials are co-evaporated from separate sources, with the doping concentration controlled by their respective deposition rates.
-
Electron Transport and Injection Layers (ETL/EIL) : Subsequent electron-transporting and injection layers are deposited via thermal evaporation.
-
Cathode : Finally, a metal cathode (e.g., LiF/Al or Al) is deposited through a shadow mask to define the active area of the device.
-
-
Encapsulation : To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated using a UV-curable epoxy resin and a glass lid in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Device Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics : The J-V-L characteristics are measured using a source meter and a photometer.
-
Electroluminescence (EL) Spectra and CIE Coordinates : The EL spectra are recorded with a spectroradiometer, from which the Commission Internationale de l'Éclairage (CIE) chromaticity coordinates are calculated.[6]
-
External Quantum Efficiency (EQE) : The EQE is calculated from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Power Efficiency and Current Efficiency : These are calculated from the J-V-L data and the EQE.
-
Operational Lifetime : The device stability is evaluated by monitoring the luminance decay under a constant DC current density. The lifetime is often reported as LT95 or LT50, the time it takes for the initial luminance to decrease by 5% or 50%, respectively.
Conclusion
Quinoxaline-based materials have demonstrated significant potential in achieving high-performance OLEDs with emission colors spanning from deep-blue to near-infrared. The donor-acceptor (D-A) architecture has been a particularly effective strategy for tuning the optoelectronic properties of these materials, leading to efficient TADF emitters.[8] While direct comparisons are challenging due to varied experimental conditions in the literature, the data presented highlights the impressive efficiencies and color tunability of this class of materials. Future research directions may focus on further enhancing the stability and efficiency of blue and deep-red/NIR emitters, which remain a challenge for commercial applications. The continued exploration of novel quinoxaline derivatives and device engineering strategies will undoubtedly pave the way for the next generation of OLED displays and lighting technologies.
References
- 1. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Study of configuration differentia and highly efficient deep-red thermally activated delayed fluorescent organic light-emitting diodes based on phenanthro[4,5-fgh]quinoxaline derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Deep-red to NIR solution-processed OLEDs of donor-decorated quinoxaline-based TADF aggregates - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC05238B [pubs.rsc.org]
- 6. Item - Supplementary information files for New quinoxaline-based blue emitters: molecular structures, aggregation-induced enhanced emission characteristics and OLED application - Loughborough University - Figshare [repository.lboro.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Charge Transport Properties of Novel Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of organic electronics is continually evolving, with quinoxaline derivatives emerging as a promising class of materials for a range of applications, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). Their inherent electron-deficient nature, coupled with high thermal stability and synthetic versatility, makes them attractive candidates for n-type and ambipolar charge transport. This guide provides a comprehensive benchmark of the charge transport properties of recently developed quinoxaline derivatives against established organic semiconductors, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Analysis
The performance of organic semiconducting materials is primarily evaluated by their charge carrier mobility (μ), which quantifies how quickly charge carriers (electrons or holes) move through the material under an electric field. Other critical parameters include the on/off current ratio (Ion/Ioff), which indicates the switching efficiency of a transistor, and the threshold voltage (Vth), the minimum gate voltage required to turn the transistor on. The following table summarizes these key performance metrics for a selection of new quinoxaline derivatives and benchmark organic semiconductors.
| Material Class | Specific Derivative/Material | Deposition Method | Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Primary Charge Carrier |
| New Quinoxaline Derivatives | Polymer PQ1 | Spin-coating | 0.12 | - | - | Hole |
| Compound 5 (Kim et al.) | Solution-shearing | 2.6 x 10⁻⁵ | 1.8 x 10⁵ | - | Hole | |
| Compound 5 (Kim et al.) | Vacuum deposition | 1.9 x 10⁻⁴ | 3.5 x 10⁶ | - | Hole | |
| Qx47 | - | 8.0 x 10⁻² (average) | ~10⁴ | 10.4 | Electron | |
| TQ-f-NDIs | Dip-coating | 0.03 | 2 x 10⁵ | - | Electron | |
| Benchmark p-type Semiconductors | Pentacene | Thermal evaporation | ~0.2 - 1.2 | > 10⁵ | - | Hole |
| Benchmark n-type Semiconductors | Fullerene (C60) | Thermal evaporation | Varies with conditions | - | < 0.8 | Electron |
| PTCDI Derivatives (PDIs) | Evaporation | 0.1 - 1.7 | 10⁷ | - | Electron |
Table 1: Benchmarking Charge Transport Properties. This table provides a comparative overview of the key performance metrics for novel quinoxaline derivatives and established organic semiconductors. The data is compiled from various research publications.[1][2][3][4][5][6][7][8][9][10]
Experimental Protocols: Measuring Charge Transport
The data presented in this guide is primarily derived from the characterization of Organic Field-Effect Transistors (OFETs). The fabrication and testing of these devices follow a standardized, multi-step process.
Organic Field-Effect Transistor (OFET) Fabrication
A common device architecture is the bottom-gate, bottom-contact (BGBC) configuration, which is fabricated as follows:
-
Substrate Preparation: A heavily doped silicon wafer serves as the gate electrode, with a thermally grown layer of silicon dioxide (SiO₂) acting as the gate dielectric. The substrate is cleaned sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried with nitrogen.
-
Surface Treatment: To improve the interface quality between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS). This treatment is performed by immersing the substrate in a dilute solution of OTS in a nonpolar solvent, followed by rinsing and annealing.
-
Source and Drain Electrode Deposition: Gold (Au) source and drain electrodes are patterned on the OTS-treated substrate using photolithography and thermal evaporation. The channel length and width are defined by the shadow mask used during deposition.
-
Organic Semiconductor Deposition: The quinoxaline derivative or benchmark material is then deposited onto the substrate. Two common methods are:
-
Solution Processing (Spin-coating): The organic material is dissolved in a suitable organic solvent (e.g., toluene, chloroform) to form a solution. This solution is then dispensed onto the substrate, which is spun at a high speed to create a thin, uniform film. The film is often annealed at an elevated temperature to remove residual solvent and improve molecular ordering.[11]
-
Vacuum Thermal Evaporation: The organic material is heated in a high-vacuum chamber until it sublimes. The vapor then condenses as a thin film on the cooled substrate. This method is suitable for small molecules that can be sublimed without decomposition.
-
OFET Characterization
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a probe station, typically under a vacuum or inert atmosphere to prevent degradation of the organic material.
-
Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various constant gate-source voltages (VGS). This measurement reveals the operational characteristics of the transistor, including the linear and saturation regimes.
-
Transfer Characteristics: The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (VDS) in the saturation regime. These characteristics are used to extract key performance parameters:
-
Field-Effect Mobility (μ): Calculated from the slope of the square root of the drain current versus the gate-source voltage in the saturation regime.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current (on-state) to the minimum drain current (off-state).
-
Threshold Voltage (Vth): The gate-source voltage at which the transistor begins to conduct, determined by extrapolating the linear portion of the transfer curve to zero drain current.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the benchmarking process and the signaling pathway within an n-type OFET.
Caption: Workflow for benchmarking charge transport properties.
Caption: Electron transport in an n-type quinoxaline OFET.
References
- 1. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer [frontiersin.org]
Safety Operating Guide
Safe Disposal of 6,7-Dimethoxy-2,3-dimethylquinoxaline: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 6,7-Dimethoxy-2,3-dimethylquinoxaline, ensuring compliance with safety regulations and minimizing environmental impact.
1. Hazard Profile and Safety Precautions
This compound is a chemical compound that requires careful handling. Based on data from safety data sheets (SDS) for structurally similar compounds, it is crucial to wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye/face protection.[1][2] All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Hazard Identification and Handling Precautions:
| Hazard Statement | Precautionary Measures |
| Toxic if swallowed.[2] | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor.[2] |
| Causes skin irritation.[2] | Wash hands thoroughly after handling. In case of skin contact, wash with plenty of soap and water.[2] |
| Causes serious eye irritation.[2] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| May cause respiratory irritation.[2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[2] |
2. Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent accidental reactions and to ensure appropriate disposal methods are used.
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and pipette tips, in a dedicated, clearly labeled, and sealed container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless their compatibility has been confirmed.[1]
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]
3. Storage and Disposal Procedures
Waste containers should be stored in a designated, secure, and well-ventilated hazardous waste accumulation area.[1] Ensure containers are kept closed and are not leaking.
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][3] The most common and appropriate method for nitrogen-containing organic compounds is high-temperature incineration.[1] Under no circumstances should this chemical be released into the environment or disposed of down standard laboratory drains.[1]
Disposal Workflow:
Caption: Workflow for the safe disposal of this compound.
4. Spill and Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[4] Wearing appropriate PPE, sweep up the solid material and place it into a suitable, closed container for disposal.[3][4] Avoid creating dust.[3][4] Do not let the product enter drains.[4] For personal protection information, refer to the safety data sheet. In case of contact or if you feel unwell, seek medical attention and show the safety data sheet to the doctor.[2][4]
References
Personal protective equipment for handling 6,7-Dimethoxy-2,3-dimethylquinoxaline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6,7-Dimethoxy-2,3-dimethylquinoxaline. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield.[4] | To protect against potential splashes, and airborne particles or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] | To prevent direct skin contact with the compound. |
| Body Protection | A laboratory coat or a chemical-resistant apron.[4][6] | To protect clothing and underlying skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when handling the powder form of the compound or when there is a risk of generating dust.[4][5] | To prevent the inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a controlled environment and methodical procedures to minimize exposure.[7]
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[7][8]
-
Before starting, ensure that an eyewash station and safety shower are readily accessible.[9]
-
Cover the work surface with absorbent bench paper to contain any potential spills.[10]
2. Weighing and Transfer:
-
When weighing the solid compound, use an analytical balance inside a fume hood or a ventilated balance enclosure.[8]
-
Use a spatula or scoop for transferring the powder; avoid pouring directly from the container to prevent dust generation.[10]
-
Keep the container with the chemical closed when not in use.[10]
3. Dissolving and Reaction Setup:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the process involves heating or agitation, ensure the apparatus is securely clamped and monitored.
4. Post-Handling:
-
Decontaminate the work area and any equipment used with an appropriate solvent.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]
Disposal Plan
The disposal of this compound and its associated waste must be handled as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused compound, contaminated PPE (gloves, bench paper), and weighing boats in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.[9]
2. Disposal Procedure:
-
All chemical waste must be disposed of in accordance with local, state, and national regulations.[11]
-
The primary method of disposal is typically through an accredited hazardous waste disposal contractor, often involving incineration.[11][12]
-
Never dispose of this chemical down the drain or in regular trash.[13]
Experimental Protocol Example: Synthesis of a Quinoxaline Derivative
This generalized protocol illustrates a common method for synthesizing quinoxaline derivatives, which may be adapted for specific research needs.
Materials:
-
o-phenylenediamine (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Toluene (8 mL)
-
Catalyst (e.g., MoVP supported on alumina, 0.1 g)[14]
Procedure:
-
In a reaction vessel, combine the o-phenylenediamine, the 1,2-dicarbonyl compound, and the catalyst in toluene.[14]
-
Stir the mixture at room temperature.[14]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[14]
-
Upon completion, separate the insoluble catalyst from the mixture by filtration.[14]
-
Dry the resulting filtrate over anhydrous sodium sulfate.[14]
-
Evaporate the solvent under reduced pressure to obtain the crude product.[14]
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.[14]
Visual Workflow and Safety Diagrams
The following diagrams, generated using Graphviz, illustrate the key workflows for handling and safety procedures.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. uwlax.edu [uwlax.edu]
- 8. safety.duke.edu [safety.duke.edu]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. downloads.ossila.com [downloads.ossila.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
